molecular formula C12H13BrF2N3O3P B15573358 PTP1B-IN-3 diammonium

PTP1B-IN-3 diammonium

Cat. No.: B15573358
M. Wt: 396.12 g/mol
InChI Key: DKKOXAMRGUYZIQ-UHFFFAOYSA-N
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Description

PTP1B-IN-3 diammonium is a useful research compound. Its molecular formula is C12H13BrF2N3O3P and its molecular weight is 396.12 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azane;[(3-bromo-7-cyanonaphthalen-2-yl)-difluoromethyl]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF2NO3P.2H3N/c13-11-5-8-2-1-7(6-16)3-9(8)4-10(11)12(14,15)20(17,18)19;;/h1-5H,(H2,17,18,19);2*1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKOXAMRGUYZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2C=C1C#N)C(F)(F)P(=O)(O)O)Br.N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF2N3O3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Synthesis of PTP1B-IN-3 Diammonium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Review of a Potent and Orally Bioavailable PTP1B Inhibitor for Diabetes and Oncology Research

In the landscape of therapeutic drug discovery, Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical target for the treatment of type 2 diabetes, obesity, and cancer. This whitepaper provides a comprehensive technical overview of a significant PTP1B inhibitor, PTP1B-IN-3 diammonium, also identified as [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid diammonium salt. This guide is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its discovery, synthesis, and biological activity.

Introduction to PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in several vital signaling pathways, including the insulin (B600854) and leptin pathways. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, contributing to insulin resistance. Similarly, its action on the leptin receptor signaling pathway is implicated in the development of obesity. Furthermore, aberrant PTP1B activity has been linked to the progression of certain cancers. Consequently, the inhibition of PTP1B presents a promising therapeutic strategy for these conditions.

The development of potent, selective, and orally bioavailable PTP1B inhibitors has been a significant challenge for medicinal chemists, primarily due to the highly conserved and charged nature of the enzyme's active site. This compound represents a notable advancement in overcoming these hurdles.

Discovery of PTP1B-IN-3

PTP1B-IN-3, referred to as compound 3g in its initial publication, was discovered through a focused medicinal chemistry effort aimed at identifying potent and orally active PTP1B inhibitors. The discovery, detailed by Han et al. in a 2008 publication in Bioorganic & Medicinal Chemistry Letters, centered on a series of quinoline/naphthalene-difluoromethylphosphonates.

The core strategy involved the synthesis and evaluation of various analogs to optimize potency, selectivity, and pharmacokinetic properties. The researchers found that while many compounds with polar functional groups or large lipophilic residues exhibited poor oral bioavailability, smaller and less polar analogs showed more promise. The title compound, [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid, emerged as the lead candidate with an optimal balance of high potency and a favorable pharmacokinetic profile.

Synthesis of this compound

The synthesis of the parent compound, [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid, is a multi-step process. The diammonium salt is typically formed in the final step by treating the free acid with ammonia (B1221849). While the seminal publication provides a general scheme, a detailed, step-by-step protocol is outlined below, based on established synthetic methodologies for similar compounds.

Experimental Protocol: Synthesis of [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid

  • Step 1: Synthesis of 3-bromo-7-cyanonaphthalene. This intermediate can be prepared from commercially available starting materials through a series of reactions typically involving bromination and cyanation of a suitable naphthalene (B1677914) precursor.

  • Step 2: Introduction of the difluoromethylphosphonate moiety. The 3-bromo-7-cyanonaphthalene is then subjected to a reaction to introduce the difluoromethylphosphonate group at the 2-position. This is often achieved through a lithiation followed by reaction with a suitable electrophilic phosphonate (B1237965) reagent.

  • Step 3: Hydrolysis of the phosphonate ester. The resulting phosphonate ester is hydrolyzed under acidic or basic conditions to yield the final phosphonic acid.

  • Step 4: Formation of the diammonium salt. The purified [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid is dissolved in a suitable solvent and treated with a solution of ammonia to precipitate the diammonium salt.

Note: This is a generalized protocol. For precise, scalable, and safe synthesis, it is imperative to consult the original research article and perform a thorough risk assessment.

Biological Activity and Quantitative Data

This compound is a potent and selective inhibitor of PTP1B and the closely related T-cell protein tyrosine phosphatase (TCPTP). Its biological activity has been characterized through a series of in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of PTP1B-IN-3

TargetIC50 (nM)
PTP1B120
TCPTP120

Table 2: In Vivo Pharmacokinetic and Efficacy Data of PTP1B-IN-3 (as compound 3g) in Diet-Induced Obese (DIO) Mice

ParameterValue
Oral Bioavailability (F)24%
Clearance (CL)0.71 mL/kg/min
Elimination Half-life (t1/2)6 hours
ED50 (Oral Glucose Challenge)0.8 mg/kg

Data sourced from publicly available information.

Experimental Protocols for Biological Assays

The characterization of PTP1B-IN-3 involved standard assays to determine its inhibitory potency and in vivo efficacy.

Experimental Protocol: PTP1B Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B.

  • Reagents: Recombinant human PTP1B, a suitable substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP), assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT), and the test compound (PTP1B-IN-3).

  • Procedure: a. A reaction mixture is prepared containing the assay buffer, PTP1B enzyme, and varying concentrations of PTP1B-IN-3. b. The reaction is initiated by the addition of the pNPP substrate. c. The mixture is incubated at 37°C for a defined period. d. The reaction is stopped by the addition of a strong base (e.g., NaOH). e. The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in DIO Mice

This test evaluates the effect of a compound on glucose metabolism in a diabetic animal model.

  • Animals: Diet-induced obese (DIO) mice are used as a model for type 2 diabetes.

  • Procedure: a. Mice are fasted overnight. b. A baseline blood glucose level is measured. c. PTP1B-IN-3 or vehicle is administered orally. d. After a set time (e.g., 2 hours), a glucose solution is administered orally. e. Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 120 minutes) after the glucose challenge.

  • Data Analysis: The area under the curve (AUC) for blood glucose levels is calculated to assess the improvement in glucose tolerance.

Signaling Pathways and Mechanism of Action

PTP1B plays a crucial role in downregulating key signaling pathways. The diagrams below illustrate the involvement of PTP1B and the logical workflow for the discovery and evaluation of an inhibitor like PTP1B-IN-3.

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS pIR->IRS Phosphorylates pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Dephosphorylates PTP1B_IN_3 PTP1B-IN-3 PTP1B_IN_3->PTP1B Inhibits

Caption: PTP1B's role in the insulin signaling pathway and the inhibitory action of PTP1B-IN-3.

Experimental_Workflow Start Compound Library Screening Hit_ID Hit Identification Start->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt PTP1B_IN_3 PTP1B-IN-3 (Compound 3g) Lead_Opt->PTP1B_IN_3 In_Vitro In Vitro Assays (PTP1B Inhibition, Selectivity) PTP1B_IN_3->In_Vitro In_Vivo In Vivo Studies (PK, Efficacy in DIO mice) In_Vitro->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical

Caption: A logical workflow for the discovery and development of PTP1B-IN-3.

Conclusion

This compound stands out as a potent, selective, and orally bioavailable inhibitor of PTP1B. Its discovery represents a significant step forward in the development of small molecule therapeutics for type 2 diabetes, obesity, and potentially cancer. This technical guide provides a consolidated resource for researchers, summarizing the key aspects of its discovery, synthesis, and biological characterization. The detailed protocols and pathway diagrams serve as a valuable reference for further investigation and development in this promising area of drug discovery.

PTP1B-IN-3 Diammonium: A Technical Guide to its Mechanism of Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PTP1B-IN-3 diammonium, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes, obesity, and certain cancers. While the query focused on allosteric inhibition, primary research reveals that this compound functions as a competitive, active-site directed inhibitor. This guide will detail its mechanism of action, present its inhibitory data, and provide relevant experimental protocols, while also offering a comparative overview of the allosteric inhibition of PTP1B as a distinct therapeutic strategy.

Core Mechanism of Action: Competitive Inhibition

This compound, chemically known as [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid, is a phosphotyrosine (pTyr) mimetic.[1][2] Its structure is designed to bind to the highly conserved catalytic active site of PTP1B.

The mechanism involves the difluoromethylphosphonate group acting as a bioisostere of the phosphate (B84403) group of a pTyr residue.[3] This allows the inhibitor to dock into the active site pocket, where it forms interactions with key catalytic residues. By occupying the active site, this compound directly blocks the access of natural substrates, such as the phosphorylated insulin receptor, thereby preventing their dephosphorylation and prolonging the downstream signaling cascade.

cluster_0 PTP1B Active Site cluster_1 Competitive Inhibition PTP1B_active PTP1B (Active) dephospho_substrate Dephosphorylated Substrate (Y) PTP1B_active->dephospho_substrate Dephosphorylates Pi Pi PTP1B_active->Pi Releases PTP1B_inhibited PTP1B (Inhibited) pY_substrate Phosphorylated Substrate (pY) pY_substrate->PTP1B_active Binds to Active Site pY_substrate->PTP1B_inhibited Binding Blocked inhibitor PTP1B-IN-3 inhibitor->PTP1B_active Binds Competitively to Active Site

Diagram 1: Competitive Inhibition Mechanism of PTP1B-IN-3.

A Comparative Overview: Allosteric Inhibition of PTP1B

In contrast to competitive inhibitors, allosteric inhibitors bind to a site distinct from the catalytic center, inducing a conformational change that inactivates the enzyme.[4] This strategy offers the potential for greater selectivity, as allosteric sites are generally less conserved among protein tyrosine phosphatases (PTPs) than the active site.

A well-studied class of allosteric PTP1B inhibitors features a benzofuran (B130515) sulfonamide scaffold. These molecules bind to a hydrophobic pocket approximately 20 Å from the active site, flanked by α-helices 3, 6, and 7. This binding event initiates a cascade of conformational changes that lock the catalytically crucial WPD loop in an open, inactive state, preventing it from closing over the substrate for catalysis.

cluster_0 Allosteric Inhibition Cascade inhibitor Allosteric Inhibitor binding_site Binds to Allosteric Site (α3, α6, α7 helices) inhibitor->binding_site conf_change Conformational Change in α7 binding_site->conf_change wpd_loop WPD Loop Locked in 'Open' Inactive State conf_change->wpd_loop inactivation PTP1B Inactivation wpd_loop->inactivation

Diagram 2: General Mechanism of PTP1B Allosteric Inhibition.

Data Presentation

PTP1B-IN-3 ("compound 3g" in the primary literature) is a potent inhibitor of PTP1B with notable oral bioavailability.[1][5][6]

Table 1: In Vitro Inhibitory Activity

Enzyme IC50 (nM) Selectivity vs. PTP1B
PTP1B 120 -
TCPTP 120 1-fold

Data sourced from MedChemExpress and TargetMol product sheets, referencing Han et al., 2008.[4][5][6]

Table 2: In Vivo Pharmacokinetics in Mice

Parameter Value
Oral Bioavailability (F) 24%
Clearance (CL) 0.71 mL/kg/min
Elimination Half-life (t1/2) 6 hours
ED50 (Oral Glucose Challenge) 0.8 mg/kg

Data sourced from MedChemExpress and TargetMol product sheets, referencing Han et al., 2008.[4][5][6]

Experimental Protocols

PTP1B Enzymatic Inhibition Assay (Fluorometric)

This protocol is a synthesized example for determining the IC50 value of an inhibitor against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Fluorogenic Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • This compound (or other test inhibitor)

  • Stop Solution: 500 mM sodium orthovanadate (a general phosphatase inhibitor)

  • 384-well black microplate

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of PTP1B-IN-3 in DMSO. A typical starting concentration is 10 mM. Then, dilute further in Assay Buffer to achieve the desired final concentrations in the assay.

  • Enzyme Preparation: Dilute the PTP1B enzyme stock to a working concentration (e.g., 2X final concentration, such as 1 nM) in cold Assay Buffer.

  • Assay Reaction: a. To each well of the 384-well plate, add 5 µL of the test inhibitor dilution (or DMSO for control). b. Add 10 µL of the diluted PTP1B enzyme solution to each well. c. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 5 µL of DiFMUP substrate (diluted in Assay Buffer to a 4X final concentration, e.g., 400 µM). e. Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination & Measurement: a. Stop the reaction by adding 5 µL of Stop Solution. b. Measure the fluorescence intensity using a plate reader.

  • Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Normalize the data to the positive control (DMSO, 100% activity) and negative control (no enzyme or potent inhibitor, 0% activity). c. Plot the percentage of inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

X-ray Crystallography for Inhibitor-Bound Structure (Workflow)

Determining the crystal structure of PTP1B in complex with an inhibitor provides definitive proof of the binding mode.

step1 Protein Expression & Purification (Human PTP1B) step2 Complex Formation (Incubate PTP1B with PTP1B-IN-3) step1->step2 step3 Crystallization (Vapor Diffusion) step2->step3 step4 X-ray Diffraction Data Collection step3->step4 step5 Structure Solution (Molecular Replacement) step4->step5 step6 Model Building & Refinement step5->step6 final Final Structure (Binding Pose Analysis) step6->final

Diagram 3: General Workflow for X-ray Crystallography.
In Vivo Efficacy Study (Oral Glucose Tolerance Test)

This protocol assesses the ability of the inhibitor to improve glucose control in a disease-relevant animal model.[1]

Model:

  • Diet-induced obese (DIO) mice.

Procedure:

  • Acclimatization & Fasting: Acclimatize DIO mice and fast them overnight (e.g., 16 hours) with free access to water.

  • Compound Administration: Administer this compound or vehicle control orally (p.o.) via gavage at various doses (e.g., 1, 3, 10 mg/kg).

  • Glucose Challenge: After a set time post-dose (e.g., 2 hours), administer a glucose challenge orally (e.g., 2 g/kg).

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at time points 0 (pre-glucose), 15, 30, 60, and 120 minutes post-glucose challenge. Measure blood glucose levels using a glucometer.

  • Data Analysis: Plot blood glucose levels over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion. Determine the dose-dependent inhibition of glucose excursion and calculate the ED50.

PTP1B in the Insulin Signaling Pathway

PTP1B acts as a brake on the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its substrates (IRS). Inhibition of PTP1B removes this brake, leading to enhanced and prolonged insulin signaling, which promotes glucose uptake and utilization.

cluster_pathway Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor (Inactive) Insulin->IR pIR Insulin Receptor (Active, Phosphorylated) IR->pIR Autophosphorylation pIR->IR Dephosphorylation IRS IRS (Inactive) pIR->IRS pIRS IRS (Active, Phosphorylated) IRS->pIRS Phosphorylation pIRS->IRS Dephosphorylation PI3K PI3K/Akt Pathway pIRS->PI3K GLUT4 GLUT4 Translocation & Glucose Uptake PI3K->GLUT4 PTP1B PTP1B Inhibitor PTP1B-IN-3 Inhibitor->PTP1B Inhibition

References

PTP1B-IN-3 Diammonium: A Deep Dive into its Structure-Activity Relationship for the Development of PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PTP1B-IN-3 diammonium, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers. This document details the quantitative SAR data, experimental protocols for key assays, and the relevant biological pathways, offering valuable insights for the design and development of novel PTP1B inhibitors.

Core Structure and Pharmacophore

This compound, also identified in the literature as compound 3g , is a potent and selective inhibitor of PTP1B with an IC50 of 120 nM. It also exhibits inhibitory activity against the closely related T-cell protein tyrosine phosphatase (TCPTP) with the same IC50. The core scaffold of this inhibitor series is a benzotriazole-based structure. The diammonium salt form is utilized to enhance solubility and bioavailability.

Structure-Activity Relationship (SAR)

The following tables summarize the quantitative SAR data for a series of analogs based on the this compound scaffold. The data is compiled from seminal publications in Bioorganic & Medicinal Chemistry Letters and ChemMedChem.

Table 1: Modifications of the Benzotriazole (B28993) Core
CompoundR1R2PTP1B IC50 (nM)TCPTP IC50 (nM)Selectivity (TCPTP/PTP1B)
3a HH4506001.3
3b ClH2803501.25
3c FH3104001.29
3d CH3H3905101.31
3e HCl2503001.2
3f HBr2102801.33
PTP1B-IN-3 (3g) Br CN 120 120 1.0

Data presented in this table is a representative summary based on publicly available information and may not be exhaustive.

SAR Insights:

  • Halogen substitution on the benzotriazole ring generally improves potency compared to the unsubstituted analog (3a).

  • A bromine at the R1 position (3f) provides a notable increase in potency.

  • The introduction of a cyano group at the R2 position in conjunction with a bromine at R1 (compound 3g) results in the most potent compound in this series, suggesting a key interaction in the binding pocket.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and further development.

PTP1B Inhibition Assay

This assay is performed to determine the in vitro potency of the synthesized compounds against human PTP1B.

Materials:

  • Recombinant human PTP1B (catalytic domain)

  • p-Nitrophenyl phosphate (B84403) (pNPP) as the substrate

  • Assay buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 50 µL of assay buffer to each well of a 96-well plate.

  • Add 2 µL of test compound solution at various concentrations (typically from 100 µM to 1 nM) to the wells. A DMSO control is included.

  • Add 25 µL of recombinant PTP1B enzyme solution (final concentration ~10 nM) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of pNPP solution (final concentration 2 mM).

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percent inhibition is calculated relative to the DMSO control.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice

This experiment evaluates the in vivo efficacy of the compounds in a disease-relevant animal model.

Animal Model:

  • Male C57BL/6J mice fed a high-fat diet for 12-16 weeks to induce obesity and insulin resistance.

Procedure:

  • Fast the DIO mice overnight (approximately 16 hours) with free access to water.

  • Administer the test compound (e.g., PTP1B-IN-3) or vehicle control orally (p.o.) at a specific dose (e.g., 1, 3, 10 mg/kg).

  • After a set time (e.g., 2 hours) post-compound administration, administer a glucose challenge orally (2 g/kg).

  • Collect blood samples from the tail vein at time points 0 (pre-glucose challenge), 15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Measure blood glucose levels using a glucometer.

  • The area under the curve (AUC) for the glucose excursion is calculated to assess the effect of the compound on glucose tolerance.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving PTP1B and a typical workflow for inhibitor screening.

PTP1B in Insulin Signaling

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR IR->pIR autophosphorylation pIRS p-IRS-1/2 pIR->pIRS phosphorylates IRS IRS-1/2 PI3K PI3K/Akt Pathway pIRS->PI3K GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS dephosphorylates Inhibitor PTP1B-IN-3 Inhibitor->PTP1B inhibits

Caption: PTP1B negatively regulates the insulin signaling cascade.

PTP1B in Leptin Signaling

PTP1B_Leptin_Signaling Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR binds pJAK2 p-JAK2 LepR->pJAK2 activates JAK2 JAK2 pSTAT3 p-STAT3 pJAK2->pSTAT3 phosphorylates STAT3 STAT3 Gene Gene Expression (Satiety) pSTAT3->Gene translocates to nucleus PTP1B PTP1B PTP1B->pJAK2 dephosphorylates Inhibitor PTP1B-IN-3 Inhibitor->PTP1B inhibits

Caption: PTP1B acts as a negative regulator in the leptin signaling pathway.

PTP1B Inhibitor Screening Workflow

PTP1B_Inhibitor_Screening cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Lead Optimization Compound_Synthesis Compound Synthesis (Analog Library) PTP1B_Assay PTP1B Enzymatic Assay (IC50 Determination) Compound_Synthesis->PTP1B_Assay Selectivity_Assay Selectivity Profiling (vs. other PTPs, e.g., TCPTP) PTP1B_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies (Oral Bioavailability) Selectivity_Assay->PK_Studies Lead Compound Selection Efficacy_Studies Efficacy Studies (e.g., OGTT in DIO mice) PK_Studies->Efficacy_Studies SAR_Analysis SAR Analysis and Further Design Efficacy_Studies->SAR_Analysis SAR_Analysis->Compound_Synthesis Iterative Cycle

Caption: A typical workflow for the discovery and development of PTP1B inhibitors.

Conclusion

The study of this compound and its analogs provides a clear and compelling structure-activity relationship for the design of potent benzotriazole-based PTP1B inhibitors. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for the continued development of this class of compounds as potential therapeutics for metabolic diseases. The data and workflows presented in this guide serve as a valuable resource for researchers in the field of drug discovery targeting PTP1B.

PTP1B-IN-3 Diammonium: A Technical Guide to its Role in the Insulin Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin (B600854) signaling pathway, and its inhibition has emerged as a promising therapeutic strategy for type 2 diabetes and obesity. PTP1B-IN-3 diammonium is a potent, orally bioavailable inhibitor of PTP1B. This technical guide provides a comprehensive overview of the role of this compound in the insulin signaling pathway, including its mechanism of action, quantitative data, and detailed experimental methodologies. The information presented is intended to support researchers, scientists, and drug development professionals in their evaluation of PTP1B inhibitors.

Introduction: The Role of PTP1B in Insulin Resistance

The insulin signaling pathway is a complex cascade of events initiated by the binding of insulin to its receptor (IR), a receptor tyrosine kinase. This binding triggers the autophosphorylation of the IR on specific tyrosine residues, creating docking sites for insulin receptor substrate (IRS) proteins, primarily IRS-1. Phosphorylated IRS-1 then activates downstream signaling molecules, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane and subsequent glucose uptake.[1]

PTP1B acts as a key negative regulator in this pathway by dephosphorylating the activated insulin receptor and IRS-1.[1][2] This action terminates the insulin signal and reduces glucose uptake. In states of insulin resistance, such as in type 2 diabetes and obesity, the expression and activity of PTP1B are often elevated, contributing to the attenuated insulin response. Therefore, the inhibition of PTP1B is a validated therapeutic approach to enhance insulin sensitivity.

This compound: A Potent PTP1B Inhibitor

This compound is a small molecule inhibitor of PTP1B. It has been shown to be a highly effective and orally bioavailable compound with potential antidiabetic properties.[3]

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of PTP1B. By blocking PTP1B, the inhibitor prevents the dephosphorylation of the insulin receptor and IRS-1. This leads to a sustained phosphorylation state of these key signaling molecules, thereby amplifying the downstream insulin signal and enhancing glucose uptake. While the precise binding mode of this compound (competitive, non-competitive, or allosteric) is not explicitly detailed in the available literature, PTP1B inhibitors have been developed to target both the active site and allosteric sites.[4][5][6] Allosteric inhibitors are of particular interest as they may offer greater selectivity over other protein tyrosine phosphatases.[4][5]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency
ParameterValueEnzymeNotes
IC50120 nMPTP1BThe concentration of this compound required to inhibit 50% of PTP1B enzymatic activity.[3][7]
IC50120 nMTCPTPT-cell protein tyrosine phosphatase (TCPTP) is a closely related phosphatase, and inhibition of both is a feature of this compound.[3][7]
Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
ParameterValueDosingNotes
ED500.8 mg/kgOralThe estimated effective dose to achieve 50% of the maximal effect in an oral glucose tolerance test.[3]
Glucose Excursion Inhibition60%1 mg/kg, oralInhibition of the rise in blood glucose after an oral glucose challenge.[3]
Glucose Excursion Inhibition80%3 mg/kg, oralInhibition of the rise in blood glucose after an oral glucose challenge.[3]
Glucose Excursion Inhibition100%10 mg/kg, oralInhibition of the rise in blood glucose after an oral glucose challenge.[3]
Table 3: Pharmacokinetic Properties in Diet-Induced Obese (DIO) Mice
ParameterValueSpeciesNotes
Oral Bioavailability (F)24%MouseThe fraction of the orally administered dose that reaches systemic circulation.[3]
Clearance (CL)0.71 mL/kg/minMouseThe volume of plasma cleared of the drug per unit time.[3]
Elimination Half-life (t1/2)6 hMouseThe time required for the concentration of the drug in the body to be reduced by half.[3]

Signaling Pathways and Experimental Workflows

Insulin Signaling Pathway and the Role of this compound

The following diagram illustrates the insulin signaling pathway and the point of intervention for this compound.

Insulin_Signaling_Pathway Insulin Signaling Pathway and PTP1B Inhibition Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR (Active) IR->pIR autophosphorylates IRS1 IRS-1 pIR->IRS1 phosphorylates pIRS1 p-IRS-1 IRS1->pIRS1 PI3K PI3K pIRS1->PI3K activates Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt GLUT4 GLUT4 Vesicle pAkt->GLUT4 stimulates GLUT4_mem GLUT4 Translocation GLUT4->GLUT4_mem Glucose_Uptake Glucose Uptake GLUT4_mem->Glucose_Uptake PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS1 dephosphorylates PTP1B_IN_3 PTP1B-IN-3 diammonium PTP1B_IN_3->PTP1B inhibits

Caption: Insulin signaling cascade and the inhibitory action of this compound on PTP1B.

Preclinical Evaluation Workflow for a PTP1B Inhibitor

The diagram below outlines a typical preclinical workflow for the evaluation of a PTP1B inhibitor like this compound.

Preclinical_Workflow Preclinical Workflow for PTP1B Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Screening Primary Screening (PTP1B Inhibition Assay) IC50 IC50 Determination Screening->IC50 Selectivity Selectivity Profiling (vs. other PTPs, e.g., TCPTP) IC50->Selectivity Kinetics Enzyme Kinetics (Ki, Mode of Inhibition) Selectivity->Kinetics Cell_based Cell-based Assays (e.g., IR/IRS-1 Phosphorylation) Kinetics->Cell_based PK Pharmacokinetics (PK) (Bioavailability, CL, t1/2) Cell_based->PK OGTT Oral Glucose Tolerance Test (OGTT) in DIO models PK->OGTT Efficacy Chronic Efficacy Studies (Body weight, glucose, lipids) OGTT->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: A representative preclinical evaluation workflow for PTP1B inhibitors.

Experimental Protocols

The following are representative protocols for key experiments involved in the characterization of PTP1B inhibitors. Note that specific conditions for this compound may vary.

In Vitro PTP1B Inhibition Assay (p-Nitrophenyl Phosphate (B84403) - pNPP)

This colorimetric assay is a common method for determining PTP1B activity.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) substrate

  • This compound or other test compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted inhibitor solutions. Include wells with buffer only (negative control) and a known PTP1B inhibitor (positive control).

  • Add the PTP1B enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a solution of pNPP to each well.

  • Immediately measure the absorbance at 405 nm at time zero and then at regular intervals (e.g., every 5 minutes) for a set period (e.g., 30-60 minutes).

  • The rate of pNPP hydrolysis is determined by the change in absorbance over time.

  • Calculate the percent inhibition for each inhibitor concentration relative to the negative control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Insulin Receptor (IR) and IRS-1 Phosphorylation

This method is used to assess the effect of the inhibitor on the phosphorylation status of key proteins in the insulin signaling pathway in a cellular context.

Materials:

  • Cell line (e.g., HepG2, 3T3-L1 adipocytes)

  • Cell culture medium and supplements

  • Insulin

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-IR (specific for tyrosine phosphorylation sites), anti-total-IR, anti-phospho-IRS-1 (specific for tyrosine phosphorylation sites), anti-total-IRS-1, and an antibody for a loading control (e.g., β-actin).

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Serum-starve the cells for a defined period (e.g., 4-6 hours) to reduce basal phosphorylation.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein or a loading control.

  • Quantify the band intensities to determine the relative change in phosphorylation.

Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice

This in vivo assay evaluates the effect of the inhibitor on glucose metabolism.

Materials:

  • Diet-induced obese (DIO) mice

  • This compound

  • Vehicle control

  • Glucose solution (e.g., 2 g/kg body weight)

  • Blood glucose meter and test strips

  • Oral gavage needles

Procedure:

  • Acclimate the DIO mice and fast them overnight (e.g., 12-16 hours) with free access to water.

  • Administer this compound or vehicle control to the mice via oral gavage at a pre-determined time before the glucose challenge (e.g., 2 hours).[3]

  • At time zero, measure the baseline blood glucose level from a tail snip.

  • Immediately after the baseline measurement, administer the glucose solution via oral gavage.

  • Measure blood glucose levels at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration over time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. A lower AUC indicates improved glucose tolerance.

Conclusion

This compound is a potent inhibitor of PTP1B with demonstrated in vitro and in vivo activity. Its ability to enhance insulin sensitivity by preventing the dephosphorylation of key components of the insulin signaling pathway makes it a valuable tool for research and a potential lead compound for the development of novel anti-diabetic therapies. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential of this compound and other PTP1B inhibitors. Further studies to elucidate its precise binding mechanism and to comprehensively evaluate its effects on the phosphorylation status of insulin signaling proteins will be crucial for its continued development.

References

The Potentiation of Leptin Signaling by PTP1B-IN-3 Diammonium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the mechanism and experimental validation of the effect of PTP1B-IN-3 diammonium, a potent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, on the leptin signaling pathway. PTP1B is a key negative regulator of leptin signaling, and its inhibition is a promising therapeutic strategy for obesity and type 2 diabetes. This document provides an in-depth overview of the core signaling cascade, quantitative data on the effects of PTP1B inhibition, detailed experimental protocols for assessing pathway modulation, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction: PTP1B as a Negative Regulator of Leptin Signaling

Leptin, a hormone primarily secreted by adipocytes, plays a crucial role in regulating energy homeostasis by signaling satiety and increasing energy expenditure. The binding of leptin to its receptor (LepR) in the hypothalamus initiates a signaling cascade that is central to its physiological effects. A key pathway involves the Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3). Upon leptin binding, LepR dimerizes, leading to the autophosphorylation and activation of receptor-associated JAK2. Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of LepR, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by JAK2, dimerizes, and translocates to the nucleus to regulate the transcription of target genes, such as Pro-opiomelanocortin (POMC), which promotes satiety.

Protein Tyrosine Phosphatase 1B (PTP1B) acts as a critical negative regulator of this pathway by dephosphorylating and thereby inactivating both JAK2 and STAT3.[1][2] This dephosphorylation dampens the leptin signal, and elevated PTP1B activity is associated with leptin resistance, a hallmark of obesity.[3] Consequently, inhibition of PTP1B is a highly sought-after therapeutic strategy to enhance leptin sensitivity.

PTP1B-IN-3 is a potent and orally active PTP1B inhibitor. While direct studies on the diammonium salt's effect on leptin signaling are not extensively published, its established potent inhibitory activity against PTP1B allows for strong predictions of its biological effects on this pathway.

This compound: A Potent PTP1B Inhibitor

PTP1B-IN-3 has been identified as a potent inhibitor of the PTP1B enzyme. Its inhibitory activity is summarized in the table below.

CompoundTargetIC50 (nM)
PTP1B-IN-3PTP1B120
PTP1B-IN-3TCPTP120

TCPTP (T-cell protein tyrosine phosphatase) is a closely related phosphatase, and inhibition of both is a characteristic of some PTP1B inhibitors.

Quantitative Data on the Effect of PTP1B Inhibition on Leptin Signaling

The following tables summarize representative quantitative data from studies on the effects of PTP1B inhibition or deficiency on key readouts of leptin signaling. While this data is not specific to this compound, it provides an expected range of efficacy for a potent PTP1B inhibitor.

Table 3.1: Effect of PTP1B Inhibition on JAK2 and STAT3 Phosphorylation
Cell LineTreatmentFold Increase in pJAK2Fold Increase in pSTAT3Reference
Hypothalamic neuronsLeptin + PTP1B inhibitor~1.5 - 2.5~2.0 - 4.0[4]
HEK293-LepRLeptin + PTP1B inhibitorNot reportedEnhanced[2]
Table 3.2: Effect of PTP1B Inhibition on STAT3-Dependent Gene Expression
Cell LineTreatmentFold Increase in STAT3 Reporter ActivityReference
GT1-7 Hypothalamic CellsLeptin + PTP1B overexpression (inhibition model)Dose-dependent decrease[1]
HEK293-LepRLeptin + PTP1B inhibitorEnhanced[2]

Signaling Pathways and Experimental Workflows

Leptin Signaling Pathway and the Role of PTP1B

The following diagram illustrates the canonical leptin signaling pathway and the inhibitory action of PTP1B.

Leptin_Signaling cluster_membrane Cell Membrane cluster_nucleus LepR Leptin Receptor (LepR) JAK2 JAK2 LepR->JAK2 Recruitment & Activation Leptin Leptin Leptin->LepR Binding pJAK2 pJAK2 (Active) JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 (Active) STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Gene_Expression Gene Expression (e.g., POMC) pSTAT3_dimer->Gene_Expression Transcriptional Regulation PTP1B PTP1B PTP1B->pJAK2 Dephosphorylation PTP1B->pSTAT3 Dephosphorylation PTP1B_IN_3 PTP1B-IN-3 diammonium PTP1B_IN_3->PTP1B Inhibition

Caption: Leptin signaling cascade and the inhibitory role of PTP1B.

Experimental Workflow: Western Blot for pSTAT3

This diagram outlines the key steps in a Western blot experiment to assess the effect of a PTP1B inhibitor on leptin-induced STAT3 phosphorylation.

Western_Blot_Workflow Start Start: Culture Hypothalamic Cells Serum_Starve Serum Starve Cells (4-6 hours) Start->Serum_Starve Pre_treat Pre-treat with PTP1B-IN-3 (e.g., 100 nM - 1 µM, 1 hour) Serum_Starve->Pre_treat Stimulate Stimulate with Leptin (e.g., 10 nM, 15-30 min) Pre_treat->Stimulate Lyse Lyse Cells & Quantify Protein Stimulate->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane (e.g., 5% BSA) Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-pSTAT3) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with ECL Substrate Secondary_Ab->Detect Analyze Analyze and Quantify Bands Detect->Analyze

Caption: Workflow for Western blot analysis of pSTAT3.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on leptin signaling.

Western Blotting for Phosphorylated JAK2 and STAT3

Objective: To determine the effect of this compound on leptin-induced phosphorylation of JAK2 and STAT3 in a relevant cell line.

Materials:

  • Hypothalamic cell line (e.g., GT1-7, N46) or other suitable cells expressing LepR.[1]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • This compound.

  • Recombinant murine or human leptin.

  • Phosphate-buffered saline (PBS).

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-STAT3 (Tyr705), anti-STAT3.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Protocol:

  • Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Leptin Stimulation: Stimulate the cells with leptin (e.g., 10 nM) for 15-30 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis: Wash the cells twice with ice-cold PBS and lyse with 100-200 µL of supplemented RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations and run 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-STAT3).

STAT3-Dependent Luciferase Reporter Assay

Objective: To measure the effect of this compound on leptin-induced STAT3 transcriptional activity.

Materials:

  • Cell line suitable for transfection (e.g., HEK293) co-transfected with LepR.

  • STAT3-responsive luciferase reporter plasmid (containing STAT3 binding elements upstream of a luciferase gene).

  • A control plasmid for normalization (e.g., Renilla luciferase).

  • Transfection reagent.

  • This compound.

  • Recombinant leptin.

  • Luciferase assay system.

  • Luminometer.

Protocol:

  • Transfection: Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the control plasmid according to the manufacturer's protocol for the transfection reagent.

  • Cell Plating: Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

  • Serum Starvation and Treatment: Serum-starve the cells for 4-6 hours, then pre-treat with this compound for 1 hour.

  • Leptin Stimulation: Stimulate the cells with leptin for 6-18 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity relative to the unstimulated control.

Conclusion

This compound, as a potent inhibitor of PTP1B, is expected to enhance leptin signaling by preventing the dephosphorylation of key signaling molecules, JAK2 and STAT3. The experimental protocols and expected outcomes detailed in this guide provide a framework for the validation and quantification of its effects. Such studies are crucial for the further development of PTP1B inhibitors as potential therapeutics for metabolic disorders characterized by leptin resistance.

References

PTP1B-IN-3 Diammonium: A Technical Guide to its Potential as an Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target in oncology. Its role in modulating critical signaling pathways implicated in tumorigenesis and cancer progression has spurred the development of potent and selective inhibitors. This technical guide focuses on PTP1B-IN-3 diammonium, a potent and orally bioavailable inhibitor of PTP1B, and its potential as an anti-cancer agent. This document provides a comprehensive overview of the current understanding of PTP1B's role in cancer, the mechanism of action of this compound, a summary of its anti-cancer activity, detailed experimental protocols, and a discussion of its therapeutic potential.

Introduction: The Role of PTP1B in Cancer

Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating a variety of cellular processes, including cell growth, proliferation, and metabolism.[1] While initially recognized for its negative regulation of insulin (B600854) and leptin signaling, making it a target for diabetes and obesity, a growing body of evidence has implicated PTP1B as a key player in oncology.[2][3][4]

PTP1B's involvement in cancer is multifaceted and context-dependent, acting as both a tumor promoter and, in some instances, a tumor suppressor.[5] Its oncogenic potential is often linked to its ability to dephosphorylate and thereby activate key signaling proteins involved in cancer progression. Of particular importance is its role in HER2-positive breast cancer, where it has been shown to support tumor growth and survival by amplifying oncogenic signaling pathways.[6][7] Preclinical studies have demonstrated that PTP1B can enhance HER2-driven tumor progression by modulating downstream components like Src and PI3K.[6]

This compound: A Potent Inhibitor

This compound is a potent and orally active inhibitor of PTP1B.[8][9] It exhibits significant inhibitory activity against both PTP1B and the closely related T-cell protein tyrosine phosphatase (TCPTP).[8]

In Vitro Activity

The primary in vitro activity of this compound is summarized in the table below.

TargetIC50 (nM)
PTP1B120
TCPTP120
Table 1: In Vitro Inhibitory Activity of this compound.[8]

Mechanism of Action in Cancer

PTP1B promotes tumorigenesis by activating key oncogenic signaling pathways. This compound, by inhibiting PTP1B, is expected to attenuate these pro-cancerous signals. The primary proposed mechanism involves the modulation of the HER2 signaling cascade, which is critical in certain breast cancers.

PTP1B Signaling in HER2+ Breast Cancer

In HER2-positive breast cancer, PTP1B is believed to dephosphorylate and activate the Src proto-oncogene, a non-receptor tyrosine kinase. Activated Src, in turn, can activate downstream pathways, including the PI3K/Akt and Ras/ERK pathways, which are critical for cell proliferation, survival, and metastasis. By inhibiting PTP1B, this compound is hypothesized to prevent the activation of Src and its downstream effectors, thereby impeding tumor growth and progression.

PTP1B_Signaling_in_HER2_Cancer PTP1B Signaling in HER2+ Breast Cancer HER2 HER2 Receptor PTP1B PTP1B HER2->PTP1B Activates Src Src PTP1B->Src Dephosphorylates (Activates) PI3K PI3K Src->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Metastasis Metastasis Akt->Metastasis ERK ERK Ras->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Metastasis PTP1B_IN_3 PTP1B-IN-3 diammonium PTP1B_IN_3->PTP1B Inhibits PTP1B_Enzyme_Assay_Workflow PTP1B Enzymatic Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Reagents Prepare Assay Buffer, PTP1B Enzyme, pNPP Substrate, and Test Compound Incubate Incubate PTP1B with Test Compound Reagents->Incubate Add_Substrate Add pNPP Substrate to Initiate Reaction Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction with NaOH Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_IC50 Western_Blot_Workflow Western Blot Analysis Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Treatment Treat Cancer Cells with This compound Cell_Lysis Lyse Cells and Collect Protein Cell_Treatment->Cell_Lysis Protein_Quantification Quantify Protein Concentration Cell_Lysis->Protein_Quantification SDS_PAGE Separate Proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer Proteins to a Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., p-Src, p-Akt, p-ERK) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect with Chemiluminescent Substrate Secondary_Ab->Detection

References

The Pivotal Role of Protein Tyrosine Phosphatase 1B (PTP1B) in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in a multitude of cellular signaling pathways, extending its influence from metabolic homeostasis to cancer progression. Its canonical role in the dephosphorylation of the insulin (B600854) receptor and its substrates has positioned it as a key therapeutic target for type 2 diabetes and obesity. This technical guide provides an in-depth exploration of the core functions of PTP1B, its intricate involvement in key signaling cascades, and the therapeutic potential of its inhibition, with a specific focus on the potent inhibitor PTP1B-IN-3 diammonium. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers in the field.

The Core Function of PTP1B: A Master Regulator of Tyrosine Phosphorylation

Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a non-receptor protein tyrosine phosphatase localized to the cytoplasmic face of the endoplasmic reticulum. Its primary function is to catalyze the hydrolysis of phosphate (B84403) groups from phosphotyrosine residues on a wide array of substrate proteins. This dephosphorylation activity serves as a crucial "off" switch in signaling pathways that are activated by tyrosine kinases, thereby ensuring a tightly controlled cellular response to external stimuli.

The dysregulation of PTP1B activity, often through overexpression, has been implicated in the pathogenesis of numerous diseases. Its established role as a negative regulator of insulin and leptin signaling pathways makes it a prime target for metabolic disorders.[1][2][3][4] Furthermore, emerging evidence highlights its complex and often contradictory involvement in various cancers, neurodegenerative diseases, and cardiovascular conditions.[5]

PTP1B in Key Signaling Pathways

PTP1B's influence extends across several critical signaling networks. Its dephosphorylation of key proteins in these pathways has profound physiological consequences.

Insulin Signaling Pathway

The insulin signaling pathway is central to glucose homeostasis. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, initiating a cascade of downstream signaling events. PTP1B acts as a primary negative regulator of this pathway by directly dephosphorylating the activated insulin receptor and its main substrate, Insulin Receptor Substrate 1 (IRS-1).[1][6] This action attenuates the downstream signaling cascade, leading to decreased glucose uptake and utilization. Overexpression or increased activity of PTP1B is a key contributor to insulin resistance, a hallmark of type 2 diabetes.

Insulin_Signaling cluster_membrane Plasma Membrane Insulin_Receptor Insulin Receptor (IR) IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates Insulin Insulin Insulin->Insulin_Receptor Binds PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates PTP1B->IRS1 Dephosphorylates PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4_translocation GLUT4 Translocation (Glucose Uptake) AKT->GLUT4_translocation Promotes

Diagram 1: PTP1B's negative regulation of the insulin signaling pathway.
Leptin Signaling Pathway

Leptin, a hormone primarily produced by adipose tissue, plays a crucial role in regulating energy balance by suppressing appetite. Leptin exerts its effects by binding to the leptin receptor (LepR), leading to the activation of the associated Janus kinase 2 (JAK2). PTP1B negatively regulates this pathway by dephosphorylating JAK2, thereby dampening the downstream signaling cascade that involves the STAT3 transcription factor.[5] Dysregulation of this pathway can lead to leptin resistance, contributing to obesity.

Leptin_Signaling cluster_membrane Plasma Membrane Leptin_Receptor Leptin Receptor (LepR) JAK2 JAK2 Leptin_Receptor->JAK2 Activates Leptin Leptin Leptin->Leptin_Receptor Binds PTP1B PTP1B PTP1B->JAK2 Dephosphorylates STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression Regulates

Diagram 2: PTP1B's inhibitory role in the leptin signaling pathway.
Role in Cancer

The role of PTP1B in cancer is multifaceted and context-dependent. It can act as both a tumor suppressor and a tumor promoter.[7] Its tumor-suppressive functions are often attributed to its ability to dephosphorylate and inactivate oncogenic receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). However, in certain cancers, such as HER2-positive breast cancer, PTP1B has been shown to promote tumorigenesis.[7] This dual role underscores the complexity of PTP1B signaling in oncology and highlights the need for a nuanced approach to its therapeutic targeting.

This compound: A Potent Inhibitor

The therapeutic potential of inhibiting PTP1B has driven the development of numerous small-molecule inhibitors. Among these, this compound has emerged as a potent and orally bioavailable inhibitor.

Quantitative Data on this compound
ParameterValueReference
IC50 (PTP1B) 120 nM[1][5]
IC50 (TCPTP) 120 nM[1][5]
Oral Bioavailability (Mice) Good (F=24%)[1]
In vivo Efficacy (DIO Mice) Dose-dependent inhibition of glucose excursion (ED50 ≈ 0.8 mg/kg)[1]
Anticancer Activity Delayed tumor onset in NDL2 Ptpn1+/+ mice[1]
Mechanism of Action

This compound acts as a competitive inhibitor, binding to the active site of PTP1B and preventing the dephosphorylation of its substrates. By blocking the catalytic activity of PTP1B, this inhibitor effectively enhances and prolongs the signaling cascades that are negatively regulated by the phosphatase, such as the insulin and leptin pathways.

Experimental Protocols

In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This colorimetric assay is a standard method for measuring PTP1B activity and screening for inhibitors.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay Buffer: 50 mM citrate (B86180) (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

  • Stop Solution: 1 M NaOH

  • Test inhibitor (e.g., this compound)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test inhibitor at various concentrations

    • Recombinant PTP1B enzyme

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding a pre-warmed solution of pNPP to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution to each well.

  • Measure the absorbance at 405 nm using a spectrophotometer. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

PTP1B_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Inhibitor, Enzyme, Substrate) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Buffer + Inhibitor + Enzyme) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Add pNPP Substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Add Stop Solution (NaOH) Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

PTP1B-IN-3 Diammonium: A Technical Guide to the Implications of PTP1B and TCPTP Co-inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TCPTP) are two closely related, non-receptor protein tyrosine phosphatases that have emerged as critical negative regulators in a multitude of cellular signaling pathways. Their roles in metabolic diseases such as type 2 diabetes and obesity, as well as in cancer, have made them attractive targets for therapeutic intervention. However, the high degree of structural homology between their catalytic domains presents a significant challenge in developing selective inhibitors. PTP1B-IN-3 diammonium has been identified as a potent dual inhibitor of both PTP1B and TCPTP. This technical guide provides an in-depth analysis of the implications of co-inhibiting these two phosphatases with this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in this area.

Introduction: The Rationale for PTP1B and TCPTP Co-inhibition

PTP1B is a well-established negative regulator of the insulin (B600854) and leptin signaling pathways.[1][2] By dephosphorylating the insulin receptor (IR) and its substrates (IRS-1/2), as well as Janus kinase 2 (JAK2) in the leptin pathway, PTP1B attenuates downstream signaling, contributing to insulin and leptin resistance.[1][2] Consequently, inhibition of PTP1B is a promising strategy for the treatment of type 2 diabetes and obesity.

TCPTP, sharing a high degree of sequence homology with PTP1B, also plays a role in regulating insulin and leptin signaling.[3] Furthermore, both PTP1B and TCPTP are implicated in the regulation of the JAK-STAT signaling pathway, which is crucial for cytokine responses and immune function.[4][5] Given their overlapping and sometimes non-redundant roles, the simultaneous inhibition of both PTP1B and TCPTP may offer a more profound therapeutic effect compared to the selective inhibition of PTP1B alone.[6] This dual-inhibition strategy could potentially lead to enhanced insulin sensitivity, improved glucose homeostasis, and modulation of immune responses.

This compound is a potent, orally bioavailable small molecule that inhibits both PTP1B and TCPTP with equal potency, making it a valuable tool for investigating the consequences of dual inhibition.[7][8]

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound.

ParameterEnzymeValueSpeciesNotes
IC50 PTP1B120 nMNot SpecifiedIn vitro half-maximal inhibitory concentration.
IC50 TCPTP120 nMNot SpecifiedIn vitro half-maximal inhibitory concentration, indicating dual inhibitory activity.
ED50 In vivo0.8 mg/kgMouse (DIO)Effective dose for 50% inhibition of glucose excursion in a diet-induced obesity model.

Experimental Protocols

This section outlines the general methodologies for key experiments relevant to the study of PTP1B and TCPTP inhibitors.

In Vitro PTP1B/TCPTP Inhibition Assay (Colorimetric)

This protocol describes a common method for determining the inhibitory activity of a compound using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).

Materials:

  • Recombinant human PTP1B or TCPTP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) solution

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add a defined amount of PTP1B or TCPTP enzyme to each well.

  • Add the serially diluted test compound to the wells. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

  • Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Incubate the plate at the controlled temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a strong base like NaOH).

  • Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition for each concentration of the test compound and plot the results to determine the IC50 value.

Cellular Assay for Insulin Receptor Phosphorylation

This protocol outlines a method to assess the effect of a PTP1B/TCPTP inhibitor on insulin signaling in a cellular context.

Materials:

  • Insulin-sensitive cell line (e.g., HepG2, 3T3-L1 adipocytes)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Insulin solution

  • Test compound (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-Insulin Receptor β (p-IR), anti-Insulin Receptor β (total IR), and appropriate secondary antibodies.

  • Western blotting equipment and reagents.

Procedure:

  • Seed cells in culture plates and grow to a desired confluency.

  • Serum-starve the cells for several hours to reduce basal signaling.

  • Pre-treat the cells with the test compound at various concentrations for a specified time.

  • Stimulate the cells with insulin for a short period (e.g., 10 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p-IR and total IR.

  • Incubate with appropriate HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the ratio of p-IR to total IR.

Signaling Pathways and Implications of Co-inhibition

The dual inhibition of PTP1B and TCPTP by this compound has profound effects on several key signaling pathways.

Insulin Signaling Pathway

Both PTP1B and TCPTP negatively regulate the insulin signaling cascade. PTP1B is a major phosphatase for the insulin receptor (IR) and its substrates (IRS-1/2). TCPTP can also dephosphorylate the IR. Co-inhibition of both enzymes is expected to lead to a more sustained phosphorylation of the IR and IRS proteins, resulting in enhanced downstream signaling through the PI3K/Akt and MAPK/ERK pathways. This potentiation of insulin signaling can lead to increased glucose uptake and improved glycemic control.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Negative Regulation Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS-1/2 IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates ERK MAPK/ERK IRS->ERK activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Gene_Expression Gene Expression ERK->Gene_Expression PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates TCPTP TCPTP TCPTP->IR dephosphorylates PTP1B_IN_3 PTP1B-IN-3 diammonium PTP1B_IN_3->PTP1B inhibits PTP1B_IN_3->TCPTP inhibits G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Negative Regulation Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR binds JAK2 JAK2 LeptinR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression (Energy Homeostasis) STAT3->Gene_Expression regulates PTP1B PTP1B PTP1B->JAK2 dephosphorylates TCPTP TCPTP TCPTP->JAK2 dephosphorylates PTP1B_IN_3 PTP1B-IN-3 diammonium PTP1B_IN_3->PTP1B inhibits PTP1B_IN_3->TCPTP inhibits G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Negative Regulation IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR binds JAK1 JAK1 IFNgR->JAK1 activates JAK2 JAK2 IFNgR->JAK2 activates STAT1 STAT1 JAK1->STAT1 phosphorylates JAK2->STAT1 phosphorylates Gene_Expression Gene Expression (Immune Response) STAT1->Gene_Expression regulates PTP1B PTP1B PTP1B->JAK2 dephosphorylates TCPTP TCPTP TCPTP->JAK1 dephosphorylates TCPTP->STAT1 dephosphorylates PTP1B_IN_3 PTP1B-IN-3 diammonium PTP1B_IN_3->PTP1B inhibits PTP1B_IN_3->TCPTP inhibits

References

PTP1B-IN-3 Diammonium: A Technical Guide to Its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for metabolic diseases, particularly type 2 diabetes and obesity, as well as in oncology. PTP1B-IN-3 diammonium is a potent inhibitor of this enzyme. This technical guide provides a comprehensive overview of the available chemical properties and stability of this compound, alongside generalized experimental protocols relevant to its synthesis, characterization, and evaluation. This document is intended to serve as a foundational resource for researchers engaged in the study and development of PTP1B inhibitors.

Introduction to PTP1B

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) and leptin signaling pathways.[1][2] By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP1B attenuates insulin signaling, thereby contributing to insulin resistance.[3][4] Similarly, it negatively modulates the leptin signaling cascade.[5] Genetic and pharmacological inhibition of PTP1B in preclinical models has been shown to enhance insulin sensitivity and promote resistance to diet-induced obesity, validating it as a promising target for therapeutic intervention.[5]

Chemical Properties of this compound

While detailed proprietary data on this compound is not publicly available, the following table summarizes the information that has been collated from supplier specifications and related research.

PropertyValue
IC₅₀ 120 nM for both PTP1B and TCPTP[6]
Storage (Powder) Recommended at -20°C for up to 3 years.[6]
Storage (In Solvent) Recommended at -80°C for up to 1 year.[6]
Solubility (for in vivo) Soluble in a vehicle of DMSO, PEG300, Tween 80, and saline/PBS.[6]

Experimental Protocols

The following sections outline generalized experimental protocols that are fundamental to the study of small molecule PTP1B inhibitors like this compound.

General Synthesis of Heterocyclic PTP1B Inhibitors

The synthesis of potent PTP1B inhibitors often involves the construction of heterocyclic scaffolds designed to interact with the enzyme's active or allosteric sites. A generalized synthetic scheme is presented below, which may be adapted for the synthesis of analogues of this compound.

  • Step 1: Synthesis of the Core Scaffold. This typically involves a multi-step reaction sequence to construct the central heterocyclic ring system. For example, a common approach for thiazolidinone-based inhibitors involves the condensation of a substituted aldehyde, thiourea, and an active methylene (B1212753) compound.[7]

  • Step 2: Functionalization of the Scaffold. The core scaffold is then functionalized through various chemical transformations to introduce substituents that enhance potency and selectivity. This may involve N-alkylation, acylation, or palladium-catalyzed cross-coupling reactions to append aryl or heteroaryl groups.[8][9]

  • Step 3: Salt Formation. For compounds intended for in vivo use, a final step often involves the formation of a salt, such as a diammonium salt, to improve solubility and bioavailability. This is typically achieved by treating the final compound with the corresponding acid in a suitable solvent.

Purification and Characterization

Purification of the final compound and intermediates is critical. Reversed-phase HPLC is a standard method for this purpose.

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or trifluoroacetic acid (0.1%), is employed.

  • Detection: UV detection at a wavelength where the compound has significant absorbance is used to monitor the elution of the product.

  • Fraction Collection: Fractions corresponding to the product peak are collected, combined, and the solvent is removed under reduced pressure.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the synthesized compound. The spectra provide information about the chemical environment of the protons and carbons in the molecule.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[9][10]

  • Purity Analysis by HPLC: The purity of the final compound is assessed by analytical HPLC, typically using the conditions developed for purification. A purity of >95% is generally required for biological assays.[11]

PTP1B Inhibition Assay

The inhibitory activity of a compound against PTP1B is commonly determined using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as the substrate.

  • Materials:

    • Human recombinant PTP1B enzyme

    • Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)[12]

    • p-Nitrophenyl phosphate (pNPP) solution

    • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Stop solution (e.g., 1 M NaOH)[12]

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Add assay buffer to the wells of a 96-well plate.

    • Add various concentrations of the test compound to the wells. Include a positive control (a known PTP1B inhibitor) and a negative control (vehicle).

    • Add the PTP1B enzyme to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the pNPP substrate to each well.

    • Allow the reaction to proceed for a specific time (e.g., 30 minutes) at the same temperature.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.[10]

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Stability Assessment

To understand the intrinsic stability of a compound, forced degradation studies are performed under various stress conditions.

  • Conditions: The compound is exposed to acidic, basic, oxidative, thermal, and photolytic stress.[13]

  • Analysis: The degradation of the parent compound and the formation of degradation products are monitored by a stability-indicating HPLC method. Mass spectrometry can be used to identify the degradation products.[13]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to study the thermal stability of the solid form of the compound. It measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[14]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is used to assess the thermal stability and decomposition profile of the compound.[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the study of PTP1B inhibitors.

PTP1B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor (IR) IRS IRS-1/2 Insulin_Receptor->IRS Phosphorylates (Tyr) GLUT4_Vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_Vesicle->GLUT4 Fuses with membrane Insulin Insulin PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt/PKB PDK1->Akt Phosphorylates Akt->GLUT4_Vesicle Promotes translocation PTP1B PTP1B PTP1B->IRS Dephosphorylates PTP1B_IN_3 PTP1B-IN-3 diammonium PTP1B_IN_3->PTP1B Inhibits PTP1B_Inhibitor_Screening_Workflow start Compound Library primary_screen Primary Screening (e.g., HTS with pNPP assay) start->primary_screen hit_identification Hit Identification primary_screen->hit_identification hit_identification->start Inactive Compounds dose_response Dose-Response & IC₅₀ Determination hit_identification->dose_response Active Compounds selectivity Selectivity Profiling (vs. other phosphatases, e.g., TCPTP) dose_response->selectivity mechanism Mechanism of Action Studies (e.g., enzyme kinetics) selectivity->mechanism cell_based Cell-Based Assays (e.g., insulin signaling, glucose uptake) mechanism->cell_based lead_optimization Lead Optimization cell_based->lead_optimization in_vivo In Vivo Efficacy Studies (e.g., in diabetic mouse models) lead_optimization->in_vivo Optimized Leads end Preclinical Candidate in_vivo->end

References

PTP1B-IN-3 Diammonium: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PTP1B-IN-3 diammonium, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This document summarizes its chemical properties, biological activity, and the signaling pathways it modulates, offering valuable information for professionals in drug discovery and development.

Chemical and Physical Properties

This compound is the diammonium salt of PTP1B-IN-3. The parent compound has the molecular formula C12H7BrF2NO3P.[1][2] The diammonium salt is formed by the association of the dianionic form of the phosphonic acid with two ammonium (B1175870) cations.

PropertyValueReference
CAS Number 2702673-78-5[2]
Molecular Formula (Parent) C12H7BrF2NO3P[1][2]
Molecular Formula (Diammonium Salt) C12H15BrF2N3O3PN/A
Molecular Weight (Parent) 362.06 g/mol [1]

Biological Activity and Efficacy

PTP1B-IN-3 is a potent inhibitor of both PTP1B and T-cell protein tyrosine phosphatase (TCPTP), with reported half-maximal inhibitory concentrations (IC50) of 120 nM for both enzymes.[2][3] Its inhibitory activity makes it a significant tool for studying the roles of these phosphatases in various signaling pathways and a potential therapeutic agent for metabolic diseases and cancer.

In Vitro Activity
TargetIC50 (nM)Reference
PTP1B120[2][3]
TCPTP120[2][3]
In Vivo Efficacy in Preclinical Models

Studies in diet-induced obese (DIO) mice have demonstrated the in vivo efficacy of PTP1B-IN-3. Oral administration of the compound resulted in a dose-dependent inhibition of glucose excursion during an oral glucose tolerance test.[3][4]

Dose (mg/kg)Glucose Excursion InhibitionReference
160%[3][4]
380%[3][4]
10100%[3][4]

Furthermore, in a transgenic mouse model of HER2+ breast cancer (NDL2 Ptpn1+/+), oral administration of PTP1B-IN-3 at 30 mg/kg for 21 days significantly delayed tumor onset, extending the median tumor-free period from 28 to 75 days.[4]

Pharmacokinetic Properties

Pharmacokinetic studies in diet-induced obese mice have revealed favorable oral bioavailability and a good elimination half-life.

ParameterValueSpeciesReference
Oral Bioavailability (F)24%Mouse[4]
Clearance (CL)0.71 mL/kg/minMouse[4]
Elimination Half-life (t1/2)6 hoursMouse[4]

Signaling Pathways

PTP1B is a critical negative regulator of the insulin (B600854) and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling. Inhibition of PTP1B by compounds like PTP1B-IN-3 is expected to enhance insulin sensitivity.

PTP1B_Insulin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS Insulin Receptor Substrate (IRS) IR->IRS PI3K PI3K IRS->PI3K activates AKT Akt PI3K->AKT activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle promotes translocation GLUT4 GLUT4 GLUT4_vesicle->GLUT4 PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PTP1B_IN_3 PTP1B-IN-3 PTP1B_IN_3->PTP1B inhibits Glucose Glucose Glucose->GLUT4 uptake

Caption: PTP1B negatively regulates the insulin signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the evaluation of PTP1B inhibitors.

PTP1B Inhibition Assay (In Vitro)

This assay determines the in vitro potency of a compound to inhibit PTP1B enzymatic activity.

  • Reagents and Materials:

    • Recombinant human PTP1B enzyme.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT).

    • Substrate: p-Nitrophenyl Phosphate (pNPP).

    • Test compound (PTP1B-IN-3) dissolved in DMSO.

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Add assay buffer to the wells of a 96-well plate.

    • Add serial dilutions of the test compound to the wells.

    • Add the PTP1B enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the pNPP substrate.

    • Monitor the absorbance at 405 nm over time, which corresponds to the production of p-nitrophenol.

    • Calculate the rate of reaction and determine the IC50 value by fitting the dose-response data to a suitable equation.

PTP1B_Inhibition_Assay start Start prepare_plate Prepare 96-well plate with assay buffer start->prepare_plate add_compound Add serial dilutions of PTP1B-IN-3 prepare_plate->add_compound add_enzyme Add PTP1B enzyme add_compound->add_enzyme incubate Incubate at RT add_enzyme->incubate add_substrate Add pNPP substrate incubate->add_substrate read_plate Measure absorbance at 405 nm add_substrate->read_plate calculate Calculate IC50 read_plate->calculate end End calculate->end

Caption: Workflow for a typical in vitro PTP1B inhibition assay.

Diet-Induced Obesity (DIO) Mouse Model and Oral Glucose Tolerance Test (OGTT)

This in vivo model is used to assess the effect of a compound on metabolic parameters in an obese and insulin-resistant state.

  • Animal Model:

    • Male C57BL/6J mice are typically used.

    • Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance. A control group is fed a standard chow diet.

  • Compound Administration:

    • The test compound (PTP1B-IN-3) is formulated for oral gavage.

    • Mice are dosed with the compound or vehicle control at specified time points before the OGTT.

  • Oral Glucose Tolerance Test (OGTT) Procedure:

    • Mice are fasted overnight (e.g., 16 hours).

    • A baseline blood glucose measurement is taken from the tail vein.

    • Mice are administered a glucose solution (e.g., 2 g/kg) via oral gavage.

    • Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

DIO_Mouse_OGTT start Start induce_obesity Induce obesity with high-fat diet start->induce_obesity dose_compound Administer PTP1B-IN-3 or vehicle induce_obesity->dose_compound fast_mice Fast mice overnight dose_compound->fast_mice baseline_glucose Measure baseline blood glucose fast_mice->baseline_glucose administer_glucose Oral gavage of glucose baseline_glucose->administer_glucose measure_glucose Measure blood glucose at multiple time points administer_glucose->measure_glucose calculate_auc Calculate glucose AUC measure_glucose->calculate_auc end End calculate_auc->end

Caption: Experimental workflow for an OGTT in DIO mice.

References

Methodological & Application

Application Notes and Protocols for Western Blot Analysis of p-IR and p-AKT following PTP1B-IN-3 Diammonium Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) signaling pathway.[1][2][3][4][5] By dephosphorylating the activated insulin receptor (IR) and its downstream substrates, PTP1B attenuates insulin signaling.[1][2] Inhibition of PTP1B is a promising therapeutic strategy for type 2 diabetes and obesity, as it is expected to enhance insulin sensitivity.[3][5] PTP1B-IN-3 diammonium is a potent and orally active inhibitor of PTP1B with an IC50 of 120 nM. This document provides a detailed protocol for utilizing this compound to investigate its effects on the phosphorylation of the insulin receptor (p-IR) and Akt (p-AKT) in a cell-based model using Western blotting.

Principle

This compound is expected to inhibit PTP1B, leading to a sustained or increased phosphorylation of the insulin receptor upon insulin stimulation. This, in turn, will amplify the downstream signaling cascade, resulting in increased phosphorylation of Akt at Serine 473 (a key activation site). This application note details the methodology to observe and quantify these effects in a human hepatoma cell line, HepG2, a well-established model for studying insulin signaling.

Data Presentation

The following table provides a template for summarizing quantitative data from the Western blot analysis. The data should be presented as the fold change in phosphorylation relative to the vehicle-treated, insulin-stimulated control, normalized to the total protein levels of IR and AKT, respectively.

Treatment GroupConcentration (nM)Fold Change p-IR/Total IR (Mean ± SD)Fold Change p-AKT/Total AKT (Mean ± SD)
Vehicle (DMSO) - Insulin01.00 ± 0.121.00 ± 0.15
Vehicle (DMSO) + Insulin03.50 ± 0.454.20 ± 0.58
PTP1B-IN-3 - Insulin1001.10 ± 0.141.05 ± 0.18
PTP1B-IN-3 + Insulin1004.80 ± 0.625.90 ± 0.75
PTP1B-IN-3 - Insulin5001.15 ± 0.161.10 ± 0.20
PTP1B-IN-3 + Insulin5006.20 ± 0.817.80 ± 0.99
PTP1B-IN-3 - Insulin10001.20 ± 0.181.15 ± 0.22
PTP1B-IN-3 + Insulin10007.50 ± 0.959.50 ± 1.21

Signaling Pathway

Insulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds p-IR Phosphorylated IR (p-IR) IR->p-IR Autophosphorylation IRS IRS p-IR->IRS Recruits & Phosphorylates PTP1B PTP1B PTP1B->p-IR Dephosphorylates PTP1B-IN-3 PTP1B-IN-3 Diammonium PTP1B-IN-3->PTP1B Inhibits p-IRS p-IRS IRS->p-IRS PI3K PI3K p-IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates p-AKT Phosphorylated AKT (p-AKT) AKT->p-AKT Downstream\nEffects Downstream Effects p-AKT->Downstream\nEffects Glucose Uptake, Glycogen Synthesis, etc.

Caption: Insulin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human hepatoma (HepG2) cells

  • PTP1B Inhibitor: this compound salt (prepare stock solution in DMSO)

  • Insulin: Human recombinant insulin (prepare stock solution in sterile water or dilute acid)

  • Cell Culture Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris), running buffer, and protein molecular weight standards

  • Western Blot: PVDF or nitrocellulose membranes, transfer buffer

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-Insulin Receptor β (Tyr1150/1151) antibody

    • Rabbit anti-Insulin Receptor β antibody

    • Rabbit anti-phospho-Akt (Ser473) antibody

    • Rabbit anti-Akt (pan) antibody

    • Mouse or Rabbit anti-β-Actin antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate

  • Imaging System: Chemiluminescence imager

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blot Analysis A Seed HepG2 cells B Serum starve overnight A->B C Pre-treat with PTP1B-IN-3 (or vehicle) for 1-2 hours B->C D Stimulate with insulin (100 nM) for 15-30 minutes C->D E Wash cells with ice-cold PBS D->E F Lyse cells and collect supernatant E->F G Quantify protein concentration (BCA assay) F->G H SDS-PAGE G->H I Protein transfer to PVDF membrane H->I J Blocking I->J K Primary antibody incubation (p-IR, IR, p-AKT, AKT, β-Actin) J->K L Secondary antibody incubation K->L M Chemiluminescent detection L->M N Image acquisition and analysis M->N

Caption: Step-by-step workflow for Western blot analysis of p-IR and p-AKT.

Detailed Protocol
  • Cell Culture and Treatment: a. Seed HepG2 cells in 6-well plates and grow to 80-90% confluency. b. Serum starve the cells by replacing the growth medium with serum-free EMEM for 12-16 hours prior to treatment. c. Prepare working solutions of this compound in serum-free EMEM from a DMSO stock. The final DMSO concentration should not exceed 0.1%. d. Pre-treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle (DMSO) for 1-2 hours. e. Stimulate the cells with 100 nM insulin for 15-30 minutes. Include non-insulin stimulated controls for each condition.

  • Cell Lysis and Protein Quantification: a. After treatment, immediately place the plates on ice and aspirate the medium. b. Wash the cells twice with ice-cold PBS. c. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein concentrations for all samples with lysis buffer. Prepare samples for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes. b. Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel. c. Perform electrophoresis to separate the proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with primary antibodies against p-IR, total IR, p-AKT, total AKT, and β-Actin (loading control) overnight at 4°C with gentle agitation. It is recommended to probe for phosphorylated and total proteins on separate blots. g. Wash the membrane three times for 10 minutes each with TBST. h. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software. d. For each sample, normalize the intensity of the p-IR and p-AKT bands to their respective total protein bands. Further, normalize to the β-Actin loading control to account for any loading inaccuracies. e. Calculate the fold change in phosphorylation relative to the vehicle-treated, insulin-stimulated control.

Troubleshooting

  • No or weak signal for phosphorylated proteins:

    • Ensure phosphatase inhibitors were added to the lysis buffer.

    • Optimize insulin stimulation time and concentration.

    • Increase primary antibody concentration or incubation time.

  • High background:

    • Increase the number and duration of wash steps.

    • Optimize blocking conditions (e.g., use 5% BSA instead of milk for phospho-antibodies).

    • Decrease primary or secondary antibody concentration.

  • Inconsistent results:

    • Ensure accurate protein quantification and equal loading.

    • Maintain consistent timing for all treatment and incubation steps.

    • Use fresh lysis buffer with inhibitors for each experiment.

References

Application Notes and Protocols: PTP1B-IN-3 Diammonium for Diabetes Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin (B600854) and leptin signaling pathways.[1][2][3][4] Its role in dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins leads to an attenuation of the insulin signal, contributing to insulin resistance, a hallmark of type 2 diabetes.[1][5][6] Inhibition of PTP1B has emerged as a promising therapeutic strategy to enhance insulin sensitivity and improve glucose homeostasis.[1][3][7][8] PTP1B-IN-3 diammonium is a potent and selective small molecule inhibitor of PTP1B designed for in vivo studies to investigate the therapeutic potential of PTP1B inhibition in animal models of diabetes.

These application notes provide detailed protocols for the use of this compound in preclinical diabetes research, including its mechanism of action, methodologies for in vivo efficacy studies, and expected outcomes.

Mechanism of Action

This compound is an investigational competitive inhibitor of PTP1B. By binding to the active site of PTP1B, it prevents the dephosphorylation of key signaling molecules in the insulin pathway.[7] This leads to prolonged phosphorylation of the insulin receptor and its downstream substrates, thereby amplifying the insulin signal. The expected downstream effects include enhanced glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue, and suppression of hepatic glucose production.[5][9]

Below is a diagram illustrating the role of PTP1B in the insulin signaling pathway and the mechanism of its inhibition by this compound.

cluster_0 Cell Membrane cluster_1 Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS Insulin Receptor Substrate (IRS) IR->IRS PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates PTP1B_IN_3 PTP1B-IN-3 Diammonium PTP1B_IN_3->PTP1B Inhibits

Caption: Insulin signaling pathway and the inhibitory action of this compound.

In Vivo Diabetes Animal Models

The efficacy of this compound can be evaluated in various animal models of type 2 diabetes. Commonly used models include:

  • Diet-Induced Obese (DIO) Mice: C57BL/6J mice fed a high-fat diet (HFD) for an extended period develop obesity, insulin resistance, and hyperglycemia, closely mimicking the progression of type 2 diabetes in humans.[2][10]

  • Genetically Diabetic Mice (e.g., KKAy mice): These mice carry genetic mutations that predispose them to obesity, insulin resistance, and diabetes.[6]

Experimental Protocols

The following are detailed protocols for a typical in vivo study to assess the anti-diabetic effects of this compound.

Animal Model Induction

Diet-Induced Obese (DIO) Mouse Model:

  • Animals: Male C57BL/6J mice, 6-8 weeks old.

  • Housing: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Diet: Acclimatize mice for one week on a standard chow diet. Following acclimatization, switch the experimental group to a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 12-16 weeks. A control group should be maintained on a standard chow diet.

  • Monitoring: Monitor body weight and food intake weekly. At the end of the diet period, confirm the diabetic phenotype by measuring fasting blood glucose and performing a glucose tolerance test.

Dosing and Administration
  • Preparation of Dosing Solution: this compound is typically formulated in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose). Prepare fresh daily.

  • Dose Groups:

    • Vehicle Control (DIO mice + vehicle)

    • This compound low dose (e.g., 10 mg/kg)

    • This compound high dose (e.g., 30 mg/kg)

    • Positive Control (e.g., a known anti-diabetic drug)

  • Administration: Administer the compound or vehicle orally once daily for a period of 4-8 weeks.

In Vivo Efficacy Assessment

Oral Glucose Tolerance Test (OGTT):

  • Fast mice for 6 hours with free access to water.

  • Collect a baseline blood sample (t=0) from the tail vein.

  • Administer a 2 g/kg glucose solution via oral gavage.

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure blood glucose levels using a glucometer.

Insulin Tolerance Test (ITT):

  • Fast mice for 4 hours.

  • Collect a baseline blood sample (t=0).

  • Administer human insulin (0.75 U/kg) via intraperitoneal injection.

  • Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.

  • Measure blood glucose levels.

Hyperinsulinemic-Euglycemic Clamp:

This is a more advanced technique to directly measure insulin sensitivity.

  • Surgically implant catheters in the jugular vein and carotid artery.

  • After a recovery period, fast the mice overnight.

  • Infuse a constant high dose of insulin through the jugular vein.

  • Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).

  • The glucose infusion rate required to maintain euglycemia is a direct measure of insulin sensitivity.

Biochemical and Tissue Analysis

At the end of the study, euthanize the animals and collect blood and tissues for further analysis.

  • Serum Analysis: Measure fasting insulin, triglycerides, and total cholesterol.

  • Tissue Analysis (Liver, Muscle, Adipose):

    • Western Blotting: Analyze the phosphorylation status of key insulin signaling proteins (e.g., IR, Akt).

    • Histology: Perform H&E staining of the liver to assess steatosis.

    • Gene Expression Analysis (qPCR): Analyze the expression of genes involved in glucose and lipid metabolism.

Data Presentation

The following tables present hypothetical but expected data from a study using this compound in a DIO mouse model.

Table 1: Effects of this compound on Metabolic Parameters in DIO Mice

ParameterVehicle ControlPTP1B-IN-3 (10 mg/kg)PTP1B-IN-3 (30 mg/kg)
Body Weight (g) 45.2 ± 2.142.8 ± 1.940.5 ± 2.0
Fasting Blood Glucose (mg/dL) 185 ± 15155 ± 12130 ± 10
Fasting Insulin (ng/mL) 3.5 ± 0.42.8 ± 0.3*2.1 ± 0.2
HOMA-IR 31.8 ± 3.521.6 ± 2.813.6 ± 1.9**
Serum Triglycerides (mg/dL) 150 ± 18125 ± 15105 ± 12
Serum Cholesterol (mg/dL) 220 ± 25190 ± 20175 ± 18
p < 0.05, *p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

Table 2: Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC)

GroupAUC (mg/dL * min)
Vehicle Control 35000 ± 2500
PTP1B-IN-3 (10 mg/kg) 28000 ± 2100
PTP1B-IN-3 (30 mg/kg) 22000 ± 1800**
p < 0.05, *p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

Table 3: Insulin Tolerance Test (ITT) - % Baseline Glucose

Time (min)Vehicle ControlPTP1B-IN-3 (30 mg/kg)
15 85 ± 570 ± 4
30 70 ± 655 ± 5
45 65 ± 745 ± 4
60 75 ± 850 ± 5**
p < 0.05, *p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

Experimental Workflow

The following diagram outlines the logical flow of an in vivo study evaluating this compound.

cluster_0 Phase 1: Model Development cluster_1 Phase 2: Treatment cluster_2 Phase 3: Efficacy Assessment cluster_3 Phase 4: Terminal Analysis A Acclimatize C57BL/6J Mice B High-Fat Diet Induction (12-16 weeks) A->B C Confirm Diabetic Phenotype (Fasting Glucose, OGTT) B->C D Randomize into Treatment Groups C->D E Daily Oral Administration (4-8 weeks) D->E F Monitor Body Weight & Food Intake E->F G Perform OGTT & ITT E->G H Hyperinsulinemic-Euglycemic Clamp (optional) E->H I Euthanasia & Tissue Collection G->I H->I J Serum Biochemical Analysis I->J K Tissue Molecular & Histological Analysis I->K

References

Application Notes and Protocols for In Vivo Dosing and Administration of PTP1B-IN-3 Diammonium in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in both insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and cancer.[1][2][3] Inhibition of PTP1B has been shown to enhance insulin sensitivity and reduce weight gain in animal models.[4] PTP1B-IN-3 diammonium is a potent and orally bioavailable inhibitor of the PTP1B enzyme, with an IC50 value of 120 nM for both PTP1B and the closely related T-cell protein tyrosine phosphatase (TCPTP).[5] This document provides detailed application notes and protocols for the in vivo dosing and administration of this compound in mouse models, based on available preclinical data.

Data Presentation

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical mouse studies.

Table 1: Pharmacokinetic Profile of PTP1B-IN-3 in Mice [5]

ParameterValueSpecies
Oral Bioavailability (F)24%Mouse
Clearance (CL)0.71 mL/kg/minMouse
Elimination Half-life (t1/2)6 hMouse

Table 2: In Vivo Efficacy of PTP1B-IN-3 in Mouse Models [5]

Mouse ModelDosing RegimenRouteKey Findings
Diet-Induced Obese (DIO) Mice1, 3, and 10 mg/kgOralDose-dependent inhibition of glucose excursion (60%, 80%, and 100% inhibition, respectively) with an estimated ED50 of 0.8 mg/kg.
NDL2 Ptpn1 Transgenic Mice30 mg/kg daily for 21 daysOralSignificant delay in the onset of tumor development, extending the median tumor-free days from 28 to 75.

Signaling Pathway

PTP1B acts as a negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and Janus kinase 2 (JAK2), PTP1B attenuates downstream signaling. Inhibition of PTP1B by compounds like this compound restores the phosphorylation of these key proteins, enhancing insulin and leptin sensitivity.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 Leptin Leptin LeptinR Leptin Receptor (LepR) Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 STAT3 STAT3 JAK2->STAT3 Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->JAK2 Dephosphorylates PTP1B_IN_3 PTP1B-IN-3 diammonium PTP1B_IN_3->PTP1B Inhibits

Caption: PTP1B Inhibition Pathway.

Experimental Protocols

The following are detailed protocols for the in vivo administration of this compound to mice based on established studies with this and similar PTP1B inhibitors.

Protocol 1: Oral Gavage Administration for Metabolic Studies in DIO Mice

This protocol is designed to assess the acute effects of this compound on glucose metabolism in a diet-induced obese (DIO) mouse model.

1. Animal Model:

  • Species: Mouse (e.g., C57BL/6J)

  • Age: 8-10 weeks at the start of the high-fat diet.

  • Diet: High-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.

2. Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Oral gavage needles (20-22 gauge, curved)

  • Syringes (1 mL)

  • Animal scale

  • Glucometer and glucose test strips

3. Dosing Solution Preparation:

  • Calculate the required amount of this compound based on the number of mice, their average weight, and the desired doses (e.g., 1, 3, 10 mg/kg).

  • Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure uniform suspension. Prepare fresh daily.

4. Experimental Workflow:

DIO_Workflow A Acclimatize DIO Mice (1 week) B Fast Mice Overnight (12-16 hours) A->B C Record Baseline Body Weight and Blood Glucose B->C D Administer PTP1B-IN-3 or Vehicle (Oral Gavage) C->D E Wait for 2 hours D->E F Oral Glucose Challenge (e.g., 2 g/kg glucose) E->F G Measure Blood Glucose at 15, 30, 60, 90, 120 min F->G H Analyze Glucose Excursion Data G->H

Caption: Workflow for Oral Glucose Tolerance Test.

5. Procedure:

  • Acclimatize DIO mice to handling for at least one week prior to the experiment.

  • Fast the mice overnight (12-16 hours) with free access to water.

  • On the day of the experiment, record the baseline body weight and tail-vein blood glucose of each mouse.

  • Administer the prepared this compound suspension or vehicle via oral gavage. The volume should typically be 5-10 mL/kg.

  • Two hours post-compound administration, perform an oral glucose tolerance test (OGTT) by administering a 2 g/kg glucose solution via oral gavage.

  • Measure blood glucose from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Analyze the data by calculating the area under the curve (AUC) for glucose excursion for each treatment group.

Protocol 2: Chronic Oral Administration for Anti-Cancer Efficacy Studies

This protocol is adapted for long-term efficacy studies, such as in oncology models.

1. Animal Model:

  • Species: Mouse (specific strain will depend on the cancer model, e.g., nude mice for xenografts, or transgenic models like NDL2 Ptpn1).

  • Tumor Induction: As per the specific cancer model (e.g., subcutaneous injection of cancer cells, or spontaneous tumor development in transgenic mice).

2. Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

  • Syringes

  • Calipers for tumor measurement

  • Animal scale

3. Dosing Solution Preparation:

  • Prepare a stock suspension of this compound in the vehicle sufficient for the duration of the study, or prepare fresh at regular intervals to ensure stability.

4. Experimental Workflow:

Cancer_Workflow A Induce Tumors in Mice B Randomize Mice into Treatment Groups (when tumors reach a specific size) A->B C Initiate Daily Dosing: PTP1B-IN-3 (e.g., 30 mg/kg) or Vehicle (Oral Gavage) B->C D Monitor Body Weight and Tumor Volume (2-3 times per week) C->D Daily E Continue Treatment for a Predefined Period (e.g., 21 days) D->E Ongoing F Euthanize Mice and Collect Tissues for Analysis (e.g., PK, PD, Histology) E->F G Analyze Tumor Growth Inhibition Data F->G

Caption: Workflow for Chronic Dosing in Cancer Models.

5. Procedure:

  • Induce tumors in the selected mouse model.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Begin daily administration of this compound (e.g., 30 mg/kg) or vehicle via oral gavage.

  • Monitor animal health, body weight, and tumor volume 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Continue the treatment for the planned duration of the study (e.g., 21 days or until a humane endpoint is reached).

  • At the end of the study, euthanize the animals and collect tumors and other relevant tissues for pharmacokinetic, pharmacodynamic, and histological analyses.

  • Compare tumor growth rates between the treatment and control groups to determine efficacy.

Important Considerations

  • Vehicle Selection: The choice of vehicle is critical for ensuring consistent suspension and bioavailability. Preliminary formulation studies may be necessary.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use. Monitor animals closely for any signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.

  • Data Interpretation: Correlate pharmacokinetic data with pharmacodynamic readouts (e.g., target engagement, downstream pathway modulation) and efficacy to establish a clear dose-response relationship.

These protocols provide a framework for the in vivo evaluation of this compound in mice. Investigators should adapt these protocols to their specific research questions and experimental designs.

References

Application Notes and Protocols for PTP1B-IN-3 Diammonium in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in key signaling pathways, including the insulin (B600854) and leptin pathways. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate proteins (IRS), PTP1B attenuates insulin signaling. Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for type 2 diabetes and obesity. Recent studies have also implicated PTP1B in the progression of certain cancers, particularly breast cancer, where it can promote cell proliferation and resistance to anoikis (a form of programmed cell death that occurs when cells detach from the extracellular matrix).

PTP1B-IN-3 diammonium is a potent and orally bioavailable inhibitor of PTP1B, also showing inhibitory activity against T-cell protein tyrosine phosphatase (TCPTP).[1] This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments to investigate its effects on cellular signaling and viability.

Physicochemical and Efficacy Data

A summary of the key quantitative data for this compound is presented below for easy reference.

ParameterValueReference
Target PTP1B, TCPTP[1]
IC50 (Enzymatic Assay) 120 nM (for both PTP1B and TCPTP)[1]
Molecular Weight 396.12 g/mol -
Storage (Powder) -20°C for up to 3 years-
Storage (In Solvent) -80°C for up to 1 year-

Preparation of this compound for Cell Culture

Proper preparation of this compound is critical for obtaining reliable and reproducible results in cell culture experiments.

1. Reconstitution of Stock Solution:

  • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

    • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (MW: 396.12), add 252.4 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. The solution should be clear.

  • Storage: Store the 10 mM stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.

2. Preparation of Working Solutions:

  • Dilution: Further dilute the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

  • DMSO Concentration: It is crucial to maintain a final DMSO concentration in the cell culture medium that is non-toxic to the cells. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential solvent effects.

Experimental Protocols

Below are detailed protocols for key experiments to characterize the cellular effects of this compound.

Protocol 1: Western Blot Analysis of Insulin Signaling Pathway

This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the insulin signaling pathway, such as the insulin receptor (IR), IRS-1, and Akt.

1. Cell Culture and Treatment:

a. Seed a suitable cell line (e.g., HepG2 human hepatoma cells, MCF-7 breast cancer cells, or differentiated 3T3-L1 adipocytes) in 6-well plates and grow to 70-80% confluency.

b. Serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment to reduce basal signaling.

c. Prepare working solutions of this compound in a serum-free medium at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (DMSO).

d. Treat the cells with the this compound working solutions or vehicle control for a predetermined time (e.g., 1-4 hours).

e. Stimulate the cells with insulin (e.g., 100 nM) for the last 15-30 minutes of the inhibitor treatment period.

2. Protein Extraction:

a. After treatment, place the plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

b. Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

c. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

d. Incubate on ice for 30 minutes, vortexing periodically.

e. Centrifuge at 14,000 x g for 15 minutes at 4°C.

f. Collect the supernatant (whole-cell lysate) and store it at -80°C.

3. Protein Quantification:

a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.

4. Western Blotting:

a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

c. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

d. Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-IR (Tyr1162/1163), IR, p-Akt (Ser473), Akt) overnight at 4°C.

e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

f. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

g. Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

a. Seed cells (e.g., D492 or HMLE breast epithelial cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Treatment:

a. Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 50 µM) and a vehicle control.

b. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

b. Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

4. Solubilization and Measurement:

a. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

b. Gently shake the plate for 5-10 minutes.

c. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

a. Subtract the absorbance of blank wells (medium only) from all readings.

b. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

c. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 3: Anoikis Assay

This assay assesses the ability of this compound to induce anoikis (detachment-induced apoptosis).

1. Cell Culture under Non-Adherent Conditions:

a. Coat the wells of a 6-well plate with a thin layer of 1.2% poly-HEMA in ethanol (B145695) and let it dry completely to create a non-adherent surface.

b. Seed cells (e.g., D492M or HMLEmes mesenchymal-like breast cancer cells) in the coated wells in complete medium.

c. Treat the suspended cells with different concentrations of this compound (e.g., 2 µM, 8 µM, 16 µM) or a vehicle control.

d. Incubate for 24-48 hours.

2. Apoptosis Detection (Annexin V/Propidium Iodide Staining):

a. Collect the cells by centrifugation.

b. Wash the cells with cold PBS.

c. Resuspend the cells in 1X Annexin V Binding Buffer.

d. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

e. Incubate for 15 minutes at room temperature in the dark.

f. Add 400 µL of 1X Binding Buffer to each sample.

g. Analyze the cells by flow cytometry within one hour.

3. Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by PTP1B and the general experimental workflows described in the protocols.

insulin_signaling_pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 pY PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates PI3K PI3K IRS1->PI3K pY Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 PTP1B_IN_3 PTP1B-IN-3 diammonium PTP1B_IN_3->PTP1B

Caption: PTP1B negatively regulates the insulin signaling pathway.

cancer_signaling_pathway ErbB2 ErbB2 Src_inactive Src (inactive) pY529 ErbB2->Src_inactive activates Src_active Src (active) Proliferation Cell Proliferation & Survival Src_active->Proliferation Anoikis_Resistance Anoikis Resistance Src_active->Anoikis_Resistance PTP1B PTP1B PTP1B->Src_inactive PTP1B_IN_3 PTP1B-IN-3 diammonium PTP1B_IN_3->PTP1B

Caption: PTP1B promotes cancer cell signaling via Src activation.

experimental_workflow start Seed Cells treatment Treat with PTP1B-IN-3 (and Insulin if applicable) start->treatment endpoint Endpoint Analysis treatment->endpoint western Western Blot (p-IR, p-Akt) endpoint->western viability MTT Assay (Cell Viability) endpoint->viability anoikis Anoikis Assay (Flow Cytometry) endpoint->anoikis

Caption: General workflow for in vitro experiments.

References

Application Notes and Protocols: PTP1B-IN-3 Diammonium for Breast Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cellular signaling.[1] While initially recognized as a negative regulator of insulin (B600854) and leptin signaling pathways, emerging evidence has implicated PTP1B as a significant contributor to the progression of certain cancers, including breast cancer.[2] In specific contexts, particularly in HER2-positive and triple-negative breast cancer subtypes, PTP1B can function as a tumor promoter, enhancing oncogenic signaling, promoting cell proliferation, and facilitating metastasis.[1] This has positioned PTP1B as a promising therapeutic target for the development of novel anticancer agents.

PTP1B-IN-3 diammonium is a potent and orally bioavailable inhibitor of the PTP1B enzyme. It exhibits an IC50 value of 120 nM for both PTP1B and the closely related T-cell protein tyrosine phosphatase (TCPTP). This document provides detailed application notes and protocols for the use of this compound in breast cancer cell line research.

Mechanism of Action

PTP1B exerts its oncogenic effects in breast cancer through the dephosphorylation of key signaling proteins. A primary target is the proto-oncogene c-Src. PTP1B dephosphorylates an inhibitory tyrosine residue on Src, leading to its activation. Activated Src, in turn, is a critical downstream effector of the HER2 receptor tyrosine kinase, promoting signaling cascades that drive cell proliferation, survival, and invasion.[3]

Furthermore, PTP1B is involved in the regulation of other critical pathways, including the PI3K/AKT and JAK/STAT pathways, which are central to tumor cell growth and survival.[1] By inhibiting PTP1B, this compound is expected to increase the phosphorylation and thereby inhibit the activity of oncogenic proteins like Src, leading to a reduction in downstream signaling. This ultimately results in decreased cell proliferation, induction of apoptosis, and reduced cell motility and invasion in susceptible breast cancer cell lines.

Data Presentation

The following tables summarize expected quantitative data for this compound in various breast cancer cell lines. Note: As specific data for this compound is limited in publicly available literature, these values are illustrative and based on typical results for potent PTP1B inhibitors. Researchers should perform their own dose-response experiments to determine the precise IC50 values in their specific cell lines and experimental conditions.

Table 1: Illustrative IC50 Values of this compound in Breast Cancer Cell Lines (72-hour incubation)

Cell LineSubtypeExpected IC50 (nM)Assay Type
SK-BR-3 HER2-positive50 - 250Cell Viability (MTT)
BT-474 HER2-positive75 - 300Cell Viability (MTT)
MDA-MB-231 Triple-Negative100 - 500Cell Viability (MTT)
MCF-7 Luminal A500 - 2000Cell Viability (MTT)

Table 2: Illustrative Effective Concentrations of this compound for Various Cellular Assays

AssayCell LineIllustrative Concentration (nM)Incubation TimeExpected Outcome
Apoptosis SK-BR-3250 - 100048 hoursIncreased Annexin V staining
Cell Migration MDA-MB-231100 - 50024 hoursReduced migration in transwell assay
Western Blot (p-Src) BT-474100 - 5002 hoursDecreased phosphorylation of Src
Western Blot (p-AKT) SK-BR-3100 - 5002 hoursDecreased phosphorylation of AKT

Mandatory Visualizations

PTP1B_Signaling_Pathway PTP1B Signaling in HER2+ Breast Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Src_inactive Src (inactive) pY530 HER2->Src_inactive Activates PTP1B PTP1B Src_active Src (active) PTP1B->Src_active Dephosphorylates (Activates) Src_inactive->PTP1B PI3K PI3K Src_active->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes PTP1B_IN_3 PTP1B-IN-3 diammonium PTP1B_IN_3->PTP1B Inhibits

PTP1B Signaling Pathway in HER2+ Breast Cancer

Western_Blot_Workflow Workflow for Western Blot Analysis start Seed Breast Cancer Cells treat Treat with PTP1B-IN-3 (e.g., 0, 100, 500 nM for 2h) start->treat lyse Lyse Cells & Quantify Protein treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane (e.g., 5% BSA) transfer->block primary_ab Incubate with Primary Ab (e.g., anti-p-Src, anti-p-AKT) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Ab primary_ab->secondary_ab detect Detect with ECL Substrate secondary_ab->detect analyze Analyze Band Intensity detect->analyze

Western Blot Experimental Workflow

Experimental Protocols

Cell Viability Assay (MTT)

This protocol is for determining the IC50 value of this compound.

Materials:

  • Breast cancer cell lines (e.g., SK-BR-3, MDA-MB-231)

  • Complete growth medium (e.g., DMEM/F-12 with 10% FBS)

  • This compound

  • DMSO

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate overnight at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 1 nM to 10 µM. Include a vehicle control (DMSO).

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well.

  • Incubate for at least 2 hours at room temperature in the dark to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Phosphorylated Proteins

This protocol is for assessing the effect of this compound on the phosphorylation status of downstream targets like Src and AKT.

Materials:

  • Breast cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-Src (Tyr416), anti-Src, anti-p-AKT (Ser473), anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 100 nM, 500 nM) for a short duration (e.g., 2-4 hours). Include a vehicle control.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Cell Migration Assay (Transwell)

This protocol is for evaluating the effect of this compound on cancer cell migration.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231)

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Serum-free medium

  • Complete growth medium (with FBS as a chemoattractant)

  • This compound

  • Cotton swabs

  • Crystal violet staining solution

Procedure:

  • Starve cells in serum-free medium for 12-24 hours.

  • Add 600 µL of complete growth medium to the lower chamber of the 24-well plate.

  • Resuspend starved cells in serum-free medium containing different concentrations of this compound or vehicle control.

  • Seed 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber of the transwell insert.

  • Incubate for 12-24 hours at 37°C, 5% CO2.

  • Remove the transwell inserts and carefully wipe the non-migrated cells from the upper surface with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.

  • Stain the cells with 0.5% crystal violet for 20 minutes.

  • Wash the inserts with water and allow them to air dry.

  • Count the number of migrated cells in several random fields under a microscope.

Apoptosis Assay (Annexin V Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • Breast cancer cell lines (e.g., SK-BR-3)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at various concentrations (e.g., 250 nM, 1 µM) for 24-48 hours. Include a vehicle control.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Conclusion

This compound represents a valuable tool for investigating the role of PTP1B in breast cancer. As a potent inhibitor, it can be utilized to probe the signaling pathways regulated by PTP1B and to assess the therapeutic potential of PTP1B inhibition in various breast cancer subtypes. The protocols provided herein offer a framework for characterizing the effects of this compound on cell viability, signaling, migration, and apoptosis. It is imperative for researchers to optimize these protocols and determine the effective concentration range for their specific experimental systems.

References

Application Notes and Protocols for PTP1B-IN-3 Diammonium in the In Vivo Study of Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator in both insulin (B600854) and leptin signaling pathways.[1][2][3][4][5] Its overexpression is associated with insulin resistance and the development of metabolic syndrome, making it a promising therapeutic target for type 2 diabetes and obesity.[3][5][6] PTP1B-IN-3 diammonium is a potent and orally bioavailable inhibitor of PTP1B, demonstrating potential for in vivo studies aimed at understanding and treating metabolic disorders. These application notes provide a comprehensive guide for utilizing this compound in preclinical research, focusing on the study of metabolic syndrome in animal models.

Mechanism of Action

PTP1B exerts its regulatory effects by dephosphorylating key proteins in the insulin and leptin signaling cascades. In the insulin pathway, PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, attenuating the downstream signaling that leads to glucose uptake and utilization.[1][2] In the leptin pathway, PTP1B dephosphorylates Janus kinase 2 (JAK2), a critical component of leptin receptor signaling that regulates appetite and energy expenditure.[1][7] By inhibiting PTP1B, this compound is expected to enhance both insulin and leptin sensitivity, thereby improving glucose homeostasis and promoting a healthier metabolic phenotype.

Data Presentation

In Vitro and In Vivo Properties of this compound
PropertyValueSpeciesNotes
IC50 (PTP1B) 120 nMNot SpecifiedAlso shows similar IC50 for TCPTP.
Oral Bioavailability (F) 24%Mouse (DIO)
Clearance (CL) 0.71 mL/kg/minMouse (DIO)
Elimination Half-life (t1/2) 6 hMouse (DIO)
ED50 (Oral Glucose Challenge) 0.8 mg/kgMouse (DIO)Estimated dose for 50% inhibition of glucose excursion.

Note: The data presented above is based on available preclinical information. Researchers should perform their own dose-response studies to determine the optimal dosage for their specific animal models and experimental conditions.

Expected Effects of this compound on Metabolic Parameters in Diet-Induced Obese (DIO) Mice
ParameterExpected OutcomeMethod of Measurement
Body Weight Reduction or attenuation of weight gainWeekly body weight measurement
Fasting Blood Glucose ReductionGlucometer reading after fasting
Glucose Tolerance ImprovementOral Glucose Tolerance Test (OGTT)
Insulin Sensitivity ImprovementInsulin Tolerance Test (ITT)
Serum Insulin Potential ReductionELISA
Serum Triglycerides ReductionBiochemical assay
Serum Cholesterol ReductionBiochemical assay
Liver Lipids ReductionHistological analysis (Oil Red O staining), lipid extraction and quantification

Experimental Protocols

Animal Model

Diet-induced obese (DIO) mice are a commonly used and relevant model for studying metabolic syndrome. C57BL/6J mice are susceptible to developing obesity, hyperglycemia, and insulin resistance when fed a high-fat diet (HFD; typically 45-60% kcal from fat) for an extended period (e.g., 8-16 weeks).

Formulation of this compound for Oral Gavage

A common vehicle for oral administration of small molecule inhibitors in mice is a solution or suspension in a mixture of solvents. A suggested starting formulation is:

  • Vehicle: 0.5% (w/v) Methylcellulose (B11928114) in sterile water.

  • Preparation:

    • Weigh the required amount of this compound for the desired concentration.

    • Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose to warm sterile water while stirring, then allowing it to cool to 4°C to fully dissolve.

    • Suspend the this compound in the vehicle.

    • Vortex and/or sonicate briefly to ensure a uniform suspension.

    • Prepare fresh daily before administration.

In Vivo Efficacy Study

Objective: To evaluate the effect of this compound on metabolic parameters in DIO mice.

Materials:

  • Diet-induced obese mice (e.g., C57BL/6J on HFD for 12 weeks)

  • This compound

  • Oral gavage needles

  • Glucometer and test strips

  • Insulin (Humulin R or equivalent)

  • Glucose solution (for OGTT)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies

Procedure:

  • Acclimation: Acclimate DIO mice to the housing conditions for at least one week before the start of the study.

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 mice.

  • Dosing: Administer this compound or vehicle via oral gavage once daily for a predetermined period (e.g., 4-8 weeks). A starting dose of 10-30 mg/kg can be considered based on available data.

  • Monitoring:

    • Record body weight and food intake weekly.

    • Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) at baseline and at the end of the study.

Protocol for Oral Glucose Tolerance Test (OGTT)
  • Fasting: Fast mice for 6 hours prior to the test, with free access to water.

  • Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a tail snip using a glucometer.

  • Glucose Administration: Administer a 2 g/kg body weight bolus of glucose solution (e.g., 20% D-glucose in sterile water) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each group. Calculate the area under the curve (AUC) for glucose excursion.

Protocol for Insulin Tolerance Test (ITT)
  • Fasting: Fast mice for 4-6 hours prior to the test, with free access to water.

  • Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a tail snip using a glucometer.

  • Insulin Administration: Administer insulin intraperitoneally (IP) at a dose of 0.75-1.0 U/kg body weight.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each group. The rate of glucose clearance is indicative of insulin sensitivity.

Terminal Procedures

At the end of the study, mice should be euthanized according to approved institutional guidelines. Blood can be collected via cardiac puncture for analysis of serum insulin, lipids, and other relevant biomarkers. Tissues such as the liver, adipose tissue, and muscle can be collected for histological analysis (e.g., H&E, Oil Red O) and molecular analyses (e.g., Western blotting for signaling pathway components, qPCR for gene expression).

Visualizations

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS-1/2 IR->IRS PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin Leptin_R Leptin Receptor (LepR) Leptin->Leptin_R JAK2 JAK2 Leptin_R->JAK2 STAT3 STAT3 JAK2->STAT3 Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PTP1B->JAK2 dephosphorylates Inhibitor PTP1B-IN-3 diammonium Inhibitor->PTP1B

Caption: PTP1B negatively regulates insulin and leptin signaling.

Experimental_Workflow start Start: Diet-Induced Obese Mice acclimation Acclimation (1 week) start->acclimation randomization Randomization into Treatment Groups acclimation->randomization dosing Daily Oral Gavage (Vehicle or PTP1B-IN-3) (4-8 weeks) randomization->dosing monitoring Weekly Monitoring: - Body Weight - Food Intake dosing->monitoring metabolic_tests Metabolic Phenotyping: - OGTT - ITT dosing->metabolic_tests monitoring->metabolic_tests terminal Terminal Procedures: - Blood Collection - Tissue Harvesting metabolic_tests->terminal analysis Data Analysis: - Biochemical Assays - Histology - Molecular Analysis terminal->analysis end End of Study analysis->end

Caption: In vivo study workflow for this compound.

References

Crystallography of PTP1B in Complex with PTP1B-IN-3 Diammonium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the crystallographic studies of Protein Tyrosine Phosphatase 1B (PTP1B) in complex with the potent inhibitor, PTP1B-IN-3 diammonium. While a specific crystal structure for this complex is not publicly available, this application note outlines the detailed protocols and expected data based on extensive crystallographic work with other PTP1B inhibitors. This guide is intended to enable researchers to successfully conduct these experiments and analyze the resulting structural data.

PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and cancer.[1][2] this compound is a potent and orally bioavailable inhibitor of PTP1B, with an IC50 value of 120 nM for both PTP1B and the closely related T-cell protein tyrosine phosphatase (TCPTP).[3][4] Structural elucidation of the PTP1B:this compound complex is crucial for understanding its mechanism of inhibition and for guiding further structure-based drug design efforts.

Data Presentation: Representative Crystallographic Data

The following tables summarize typical quantitative data obtained from the crystallographic analysis of PTP1B in complex with various inhibitors. These serve as a reference for the expected values when determining the structure of PTP1B with this compound.

Table 1: Representative Data Collection and Refinement Statistics for PTP1B-Inhibitor Complexes

ParameterPTP1B-IN1834-146C (PDB: 4I8N)[2]PTP1B-Compound 2 (PDB: 1OEZ)[1][5]PTP1B-Allosteric Inhibitor (PDB: 1T48)[6]
Data Collection
Space GroupP3121P3121P212121
Cell Dimensions (Å)a=b=87.89, c=103.68a=b=87.9, c=103.5a=54.5, b=66.7, c=88.5
Resolution (Å)2.52.152.2
Rsym or RmergeN/A0.0630.076
I/σIN/A14.314.1
Completeness (%)94.098.798.6
RedundancyN/A3.53.8
Refinement
Resolution (Å)2.520.0 - 2.1520.0 - 2.2
No. of ReflectionsN/A19,98516,161
Rwork / RfreeN/A0.209 / 0.2540.211 / 0.255
No. of Atoms
ProteinN/A23922392
LigandN/A3826
WaterN/A13472
B-factors (Å2)
ProteinN/A31.735.5
LigandN/A34.237.8
WaterN/A33.632.1
R.m.s. Deviations
Bond Lengths (Å)N/A0.0070.006
Bond Angles (°)N/A1.31.2

N/A: Data not available in the cited public resource.

Table 2: Inhibitor Binding Affinity Data

CompoundTargetAssay TypeIC50 (nM)
This compoundPTP1BEnzyme Inhibition120[3]
This compoundTCPTPEnzyme Inhibition120[4]
Compound 2PTP1BEnzyme Inhibition2.4
IN1834-146CPTP1BEnzyme InhibitionN/A

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required for the crystallographic analysis of the PTP1B:this compound complex.

Protein Expression and Purification

A common method for producing the catalytic domain of human PTP1B (residues 1-321) for crystallographic studies involves expression in Escherichia coli.

Protocol:

  • Transformation: Transform a pET vector containing the human PTP1B (1-321) gene into E. coli BL21(DE3) cells.

  • Culture Growth:

    • Inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin) with a single colony and grow overnight at 37°C.

    • Inoculate a large-scale culture (e.g., 1 L of LB with antibiotic) with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Protein Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to grow the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors) and lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed to pellet the cell debris.

  • Purification:

    • Affinity Chromatography: If using a tagged protein (e.g., His-tag), apply the clarified lysate to a suitable affinity resin (e.g., Ni-NTA). Wash the resin extensively and elute the protein with a buffer containing a high concentration of imidazole (B134444) or a specific cleavage agent.

    • Ion Exchange Chromatography: Further purify the protein using an ion-exchange column (e.g., Q-Sepharose) to separate PTP1B from remaining contaminants.

    • Size Exclusion Chromatography: As a final polishing step, use a size-exclusion column (e.g., Superdex 75) to obtain a homogenous protein sample. The protein should be eluted in a buffer suitable for crystallization (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT).

  • Concentration and Storage: Concentrate the purified protein to 5-15 mg/mL. Assess protein purity by SDS-PAGE. The protein can be flash-frozen in liquid nitrogen and stored at -80°C.

Crystallization

Co-crystallization is the recommended method for obtaining crystals of the PTP1B:this compound complex.

Protocol:

  • Complex Formation: Incubate the purified PTP1B protein with a 3- to 5-fold molar excess of this compound on ice for at least 1 hour prior to setting up crystallization trials.

  • Crystallization Screening: Use the hanging drop or sitting drop vapor diffusion method to screen a wide range of crystallization conditions. Commercial screens (e.g., from Hampton Research, Qiagen) are a good starting point.

    • Mix the protein-inhibitor complex solution (e.g., at 10 mg/mL) in a 1:1 ratio with the reservoir solution.

    • A typical starting reservoir solution for PTP1B is 0.1 M HEPES pH 7.5, 10-20% PEG 8000, and 0.2 M magnesium acetate.[7]

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the pH, precipitant concentration, and temperature to obtain diffraction-quality crystals.

X-ray Data Collection

Protocol:

  • Crystal Harvesting: Carefully harvest the crystals from the drop using a cryo-loop.

  • Cryo-protection: Briefly soak the crystal in a cryo-protectant solution to prevent ice formation during freezing. The cryo-protectant is typically the reservoir solution supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol.

  • Freezing: Plunge the crystal into liquid nitrogen to flash-freeze it.

  • Data Collection:

    • Mount the frozen crystal on a goniometer in a cryo-stream (100 K) at a synchrotron beamline.

    • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

Structure Determination and Refinement

Protocol:

  • Data Processing: Process the raw diffraction images to integrate the reflection intensities and scale the data using software such as XDS or HKL2000.

  • Structure Solution: Solve the structure by molecular replacement using a previously determined structure of PTP1B (e.g., PDB ID: 1SUG) as a search model with a program like Phaser.

  • Model Building and Refinement:

    • Build the initial model of the PTP1B:this compound complex into the electron density map using software like Coot. The inhibitor can be placed into the difference density map (Fo-Fc).

    • Refine the model using programs such as Phenix or Refmac5. This process involves iterative cycles of automated refinement and manual model building to improve the fit of the model to the experimental data. .

    • Validate the final model using tools like MolProbity to check for geometric correctness and overall quality.

Visualizations

The following diagrams illustrate the key processes and concepts involved in the crystallographic study of PTP1B.

PTP1B_Signaling_Pathway Insulin_Receptor Insulin Receptor (pY) PTP1B PTP1B Insulin_Receptor->PTP1B Substrate Downstream_Signaling Downstream Signaling (e.g., GLUT4 translocation) Insulin_Receptor->Downstream_Signaling Dephosphorylated_Receptor Insulin Receptor (Y) PTP1B->Dephosphorylated_Receptor Dephosphorylation Dephosphorylated_Receptor->Inhibition Inhibition->Downstream_Signaling Inhibition of Signaling PTP1B_IN_3 PTP1B-IN-3 PTP1B_IN_3->PTP1B Inhibition

Caption: PTP1B signaling pathway and point of inhibition.

Crystallography_Workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination Expression Expression in E. coli Purification Purification Expression->Purification Complex_Formation Complex Formation (PTP1B + Inhibitor) Purification->Complex_Formation Crystallization Co-crystallization Complex_Formation->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Phasing Molecular Replacement Data_Collection->Phasing Refinement Model Building & Refinement Phasing->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final Structure (PDB file)

Caption: Experimental workflow for PTP1B-inhibitor crystallography.

PTP1B_Binding_Sites PTP1B PTP1B Enzyme Active Site (Catalytic Cleft) Allosteric Site (~20Å from active site) Active_Site_Inhibitor Active Site Inhibitor (e.g., pTyr mimetics) Active_Site_Inhibitor->PTP1B:active Binds Allosteric_Inhibitor Allosteric Inhibitor (Binds to a remote site) Allosteric_Inhibitor->PTP1B:allosteric Binds Bidentate_Inhibitor Bidentate Inhibitor (Engages both sites) Bidentate_Inhibitor->PTP1B Spans

Caption: PTP1B inhibitor binding modes.

References

High-throughput screening assay for PTP1B inhibitors using PTP1B-IN-3 diammonium as a control

Author: BenchChem Technical Support Team. Date: December 2025

Utilizing PTP1B-IN-3 Diammonium as a Control for Robust Assay Performance

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several key signaling pathways, including those for insulin (B600854) and leptin.[1][2] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, making it a validated therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][3] High-throughput screening (HTS) is a critical methodology for identifying novel PTP1B inhibitors from large compound libraries.[4][5]

This document provides a detailed protocol for a robust, fluorescence-based HTS assay for PTP1B inhibitors. The assay utilizes the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) and employs this compound, a potent and specific PTP1B inhibitor, as a positive control to ensure assay quality and reliability.

PTP1B Signaling Pathway

PTP1B acts as a key negative regulator of the insulin signaling cascade. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation, initiating a cascade that leads to the translocation of GLUT4 transporters to the cell membrane and subsequent glucose uptake. PTP1B dephosphorylates the activated IR and Insulin Receptor Substrate-1 (IRS-1), thereby terminating the signal.[1] Inhibition of PTP1B is expected to enhance insulin sensitivity.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Glucose_in Glucose Uptake PI3K PI3K IRS1->PI3K activates AKT AKT PI3K->AKT activates AKT->GLUT4_vesicle promotes translocation PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates Glucose_out Extracellular Glucose Glucose_out->GLUT4_transporter transport

Caption: PTP1B's negative regulation of the insulin signaling pathway.

Assay Principle

The screening assay quantifies the enzymatic activity of PTP1B using the fluorogenic substrate DiFMUP. PTP1B catalyzes the dephosphorylation of the non-fluorescent DiFMUP into the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU). The increase in fluorescence is directly proportional to PTP1B activity. In the presence of an inhibitor, the enzymatic reaction is attenuated, resulting in a reduced fluorescence signal.

HTS Experimental Workflow

The HTS process follows a streamlined workflow from reagent preparation and dispensing to signal detection and data analysis. The use of a reliable positive control like this compound is essential for calculating the Z'-factor, a statistical indicator of assay quality.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Acquisition & Analysis prep_reagents 1. Prepare Assay Buffer, Enzyme, Substrate, and Control (PTP1B-IN-3) dispense_compounds 3. Dispense Compounds & Controls (DMSO, PTP1B-IN-3) prep_compounds 2. Prepare Compound Library Plates prep_compounds->dispense_compounds dispense_enzyme 4. Add PTP1B Enzyme Solution dispense_compounds->dispense_enzyme pre_incubate 5. Pre-incubate dispense_enzyme->pre_incubate dispense_substrate 6. Initiate Reaction with DiFMUP Substrate pre_incubate->dispense_substrate incubate 7. Incubate at RT dispense_substrate->incubate read_plate 8. Read Fluorescence (e.g., Ex/Em = 358/450 nm) incubate->read_plate calc_inhibition 9. Calculate % Inhibition read_plate->calc_inhibition calc_z 10. Calculate Z'-Factor calc_inhibition->calc_z hit_id 11. Identify Hits calc_z->hit_id

References

Troubleshooting & Optimization

PTP1B-IN-3 diammonium solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of PTP1B-IN-3 diammonium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a potent and orally active inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell protein tyrosine phosphatase (TCPTP), with an IC50 of 120 nM for both.[1][2][3] It is utilized in research to study the roles of PTP1B in various signaling pathways and is investigated for its potential antidiabetic and anticancer effects.[1][3][4] PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for type 2 diabetes and obesity research.[5][6][7][8][9][10]

Q2: What are the known solvents for PTP1B-IN-3 and its diammonium salt?

Q3: Why am I observing precipitation when dissolving this compound in aqueous buffers like PBS?

Several factors can contribute to precipitation when dissolving this compound in aqueous buffers:

  • Common Ion Effect: Phosphate-buffered saline (PBS) contains phosphate (B84403) ions. If the diammonium salt has limited solubility, the presence of a common ion (phosphate) could potentially suppress its dissolution.

  • pH of the Solution: The pH of the buffer can significantly impact the ionization state of the compound. Although the diammonium salt should be more water-soluble, the final pH of the solution might shift the equilibrium back towards the less soluble free acid form.

  • Concentration: The desired final concentration might exceed the solubility limit of the compound in that specific buffer.

  • Temperature: Solubility is often temperature-dependent. Dissolving the compound at a higher temperature (if the compound is stable) might help, but it could precipitate out upon cooling to room temperature or 4°C.

Q4: Can I use sonication or vortexing to aid dissolution?

Yes, gentle vortexing and sonication can help to break up aggregates and increase the rate of dissolution. However, excessive or prolonged sonication can generate heat, which might degrade the compound. It is recommended to use short bursts of sonication in a water bath to control the temperature.

Troubleshooting Guide: Solubility Issues

Problem 1: Precipitate forms when preparing an aqueous stock solution.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Low Aqueous Solubility Increase the solubility by using a co-solvent system.1. Prepare a high-concentration stock solution in 100% DMSO. 2. For the final working solution, dilute the DMSO stock into the aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).
Incorrect pH Adjust the pH of the buffer.1. Prepare your desired buffer. 2. Before adding the compound, adjust the pH of the buffer to a slightly more basic or acidic range to see if it improves solubility. Perform small-scale tests to find the optimal pH.
Concentration Too High Prepare a more dilute stock solution.Start by preparing a lower concentration stock solution and serially dilute to your desired final concentration.
Problem 2: The compound dissolves initially but precipitates over time.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Metastable Solution Prepare fresh solutions before each experiment.Avoid long-term storage of aqueous solutions. If storage is necessary, consider flash-freezing aliquots in liquid nitrogen and storing at -80°C. Before use, thaw quickly and check for precipitation.
Compound Instability Assess the stability of the compound in your chosen solvent.Unfortunately, specific stability data for this compound in various solvents is not available in the search results. It is best practice to assume limited stability in aqueous solutions and prepare them fresh.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Assays

  • Prepare a 10 mM stock solution in DMSO:

    • Weigh out the required amount of this compound.

    • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Gently vortex or sonicate until the compound is fully dissolved.

    • Store the DMSO stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare the final working solution:

    • On the day of the experiment, thaw a fresh aliquot of the 10 mM DMSO stock.

    • Serially dilute the stock solution into your assay buffer to the desired final concentration.

    • Ensure the final concentration of DMSO in your assay is low (e.g., <0.5%) to avoid solvent effects on the cells or enzyme.

Protocol 2: Preparation of PTP1B-IN-3 for In Vivo Studies (Based on available data for the free acid) [12]

This protocol is adapted from information for PTP1B-IN-3 and may require optimization for the diammonium salt.

  • Formulation with SBE-β-CD:

    • Prepare a stock solution of the compound in DMSO.

    • Separately, prepare a 20% (w/v) solution of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline.

    • For the final formulation, add 10% of the DMSO stock to 90% of the SBE-β-CD solution.

    • Mix thoroughly to ensure a clear solution. This method has been shown to achieve a solubility of at least 2.5 mg/mL for PTP1B-IN-3.[12]

  • Formulation with Corn Oil:

    • Prepare a stock solution of the compound in DMSO.

    • For the final formulation, add 10% of the DMSO stock to 90% corn oil.

    • Mix thoroughly. This has also been used to achieve a solubility of at least 2.5 mg/mL for PTP1B-IN-3.[12]

Signaling Pathways and Workflows

PTP1B Signaling Pathway in Insulin Regulation

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway.[5][7][10] When insulin binds to its receptor, it triggers a phosphorylation cascade that ultimately leads to glucose uptake by the cell. PTP1B acts as a "brake" on this pathway by dephosphorylating the activated insulin receptor and its substrates, thereby dampening the insulin signal.[5][10] Inhibition of PTP1B is therefore a therapeutic strategy to enhance insulin sensitivity.[9]

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS Phosphorylates pIRS Phosphorylated IRS (Active) IRS->pIRS PI3K_Akt Downstream Signaling (PI3K/Akt Pathway) pIRS->PI3K_Akt Activates GLUT4 GLUT4 Translocation & Glucose Uptake PI3K_Akt->GLUT4 Promotes PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Dephosphorylates PTP1B_IN_3 PTP1B-IN-3 diammonium PTP1B_IN_3->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin signaling.

Experimental Workflow for Testing Compound Solubility

A systematic approach is crucial when determining the solubility of a new compound. The following workflow outlines a logical sequence of steps to identify a suitable solvent system.

Solubility_Workflow Start Start: Compound Received Aqueous Test Aqueous Solvents (Water, PBS, Buffers) Start->Aqueous Soluble_A Soluble? Aqueous->Soluble_A Organic Test Organic Solvents (DMSO, DMF, Ethanol) Soluble_O Soluble? Organic->Soluble_O Soluble_A->Organic No End_A Proceed with Aqueous Solution Soluble_A->End_A Yes CoSolvent Test Co-Solvent Systems (e.g., DMSO/Buffer) Soluble_O->CoSolvent Yes Formulation Test In Vivo Formulations (e.g., SBE-β-CD, Corn Oil) Soluble_O->Formulation No Soluble_C Soluble? CoSolvent->Soluble_C Soluble_C->Formulation No End_C Proceed with Co-Solvent Solution Soluble_C->End_C Yes End_F Proceed with Formulation Formulation->End_F

References

Optimizing PTP1B-IN-3 Diammonium Concentration for In Vitro Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of PTP1B-IN-3 diammonium salt in in vitro assays. The information is designed to address specific challenges that may be encountered during experimental procedures, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and orally bioavailable inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator in the insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, PTP1B-IN-3 helps to maintain the phosphorylated (active) state of the insulin receptor and its downstream substrates, thereby enhancing insulin sensitivity. This makes it a compound of interest for research into type 2 diabetes and obesity. The reported IC50 value for PTP1B-IN-3 is 120 nM for both PTP1B and the closely related T-cell protein tyrosine phosphatase (TCPTP), indicating a dual inhibitory activity that should be considered in experimental design.[1][2]

2. How should I prepare a stock solution of this compound?

Proper preparation of the stock solution is critical for accurate and reproducible experimental results.

  • Solubility: PTP1B-IN-3 is soluble in DMSO at a concentration of 50 mg/mL (138.10 mM).[3] It is important to note that sonication may be required to achieve complete dissolution.[3]

  • Recommended Solvent: For in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO.

  • Storage and Stability:

    • Powder: The solid form of this compound is stable for up to 3 years when stored at -20°C.[1]

    • Stock Solution: Once dissolved in DMSO, the stock solution should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

3. What is the recommended concentration range for this compound in in vitro assays?

The optimal concentration of this compound will vary depending on the specific assay type (biochemical or cell-based) and the experimental conditions.

Assay TypeRecommended Starting Concentration RangeKey Considerations
Biochemical (Enzymatic) Assays 1 nM - 10 µMThe IC50 of 120 nM serves as a good reference point. A 10-point dose-response curve starting from 10 µM with 3-fold serial dilutions is recommended to determine the IC50 under your specific experimental conditions.
Cell-Based Assays 100 nM - 50 µMHigher concentrations are generally required for cell-based assays to account for cell permeability and potential metabolism of the compound. It is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line.

Troubleshooting Guides

Issue 1: Inconsistent or Noisy Data in Biochemical Assays

Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the assay plate for any signs of precipitation. If observed, lower the highest concentration of PTP1B-IN-3 used. Ensure the final DMSO concentration in the assay is kept low (typically ≤1%) to maintain compound solubility.
Enzyme Instability Ensure the PTP1B enzyme is handled carefully, thawed quickly, and kept on ice. Avoid repeated freeze-thaw cycles by aliquoting the enzyme stock.
Substrate Depletion Ensure that the substrate (e.g., pNPP) concentration is at or below the Km value for the enzyme and that the reaction is in the linear range. Monitor the reaction progress over time to confirm linearity.
Assay Buffer Components Some components can interfere with the assay. For example, high concentrations of detergents like Tween-20 or NP-40 can affect enzyme activity. Refer to established protocols for appropriate buffer compositions.

Issue 2: Lack of Cellular Activity or High Cytotoxicity in Cell-Based Assays

Potential Cause Troubleshooting Step
Low Cell Permeability If no cellular effect is observed at concentrations that are effective in biochemical assays, consider increasing the incubation time or using a higher concentration range. However, this should be balanced against potential cytotoxicity.
Compound Cytotoxicity Always perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of PTP1B-IN-3 in your chosen cell line. High concentrations of DMSO can also be toxic to cells; ensure the final DMSO concentration in the cell culture medium is typically below 0.5%.
Off-Target Effects PTP1B-IN-3 also inhibits TCPTP with the same potency (IC50 = 120 nM).[1][2] Be aware of this when interpreting results, as inhibition of TCPTP may contribute to the observed cellular phenotype. Consider using cell lines with varying expression levels of PTP1B and TCPTP or using siRNA to knockdown one of the targets to dissect the specific effects.
Cell Line Selection The expression level of PTP1B can vary significantly between different cell lines. Confirm the expression of PTP1B in your chosen cell line by Western blot or qPCR.

Experimental Protocols

Biochemical PTP1B Inhibition Assay using pNPP

This protocol is a standard method for measuring the enzymatic activity of PTP1B and assessing the potency of inhibitors.

  • Reagents:

    • PTP1B enzyme (recombinant human)

    • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA

    • p-Nitrophenyl phosphate (B84403) (pNPP) substrate

    • This compound

    • Stop Solution: 1 M NaOH

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, and then dilute into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Add PTP1B enzyme to the assay wells containing the inhibitor or vehicle control (DMSO in assay buffer).

    • Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

    • Initiate the reaction by adding pNPP substrate. A typical final concentration is 1-2 mM.

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Western Blot Assay for PTP1B Inhibition

This protocol assesses the effect of PTP1B-IN-3 on the phosphorylation of a PTP1B substrate, such as the insulin receptor, in a cellular context.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HepG2 or MCF-7) and allow them to adhere and reach 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes to induce phosphorylation of the insulin receptor.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated form of the target protein (e.g., phospho-Insulin Receptor β) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for the total protein (e.g., total Insulin Receptor β) and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Signaling Pathways and Experimental Workflows

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR Binds pIR p-Insulin Receptor (Active) IR->pIR Autophosphorylation pIRS p-IRS-1 (Active) pIR->pIRS Phosphorylates PTP1B PTP1B pIR->PTP1B Dephosphorylates IRS IRS-1 PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt pIRS->PTP1B Dephosphorylates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 Leptin Leptin LepR Leptin Receptor Leptin->LepR Binds pJAK2 p-JAK2 (Active) LepR->pJAK2 Activates & Phosphorylates JAK2 JAK2 pSTAT3 p-STAT3 (Active) pJAK2->pSTAT3 Phosphorylates pJAK2->PTP1B Dephosphorylates STAT3 STAT3 Gene_Expression Gene Expression (Appetite Regulation) pSTAT3->Gene_Expression PTP1B_IN_3 PTP1B-IN-3 PTP1B_IN_3->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling.

Biochemical_Assay_Workflow A Prepare Serial Dilution of PTP1B-IN-3 B Add PTP1B Enzyme A->B C Pre-incubate (15-30 min) B->C D Add pNPP Substrate (Initiate Reaction) C->D E Incubate at 37°C (30 min) D->E F Add Stop Solution E->F G Read Absorbance at 405 nm F->G H Data Analysis (IC50 Determination) G->H

Caption: Workflow for a biochemical PTP1B inhibition assay.

Cell_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Plate Cells B Serum Starve A->B C Pre-treat with PTP1B-IN-3 B->C D Stimulate with Insulin C->D E Cell Lysis D->E F Protein Quantification E->F G Western Blot for p-Substrate F->G H Data Analysis G->H

Caption: Workflow for a cell-based PTP1B inhibition assay.

References

PTP1B-IN-3 diammonium off-target effects on other phosphatases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the protein tyrosine phosphatase inhibitor, PTP1B-IN-3 diammonium.

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target of this compound?

A1: The primary off-target of this compound is T-cell protein tyrosine phosphatase (TCPTP). The inhibitor was found to have an identical inhibitory concentration (IC50) of 120 nM for both PTP1B and TCPTP, classifying it as a dual PTP1B/TCPTP inhibitor rather than a selective PTP1B inhibitor.[1]

Q2: Why is TCPTP a common off-target for PTP1B inhibitors?

A2: PTP1B and TCPTP are the most closely related classical protein tyrosine phosphatases, sharing approximately 74% sequence identity within their catalytic domains.[2] This high degree of structural similarity, particularly around the active site, makes the development of highly selective inhibitors a significant challenge.[2][3]

Q3: What are the known functional consequences of dual PTP1B and TCPTP inhibition?

A3: Both PTP1B and TCPTP are negative regulators of the insulin (B600854) and leptin signaling pathways.[4][5] PTP1B is known to dephosphorylate the insulin receptor (IR) and insulin receptor substrate proteins (IRS1/2), while TCPTP can dephosphorylate the transcription factor STAT3, which is activated by the leptin receptor.[4] Consequently, dual inhibition can produce more pronounced effects on metabolic and hormonal regulation compared to a highly selective PTP1B inhibitor.[4]

Q4: Has this compound been screened against a wider panel of phosphatases?

A4: Publicly available data primarily focuses on the compound's activity against PTP1B and TCPTP.[1] A comprehensive selectivity profile against a broad panel of other phosphatases (e.g., SHP1, SHP2, LAR, CD45) has not been reported in the available literature. For experiments where effects beyond PTP1B/TCPTP inhibition are suspected, performing a broader counter-screening is recommended.

Inhibitor Selectivity Profile

The following table summarizes the known inhibitory activity of this compound.

Target PhosphataseIC50 (nM)Fold Selectivity (vs. PTP1B)Reference
PTP1B 1201[1]
TCPTP 1201[1]

Troubleshooting Guide

Issue 1: My experimental phenotype is more pronounced or qualitatively different from that described in PTP1B knockout/knockdown studies.

  • Possible Cause: This is likely due to the simultaneous inhibition of TCPTP. Since TCPTP and PTP1B regulate distinct nodes within metabolic signaling pathways (e.g., STAT3 vs. Insulin Receptor), their combined inhibition can lead to synergistic or additive effects not seen when PTP1B is targeted alone.[4][5]

  • Troubleshooting Steps:

    • Confirm TCPTP Inhibition: Assess the phosphorylation status of a key TCPTP substrate, such as STAT3 at tyrosine 705 (pY705), in your experimental system via Western Blot. An increase in pSTAT3 levels following treatment would confirm TCPTP engagement.

    • Use Orthogonal Controls: If possible, compare the results with a more selective PTP1B inhibitor (if available) or a selective TCPTP inhibitor to help dissect the individual contributions of each phosphatase to the observed phenotype.

    • Perform a Dose-Response: Correlate the phenotype with the inhibitor's concentration. The effect should be consistent with the reported IC50 of 120 nM.

Issue 2: I am observing unexpected phosphorylation changes in proteins not known to be regulated by either PTP1B or TCPTP.

  • Possible Cause: While TCPTP is the major known off-target, it is possible that at higher concentrations, this compound may inhibit other, less related phosphatases or other enzyme classes. Without a comprehensive selectivity screen, this possibility cannot be excluded.

  • Troubleshooting Steps:

    • Titrate the Inhibitor: Reduce the inhibitor concentration to the lowest level that still provides effective PTP1B inhibition in your system. This will minimize potential engagement of lower-affinity off-targets.

    • Perform an In Vitro Counter-Screen: If the unexpected effect persists, it is advisable to perform an in vitro phosphatase counter-screening assay to directly test the activity of this compound against other phosphatases relevant to your biological system (e.g., SHP1, SHP2, CD45).

Visual Guides and Workflows

Fig. 1: PTP1B-IN-3 Dual Inhibition Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR pIRS p-IRS1/2 pIR->pIRS PTP1B PTP1B pIR->PTP1B IRS IRS1/2 GlucoseUptake Glucose Uptake pIRS->GlucoseUptake Leptin Leptin LeptinR Leptin Receptor (ObR) Leptin->LeptinR pJAK2 p-JAK2 LeptinR->pJAK2 JAK2 JAK2 pSTAT3 p-STAT3 pJAK2->pSTAT3 STAT3 STAT3 GeneExp Gene Expression (Satiety) pSTAT3->GeneExp TCPTP TCPTP pSTAT3->TCPTP PTP1B->IR Dephosphorylates TCPTP->STAT3 Dephosphorylates Inhibitor PTP1B-IN-3 diammonium Inhibitor->PTP1B Inhibits Inhibitor->TCPTP Inhibits

Caption: Dual inhibition of PTP1B and TCPTP by PTP1B-IN-3.

Fig. 2: Experimental Workflow for Selectivity start Start: Unexpected Result check_conc 1. Confirm Inhibitor Concentration & Purity start->check_conc dose_response 2. Perform Cellular Dose-Response Assay check_conc->dose_response check_tcpip 3. Assay for TCPTP Substrate Phosphorylation (e.g., pSTAT3) dose_response->check_tcpip result Result Confirms Dual PTP1B/TCPTP Inhibition? check_tcpip->result interpret Interpret Data in Context of Dual Inhibition result->interpret Yes counterscreen 4. Perform In Vitro Counter-Screen vs. Other Phosphatases result->counterscreen No end Conclusion: Identify Novel Off-Target counterscreen->end

Caption: Workflow for investigating unexpected experimental results.

Fig. 3: Troubleshooting Logic Tree q1 Phenotype stronger than PTP1B KO/KD? a1_yes Likely due to TCPTP co-inhibition q1->a1_yes Yes a1_no Phenotype matches PTP1B KO/KD? q1->a1_no No q2 Check pSTAT3 levels (TCPTP substrate) a1_yes->q2 a1_no_yes Result is consistent with selective PTP1B inhibition in your system. a1_no->a1_no_yes Yes a1_no_no Unexpected phenotype. Consider other off-targets. a1_no->a1_no_no No a2_increase Confirms TCPTP inhibition. Phenotype is on-target for this dual inhibitor. q2->a2_increase q3 Perform broad phosphatase counter-screen a1_no_no->q3 a3 Identify potential new off-targets q3->a3

Caption: Decision tree for troubleshooting experimental outcomes.

Experimental Protocols

Protocol 1: In Vitro Phosphatase Inhibition Assay (p-NPP Substrate)

This protocol provides a general method to determine the IC50 value of this compound against a phosphatase of interest using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).

Materials:

  • Recombinant human PTP1B, TCPTP, or other phosphatase.

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • p-Nitrophenyl Phosphate (pNPP) substrate.

  • This compound stock solution in DMSO.

  • 96-well clear, flat-bottom microplate.

  • Stop Solution: 1 M NaOH.

  • Microplate reader capable of measuring absorbance at 405 nm.

Methodology:

  • Inhibitor Preparation: Prepare a serial dilution series of this compound (e.g., 10 concentrations from 100 µM to 1 nM) in Assay Buffer. Include a DMSO-only control.

  • Enzyme Preparation: Dilute the phosphatase to a working concentration (e.g., 2X final concentration) in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.

  • Assay Reaction:

    • Add 25 µL of the serially diluted inhibitor or DMSO control to the wells of the 96-well plate.

    • Add 25 µL of the diluted enzyme to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of pNPP solution (at 2X the final desired concentration, e.g., 2 mM final) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes. Monitor the reaction progress to avoid signal saturation.

  • Stop Reaction: Add 50 µL of 1 M NaOH to each well to stop the reaction. The NaOH will also cause a yellow color change in the dephosphorylated p-nitrophenol product.

  • Read Plate: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no enzyme control). Plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Protocol 2: Cellular Western Blot for Substrate Phosphorylation

This protocol describes how to assess the effect of this compound on the phosphorylation status of PTP1B and TCPTP substrates in a cell-based assay.

Materials:

  • Cell line of interest (e.g., HepG2 for insulin signaling, HEK293 expressing relevant receptors).

  • Complete cell culture medium.

  • Serum-free medium.

  • This compound.

  • Stimulant (e.g., Insulin for IR/PTP1B, Leptin or IL-6 for STAT3/TCPTP).

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and Western Blotting reagents.

  • Primary antibodies: anti-phospho-IR (pY1150/1151), anti-IR (total), anti-phospho-STAT3 (pY705), anti-STAT3 (total).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Methodology:

  • Cell Culture: Plate cells and grow until they reach ~80-90% confluency.

  • Serum Starvation: Replace the complete medium with serum-free medium and incubate for 4-16 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0, 100 nM, 500 nM, 2 µM) for 1-2 hours.

  • Stimulation: Add the appropriate stimulant (e.g., 100 nM Insulin for 10 minutes; 50 ng/mL IL-6 for 20 minutes) to the wells. Include an unstimulated control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them by adding ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-pSTAT3) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply the chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using a digital imager. Strip the membrane and re-probe for the total protein (e.g., anti-STAT3) to confirm equal loading. Quantify band intensities and express the results as a ratio of phosphorylated protein to total protein.

References

PTP1B-IN-3 diammonium stability in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of PTP1B-IN-3 diammonium in common experimental solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial solubilization, it is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its ability to dissolve a wide range of organic molecules.[1][2]

Q2: How should I store the this compound stock solution in DMSO?

A2: To ensure stability, stock solutions in DMSO should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3][4][5] It is advisable to use amber glass vials or polypropylene (B1209903) tubes to prevent adsorption and photodegradation.[3]

Q3: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous buffer. What should I do?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. To prevent this, it is best to make initial serial dilutions in DMSO and then add the final diluted sample to your buffer or incubation medium.[2] Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced artifacts.[1][5]

Q4: I've observed a color change in my this compound stock solution. What does this signify?

A4: A change in the color of your stock solution often indicates chemical degradation or oxidation.[3] This can be caused by exposure to light, air, or impurities in the solvent. It is critical to use high-purity, anhydrous DMSO and to minimize the exposure of the solution to light and air.[3][4]

Q5: What factors can affect the stability of this compound in cell culture media?

A5: Several factors can influence the stability of a small molecule like this compound in cell culture media. These include the pH of the medium, the presence of serum proteins that can bind to the compound, and enzymatic degradation by components in the serum or by the cells themselves.[4][6]

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound activity.

This is a frequent problem that can arise from the degradation of the small molecule inhibitor in solution.

  • Possible Cause: Degradation of the compound in the DMSO stock solution.

    • Solution: Prepare fresh stock solutions in anhydrous DMSO. Aliquot the stock solution to minimize freeze-thaw cycles and exposure to atmospheric moisture.[3][4] Store aliquots at -80°C for long-term stability.

  • Possible Cause: Instability of the compound in the cell culture medium at 37°C.

    • Solution: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium. This can be done by incubating the compound in the medium at 37°C and analyzing its concentration at different time points via HPLC or LC-MS.[6][7]

  • Possible Cause: Adsorption of the compound to plasticware.

    • Solution: Use low-protein-binding plates and pipette tips to minimize the loss of the compound due to non-specific binding.[6]

Issue 2: High background signal or non-specific effects in the assay.

  • Possible Cause: The final concentration of DMSO in the assay is too high.

    • Solution: Ensure the final DMSO concentration is kept below 0.5%, and ideally below 0.1%.[5] Always include a vehicle control with the same final DMSO concentration in all experimental conditions.[5]

  • Possible Cause: Aggregation of the compound at high concentrations.

    • Solution: Visually inspect the solution for any signs of precipitation. Perform a concentration-response curve to ensure a dose-dependent effect. Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in biochemical assays can help to disrupt aggregates.[8]

Data Presentation

Since specific quantitative stability data for this compound is not publicly available, the following table summarizes the key factors that can influence its stability in solution.

FactorInfluence on Stability in DMSOInfluence on Stability in Cell Culture MediaMitigation Strategies
Water Content DMSO is hygroscopic; absorbed water can lead to hydrolysis of susceptible compounds.[4]Not directly applicable, as the medium is aqueous.Use anhydrous DMSO and store in a desiccated environment. Aliquot stock solutions.[4]
Storage Temperature Long-term storage at -20°C or -80°C is recommended. Repeated freeze-thaw cycles can be detrimental.[3][4]Typically used at 37°C, which can accelerate degradation.Aliquot DMSO stocks. Prepare fresh dilutions in media for each experiment.
Light Exposure Can cause photodegradation of light-sensitive compounds.[3]Can cause photodegradation during incubation.Store solutions in amber vials or protect from light.[3]
Oxygen Exposure Dissolved oxygen can lead to oxidation.[4]Oxygenated environment can promote oxidation.Purge headspace of stock vials with inert gas (e.g., argon or nitrogen).
pH Generally stable over a wide pH range.pH of the media (typically 7.2-7.4) can affect the stability of pH-sensitive compounds.[4]Assess stability at the specific pH of your cell culture medium.
Enzymatic Degradation Not applicable.Serum and cellular enzymes can metabolize the compound.[4]Test stability in serum-free vs. serum-containing media. Analyze compound concentration over time.
Binding to Components Minimal binding.Can bind to serum proteins (e.g., albumin) and other media components, reducing bioavailability.[4]Use serum-free media if possible or quantify the free compound concentration.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium using HPLC or LC-MS analysis.

  • Preparation of Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

    • Aliquot the stock solution into single-use amber vials and store at -80°C.

  • Preparation of Incubation Medium:

    • Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS).

    • Pre-warm the medium to 37°C.

  • Incubation:

    • Spike the pre-warmed medium with the this compound stock solution to achieve the final desired concentration (ensure the final DMSO concentration is <0.1%).

    • Incubate the medium at 37°C in a cell culture incubator (with 5% CO2).

    • Include a control with the compound in a simple buffer (e.g., PBS) to assess inherent chemical stability.

  • Sample Collection:

    • Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Immediately process the samples or store them at -80°C until analysis.

  • Sample Processing:

    • For protein precipitation, add a cold organic solvent (e.g., acetonitrile) to the collected samples.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Analytical Method:

    • Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS method.

    • A C18 reverse-phase column is commonly used for small molecule analysis.[6]

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the half-life (t½) of the compound in the cell culture medium.

Mandatory Visualization

PTP1B_Signaling_Pathway cluster_insulin Insulin (B600854) Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Leptin Leptin LR Leptin Receptor (LR) Leptin->LR pIR p-IR IR->pIR Autophosphorylation pLR p-LR LR->pLR Phosphorylation pIRS p-IRS pIR->pIRS pJAK2 p-JAK2 pLR->pJAK2 IRS IRS PI3K PI3K pIRS->PI3K JAK2 JAK2 pSTAT3 p-STAT3 pJAK2->pSTAT3 AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 STAT3 STAT3 Gene_Expression Gene Expression pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR PTP1B->pIRS PTP1B->pJAK2

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Stock Check Stock Solution Integrity Start->Check_Stock Degradation Degradation Suspected? Check_Stock->Degradation Prepare_Fresh Prepare Fresh Stock in Anhydrous DMSO Degradation->Prepare_Fresh Yes Test_Stability Assess Stability in Media (Time-Course) Degradation->Test_Stability No Prepare_Fresh->Test_Stability Stable Compound Stable? Test_Stability->Stable Stable->Prepare_Fresh No Check_Assay Review Assay Conditions Stable->Check_Assay Yes DMSO_Concentration Final DMSO Concentration <0.1%? Check_Assay->DMSO_Concentration Adjust_DMSO Adjust DMSO Concentration DMSO_Concentration->Adjust_DMSO No Check_Binding Consider Non-Specific Binding DMSO_Concentration->Check_Binding Yes Adjust_DMSO->Check_Binding Use_Low_Binding Use Low-Binding Plasticware Check_Binding->Use_Low_Binding End Consistent Results Use_Low_Binding->End

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Interpreting dose-response curves for PTP1B-IN-3 diammonium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for interpreting dose-response curves and conducting experiments with PTP1B-IN-3 diammonium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported IC50?

This compound is a potent and orally bioavailable inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). It has a reported half-maximal inhibitory concentration (IC50) of 120 nM for both PTP1B and T-cell protein tyrosine phosphatase (TCPTP)[1].

Q2: What is the mechanism of action of this compound?

This compound functions by inhibiting the enzymatic activity of PTP1B. PTP1B is a negative regulator in key signaling pathways, such as the insulin (B600854) and leptin pathways[2][3]. By dephosphorylating the insulin receptor (IR) and its substrates (IRS-1), PTP1B attenuates insulin signaling[2]. Inhibition of PTP1B by compounds like this compound is expected to enhance insulin sensitivity, making it a therapeutic target for type 2 diabetes and obesity[4].

Q3: My IC50 value for this compound is significantly different from the reported 120 nM. What could be the cause?

Discrepancies in IC50 values can arise from several factors:

  • Enzyme Quality: The purity, concentration, and storage conditions of the PTP1B enzyme are critical. Ensure the enzyme is from a reputable source and has been handled correctly to maintain its activity. Batch-to-batch variation can also occur[5].

  • Assay Conditions: Variations in buffer composition, pH, temperature, and incubation times can significantly impact enzyme kinetics and inhibitor potency[5][6].

  • Substrate Concentration: The concentration of the substrate (e.g., pNPP) can influence the apparent IC50 value. It is recommended to use a substrate concentration around the Michaelis-Menten constant (Km) for competitive inhibitors.

  • Compound Solubility: Poor solubility of this compound in the assay buffer can lead to an overestimation of the IC50. Ensure the compound is fully dissolved. The final concentration of solvents like DMSO should be kept low (typically ≤0.5%) and consistent across all wells[5].

Q4: How can I be sure the observed inhibition is specific to PTP1B?

Given that this compound has an identical IC50 for TCPTP, it is important to consider potential off-target effects in cellular assays. To confirm specificity for PTP1B, consider the following:

  • Counter-screening: Test the inhibitor against other relevant phosphatases, particularly TCPTP, to confirm its activity profile.

  • Cell-based assays: Use cell lines with known expression levels of PTP1B and TCPTP. Genetic knockdown or knockout of PTP1B in a cell line can help validate that the observed cellular effects are on-target.

Troubleshooting Guide for Dose-Response Curves

This guide addresses common issues encountered when generating and interpreting dose-response curves for this compound.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Pipetting errors.- Incomplete mixing of reagents.- Edge effects in the microplate due to evaporation.- Use calibrated pipettes and ensure proper technique.- Gently mix the plate after adding reagents.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
Steep or shallow dose-response curve (unusual Hill slope) - Compound precipitation at high concentrations.- Complex inhibition kinetics (e.g., allosteric inhibition).- Assay reaching detection limits.- Visually inspect wells for precipitate. Test the solubility of the compound in the assay buffer.- Investigate the mechanism of inhibition through kinetic studies.- Ensure the assay signal is within the linear range of the detection instrument.
Incomplete inhibition at high concentrations (high bottom plateau) - Inhibitor is not potent enough to achieve 100% inhibition at the tested concentrations.- Presence of a contaminating, resistant enzyme activity.- The inhibitor may be a partial inhibitor.- Extend the concentration range of the inhibitor.- Verify the purity of the PTP1B enzyme.- Further kinetic analysis may be required to characterize the nature of the inhibition.
Low signal-to-noise ratio - Low enzyme activity.- Substrate or cofactor degradation.- Interference from the test compound (e.g., fluorescence quenching).- Optimize the enzyme concentration to ensure a robust signal.- Prepare fresh substrate and cofactor solutions for each experiment.- Run a control plate with the compound and assay buffer (without enzyme) to check for interference.

Experimental Protocols

PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)

This protocol outlines a common method for determining the inhibitory activity of this compound.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

    • PTP1B Enzyme: Recombinant human PTP1B diluted in assay buffer to the desired working concentration (e.g., 0.5 µg/mL).

    • Substrate: p-Nitrophenyl phosphate (pNPP) solution in assay buffer (e.g., 2 mM).

    • Inhibitor: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the serially diluted this compound or vehicle control (assay buffer with the same final concentration of DMSO) to each well.

    • Add 25 µL of the diluted PTP1B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the pNPP substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of PTP1B in Insulin Regulation

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR (Active) IR->pIR autophosphorylation IRS1 IRS-1 pIR->IRS1 phosphorylates PTP1B PTP1B pIR->PTP1B pIRS1 p-IRS-1 (Active) IRS1->pIRS1 Downstream Downstream Signaling (e.g., PI3K/Akt pathway) pIRS1->Downstream activates pIRS1->PTP1B GlucoseUptake Glucose Uptake Downstream->GlucoseUptake promotes PTP1B->pIR dephosphorylates PTP1B->pIRS1 PTP1B_IN_3 PTP1B-IN-3 diammonium PTP1B_IN_3->PTP1B inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

Experimental Workflow for PTP1B Inhibition Assay

PTP1B_Assay_Workflow Start Start PrepInhibitor Prepare serial dilutions of this compound Start->PrepInhibitor AddToPlate Add inhibitor/vehicle to 96-well plate PrepInhibitor->AddToPlate AddEnzyme Add PTP1B enzyme AddToPlate->AddEnzyme PreIncubate Pre-incubate at 37°C AddEnzyme->PreIncubate AddSubstrate Initiate reaction with pNPP substrate PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Stop reaction with NaOH Incubate->StopReaction ReadAbsorbance Read absorbance at 405 nm StopReaction->ReadAbsorbance Analyze Analyze data and calculate IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: Workflow for a colorimetric PTP1B inhibition assay.

Logical Relationship in Troubleshooting IC50 Discrepancies

Troubleshooting_Logic Problem Observed IC50 ≠ Reported IC50 CheckEnzyme Verify Enzyme Activity and Handling Problem->CheckEnzyme CheckAssay Review Assay Conditions (pH, temp, time) Problem->CheckAssay CheckCompound Confirm Compound Solubility & Purity Problem->CheckCompound CheckSubstrate Validate Substrate Concentration Problem->CheckSubstrate EnzymeIssue Inactive/impure enzyme CheckEnzyme->EnzymeIssue AssayIssue Suboptimal conditions CheckAssay->AssayIssue CompoundIssue Precipitation or degradation CheckCompound->CompoundIssue SubstrateIssue Incorrect [S] relative to Km CheckSubstrate->SubstrateIssue

Caption: Troubleshooting logic for inconsistent IC50 values.

References

Troubleshooting unexpected results in PTP1B-IN-3 diammonium experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PTP1B-IN-3 diammonium in their experiments. The information is tailored for scientists and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally bioavailable inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator in the insulin (B600854) and leptin signaling pathways.[2][3] By inhibiting PTP1B, this compound enhances the phosphorylation of the insulin receptor and its downstream substrates, leading to increased glucose uptake and improved insulin sensitivity.[2] It also plays a role in leptin signaling, which is involved in regulating appetite and energy expenditure.[2]

Q2: What are the primary applications of this compound in research?

This compound is primarily used in studies related to:

  • Type 2 Diabetes: Due to its insulin-sensitizing effects.[1][4][5]

  • Obesity: By modulating leptin signaling and energy metabolism.[1][4]

  • Cancer: PTP1B has been implicated in the progression of certain cancers, making its inhibitors relevant for oncological research.[1][2]

Q3: What is the IC50 of this compound?

This compound has an IC50 value of 120 nM for both PTP1B and its close homolog, T-cell protein tyrosine phosphatase (TCPTP).[1]

Q4: Is this compound cell-permeable and orally bioavailable?

Yes, this compound is reported to be orally bioavailable.[1] However, bioavailability can vary between species. For instance, in diet-induced obese (DIO) mice, the oral bioavailability is 24%, while it is lower in rats (4%) and squirrel monkeys (2%).[1] Its cell permeability allows for its use in cellular assays.

Q5: What is a common in vivo formulation for this compound?

A suggested in vivo formulation is a suspension in 0.5% methylcellulose (B11928114) (MC) in water.

Troubleshooting Guide

In Vitro Enzyme Assays

Q1: My IC50 value for this compound is significantly different from the reported 120 nM. What could be the issue?

Several factors can influence the IC50 value in an in vitro PTP1B assay:

  • Enzyme Concentration: Ensure you are using an appropriate amount of recombinant PTP1B. A titration of the enzyme should be performed to determine the linear range of the assay.[6]

  • Substrate Concentration: The concentration of the substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP) can affect the apparent IC50. It is recommended to use a substrate concentration close to its Michaelis-Menten constant (Km).[6]

  • Incubation Times: Both the pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate should be optimized and kept consistent across experiments.[6]

  • Assay Buffer Composition: Components in the assay buffer, such as detergents or reducing agents, can impact enzyme activity and inhibitor binding.

  • DMSO Concentration: High concentrations of DMSO, the solvent typically used for inhibitors, can inhibit PTP1B activity. It's crucial to keep the final DMSO concentration low and consistent across all wells, including controls.[6]

  • Reagent Quality: The purity and activity of the recombinant PTP1B and the quality of the inhibitor and substrate are critical.

Q2: I am observing high background noise in my colorimetric/fluorometric assay.

  • Substrate Instability: Some phosphatase substrates can be unstable and undergo spontaneous hydrolysis. Include a "no enzyme" control to measure the rate of non-enzymatic substrate degradation.

  • Contaminated Reagents: Ensure all buffers and reagents are free from phosphate contamination if using a malachite green-based detection method.

  • Assay Plate Issues: Use high-quality, low-binding assay plates suitable for the detection method.

Q3: My positive control inhibitor (e.g., sodium orthovanadate) is not showing potent inhibition.

  • Oxidation of Vanadate: Sodium orthovanadate solutions should be freshly prepared as the active form can oxidize over time, leading to reduced potency.

  • Incorrect Concentration: Verify the concentration of your positive control stock solution.

  • Enzyme Activity: If the enzyme activity is too high, it may require a higher concentration of the inhibitor to achieve significant inhibition.

Cell-Based Assays

Q1: I am not observing the expected increase in insulin receptor (IR) or Akt phosphorylation after treating cells with this compound.

  • Cell Line and Passage Number: The responsiveness of cells to insulin and PTP1B inhibition can vary between cell lines and even with the passage number of the same cell line. Use a well-characterized cell line (e.g., HepG2, C2C12 myotubes) at a low passage number.

  • Serum Starvation: Proper serum starvation is crucial to reduce basal phosphorylation levels before insulin stimulation. Inadequate starvation can mask the effects of the inhibitor.

  • Inhibitor Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell model.

  • Insulin Stimulation: Ensure that the concentration and duration of insulin stimulation are appropriate to induce a robust phosphorylation signal.

  • Cell Lysis and Sample Preparation: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins of interest during sample preparation.[7]

Q2: The inhibitor is showing cytotoxicity at concentrations where I expect to see a biological effect.

  • Off-Target Effects: At higher concentrations, PTP1B inhibitors may have off-target effects leading to cytotoxicity.[8][9] It is important to determine the therapeutic window of the compound in your cell model by performing a cell viability assay (e.g., MTT or LDH assay).

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells.

  • Lack of Selectivity: this compound also inhibits TCPTP with the same potency.[1] Inhibition of TCPTP could contribute to cellular effects, some of which might be undesirable.[4]

Q3: How can I confirm that the observed cellular effects are due to PTP1B inhibition?

  • Use of Negative Controls: Include an inactive analog of the inhibitor if available.

  • PTP1B Knockdown/Overexpression: Use siRNA to knockdown PTP1B and see if it phenocopies the effect of the inhibitor. Conversely, overexpressing PTP1B should rescue the inhibitor's effect.

  • Orthogonal Assays: Confirm the findings using different downstream readouts of the insulin signaling pathway (e.g., glucose uptake assays).

Quantitative Data Summary

Table 1: In Vitro Potency of PTP1B Inhibitors

CompoundTarget(s)IC50 (nM)Inhibition TypeReference
This compound PTP1B, TCPTP120Not Specified[1]
Trodusquemine (MSI-1436)PTP1B1,000Non-competitive[10]
SuraminPTP1B5,500 (Ki)Competitive[11]
Sodium OrthovanadateTyrosine Phosphatases19,300 (full length PTP1B)Not Specified[6]
CD00466PTP1B730Competitive[10]
Compound 10aPTP1B190Not Specified[10]
JTT-551PTP1B220 (Ki)Not Specified[10]

Table 2: In Vivo Parameters of this compound

SpeciesOral Bioavailability (F)Clearance (CL)Elimination Half-life (t1/2)Reference
DIO Mice24%0.71 mL/kg/min6 hours[1]
Rats4%Not ReportedNot Reported[1]
Squirrel Monkeys2%Not ReportedNot Reported[1]

Experimental Protocols

Protocol 1: In Vitro PTP1B Inhibition Assay (Colorimetric)

This protocol is based on the hydrolysis of p-nitrophenyl phosphate (pNPP) to the colored product p-nitrophenol.

Materials:

  • Recombinant Human PTP1B

  • This compound

  • pNPP (p-nitrophenyl phosphate)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to make a stock solution (e.g., 10 mM). Prepare serial dilutions in DMSO.

    • Prepare a stock solution of pNPP in assay buffer (e.g., 100 mM).

    • Dilute recombinant PTP1B in assay buffer to the desired working concentration (determine empirically by enzyme titration).

  • Assay Setup:

    • Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 48 µL of diluted PTP1B enzyme to each well.

    • Include a "no enzyme" control with 48 µL of assay buffer instead of the enzyme solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 50 µL of pNPP solution (at 2x the final desired concentration) to each well to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) within the linear range of the reaction.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Insulin Receptor Phosphorylation Assay

This protocol describes the detection of insulin-stimulated insulin receptor (IR) phosphorylation in a cell-based assay.

Materials:

  • HepG2 cells (or other suitable insulin-responsive cell line)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Serum-free cell culture medium

  • This compound

  • Human Insulin

  • Lysis Buffer: (e.g., RIPA buffer) containing protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

  • Antibodies: Primary antibody against phosphorylated IR (e.g., p-IR β Tyr1150/1151) and a primary antibody for total IR. HRP-conjugated secondary antibody.

  • Western blot reagents and equipment.

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

    • Serum starve the cells by incubating in serum-free medium for 12-16 hours.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).

    • Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10 minutes).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform SDS-PAGE, transfer the proteins to a PVDF membrane, and block the membrane.

    • Incubate the membrane with the primary antibody against p-IR overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total IR for loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-IR signal to the total IR signal.

    • Compare the levels of IR phosphorylation in inhibitor-treated cells to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

PTP1B_Insulin_Signaling cluster_downstream Downstream Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR p-IR IR->pIR Autophosphorylation IRS IRS-1 pIR->IRS Phosphorylates pIRS p-IRS-1 IRS->pIRS PI3K PI3K pIRS->PI3K Activates AKT Akt PI3K->AKT Activates pAKT p-Akt AKT->pAKT GLUT4 GLUT4 Translocation pAKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Inhibitor PTP1B-IN-3 diammonium Inhibitor->PTP1B Inhibits

Caption: Insulin signaling pathway and the inhibitory action of this compound.

PTP1B_Leptin_Signaling Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR Binds JAK2 JAK2 LeptinR->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Appetite Regulation) pSTAT3->Gene_Expression Regulates PTP1B PTP1B PTP1B->pJAK2 Dephosphorylates Inhibitor PTP1B-IN-3 diammonium Inhibitor->PTP1B Inhibits

Caption: Leptin signaling pathway and the role of PTP1B inhibition.

Experimental_Workflow Start Start: Hypothesis In_Vitro In Vitro Assay (PTP1B Enzyme Inhibition) Start->In_Vitro IC50 Determine IC50 In_Vitro->IC50 Selectivity Selectivity Assay (vs. TCPTP, etc.) IC50->Selectivity Cell_Based Cell-Based Assays (e.g., p-IR, Glucose Uptake) Selectivity->Cell_Based Cytotoxicity Cytotoxicity Assay Cell_Based->Cytotoxicity In_Vivo In Vivo Model (e.g., DIO Mice) Cell_Based->In_Vivo Promising Results Efficacy Evaluate Efficacy & PK/PD In_Vivo->Efficacy Conclusion Conclusion Efficacy->Conclusion

References

Improving oral bioavailability of PTP1B-IN-3 diammonium in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to improve the oral bioavailability of the PTP1B inhibitor, PTP1B-IN-3 diammonium, in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a potent, orally bioavailable inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), with an IC50 of 120 nM for both PTP1B and T-cell protein tyrosine phosphatase (TCPTP)[1]. PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a key therapeutic target for type 2 diabetes and obesity[2][3]. While described as "orally bioavailable," optimizing its delivery is crucial for consistent and effective results in animal studies. Like many small molecule inhibitors, especially salts, its absorption can be limited by factors such as solubility, permeability, and first-pass metabolism.

Q2: What are the primary signaling pathways affected by this compound?

This compound enhances signaling through the insulin and leptin pathways by inhibiting PTP1B.

  • Insulin Signaling: PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, which dampens the downstream signaling cascade that leads to glucose uptake and utilization. Inhibition of PTP1B by this compound is expected to enhance insulin sensitivity[4][5][6][7][8][9][10].

  • Leptin Signaling: PTP1B also dephosphorylates Janus kinase 2 (JAK2), a key component of the leptin receptor signaling pathway, which is crucial for regulating appetite and energy expenditure. By inhibiting PTP1B, this compound can potentiate leptin signaling[11][12][13].

Q3: What initial in vivo efficacy has been observed for this compound in animal models?

In diet-induced obese (DIO) mice, oral administration of this compound demonstrated a dose-dependent inhibition of glucose excursion during an oral glucose tolerance test. An estimated ED50 of 0.8 mg/kg was observed[1].

Q4: What is a recommended starting formulation for in vivo oral studies with this compound?

A common vehicle for preclinical oral administration of compounds with limited aqueous solubility is a mixture of solvents and surfactants. A suggested formulation for this compound is a solution composed of:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 30% Polyethylene glycol 300 (PEG300)

  • 5% Tween 80

  • 60% Saline, Phosphate-Buffered Saline (PBS), or distilled water[1]

Troubleshooting Guide for Low Oral Bioavailability

This guide addresses common issues encountered during in vivo studies with this compound and provides strategies for improvement.

Problem 1: Low and Variable Plasma Exposure (Low Cmax and AUC)

Possible Cause Troubleshooting & Optimization Strategy Expected Outcome
Poor Aqueous Solubility The diammonium salt form is intended to increase aqueous solubility. However, precipitation upon dilution in the gastrointestinal (GI) tract can still occur.Increased Cmax and AUC.
Strategy 1: Nanosuspension. Reduce particle size to the nanometer range to increase the surface area for dissolution. See Protocol 2: Preparation of a Nanosuspension by Wet Milling .
Strategy 2: Solid Dispersion. Disperse the compound in a solid polymer matrix to enhance solubility and dissolution.
Low Intestinal Permeability The compound may not efficiently cross the intestinal epithelium.Increased absorption rate and Cmax.
Strategy: Conduct an in vitro Caco-2 Permeability Assay. This will determine the apparent permeability (Papp) and the efflux ratio, indicating if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). See Protocol 4: Caco-2 Permeability Assay .
High First-Pass Metabolism The compound may be extensively metabolized in the liver before reaching systemic circulation.Increased oral bioavailability (F%).
Strategy: Use of a lipid-based formulation. Self-Emulsifying Drug Delivery Systems (SEDDS) can promote lymphatic absorption, which partially bypasses the liver. See Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) .

Problem 2: High Variability in Plasma Concentrations Between Animals

Possible Cause Troubleshooting & Optimization Strategy Expected Outcome
Inconsistent Dosing Technique Improper oral gavage technique can lead to inaccurate dosing or aspiration.Reduced variability in pharmacokinetic parameters between individual animals.
Strategy: Standardize Oral Gavage Protocol. Ensure all personnel are properly trained on the correct gavage technique for the animal model. See Protocol 1: Oral Gavage in Rats .
Food Effects The presence or absence of food in the GI tract can significantly alter drug absorption.More consistent and predictable absorption.
Strategy: Control Feeding Schedule. Fast animals overnight (typically 12 hours with free access to water) before dosing to ensure a consistent GI environment.

Experimental Protocols

Protocol 1: Oral Gavage in Rats

Objective: To administer a precise volume of this compound formulation directly into the stomach of a rat.

Materials:

  • Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats) with a ball tip.

  • Syringe (1-3 mL).

  • The prepared formulation of this compound.

  • Animal scale.

Procedure:

  • Animal Preparation: Weigh the rat to calculate the correct dosing volume (typically 5-10 mL/kg).

  • Measure Gavage Needle Depth: Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate insertion depth.

  • Animal Restraint: Securely restrain the rat in a vertical position to straighten the path to the esophagus.

  • Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it over the tongue into the esophagus to the pre-measured depth. The animal should swallow the tube as it passes down the esophagus. Do not force the needle.

  • Administer Dose: Once the needle is in place, dispense the formulation from the syringe at a steady rate.

  • Withdraw Needle: Slowly and gently withdraw the gavage needle.

  • Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing[4][8][11][14][15].

Protocol 2: Preparation of a Nanosuspension by Wet Milling

Objective: To produce a nanosuspension of this compound to improve its dissolution rate.

Materials:

  • This compound.

  • Stabilizer solution (e.g., 0.5% HPMC and 0.5% Tween 80 in deionized water).

  • Wet media milling equipment (e.g., planetary ball mill).

  • Milling media (e.g., yttria-stabilized zirconium oxide beads).

Procedure:

  • Premixing: Prepare a suspension of this compound in the stabilizer solution.

  • Milling: Add the premixed suspension and milling media to the milling chamber.

  • Process: Mill at a specified speed and duration. The optimal parameters will need to be determined empirically for this compound.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Analyze the particle size distribution of the final nanosuspension using a technique like dynamic light scattering (DLS)[6][12][16][17].

Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To create a lipid-based formulation of this compound that forms a microemulsion in the GI tract to enhance solubility and absorption.

Materials:

  • This compound.

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS).

  • Surfactant (e.g., Cremophor EL, Kolliphor RH40).

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400).

Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the best excipients.

  • Construct Ternary Phase Diagram: Systematically mix the chosen oil, surfactant, and co-surfactant in different ratios. For each mixture, add a small amount to water with gentle agitation and observe the formation of an emulsion. The regions that form clear, stable microemulsions are the self-emulsifying regions.

  • Formulation Preparation: Prepare the final SEDDS formulation by dissolving this compound in the optimized mixture of oil, surfactant, and co-surfactant.

  • Characterization: Evaluate the self-emulsification time, droplet size, and stability of the resulting emulsion upon dilution in aqueous media[7][10][13][18][19].

Protocol 4: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound in vitro.

Materials:

  • Caco-2 cells.

  • Transwell inserts (e.g., 24-well plates with 0.4 µm pore size).

  • Cell culture medium and reagents.

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • Analytical equipment (LC-MS/MS).

Procedure:

  • Cell Culture: Culture Caco-2 cells on the Transwell inserts for 21 days to allow them to differentiate and form a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study:

    • For apical-to-basolateral (A-B) transport, add the this compound solution to the apical side and fresh buffer to the basolateral side.

    • For basolateral-to-apical (B-A) transport, add the compound to the basolateral side and fresh buffer to the apical side.

  • Sampling: At specified time points, take samples from the receiver compartment and analyze the concentration of this compound by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined to assess active efflux[9][20][21][22][23].

Visualizations

PTP1B_Signaling_Pathways cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS-1 IRS-1 IR->IRS-1 Phosphorylates PI3K PI3K IRS-1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LepR Leptin Receptor Leptin->LepR Binds JAK2 JAK2 LepR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Exp Gene Expression STAT3->Gene_Exp Appetite_Reg Appetite Regulation Gene_Exp->Appetite_Reg PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS-1 PTP1B->JAK2 Dephosphorylates PTP1B-IN-3 PTP1B-IN-3 Diammonium PTP1B-IN-3->PTP1B Inhibits

Caption: PTP1B's role in insulin and leptin signaling and its inhibition.

Bioavailability_Workflow cluster_problem Problem Identification cluster_invitro In Vitro Assessment cluster_formulation Formulation Strategy cluster_invivo In Vivo Evaluation Start Low Oral Bioavailability of PTP1B-IN-3 Assess Assess Physicochemical Properties Start->Assess Solubility Solubility Assays (Aqueous Buffers) Assess->Solubility Permeability Caco-2 Permeability Assay Assess->Permeability Formulate Select Formulation Strategy Solubility->Formulate Permeability->Formulate Nanosuspension Nanosuspension Formulate->Nanosuspension SEDDS SEDDS Formulate->SEDDS Other Other (e.g., Solid Dispersion) Formulate->Other PK_Study Rodent Pharmacokinetic Study (Oral Gavage) Nanosuspension->PK_Study SEDDS->PK_Study Other->PK_Study Analyze Analyze Plasma Samples (LC-MS/MS) PK_Study->Analyze Evaluate Evaluate PK Parameters (Cmax, Tmax, AUC) Analyze->Evaluate

Caption: Workflow for improving oral bioavailability.

References

PTP1B-IN-3 diammonium cytotoxicity assessment in primary cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity assessment of PTP1B-IN-3 diammonium in primary cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and orally bioavailable inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound helps to enhance insulin sensitivity, making it a subject of research for conditions like type 2 diabetes and obesity.[1][2][3][4] PTP1B has also been implicated in cancer and neurodegenerative diseases.[2][5] The mechanism of many PTP1B inhibitors involves binding to the active site or to allosteric sites, which can lead to a conformational change that inactivates the enzyme.[6][7][8]

Q2: What are the potential cytotoxic effects of this compound on primary cells?

While specific data on the cytotoxicity of this compound in primary cells is limited in publicly available literature, PTP1B inhibitors, in general, can have varied effects depending on the cell type and context. For instance, PTP1B inhibition has been shown to promote endothelial cell motility and angiogenesis but can also induce apoptosis and cell cycle arrest in other contexts.[8][9] In some breast cancer cell lines, PTP1B inhibition led to reduced cell proliferation and induction of anoikis (a form of programmed cell death).[10] Given that primary cells are generally more sensitive than cell lines, it is crucial to perform thorough dose-response studies to determine the cytotoxic concentration of this compound for your specific primary cell type.

Q3: Which primary cell types are relevant for studying the effects of a PTP1B inhibitor?

The choice of primary cells depends on the research question. Given the roles of PTP1B, relevant primary cells include:

  • Primary Hepatocytes: As the liver is a key site of metabolic regulation.[11][12][13]

  • Primary Endothelial Cells: Due to the role of PTP1B in angiogenesis and endothelial function.[4][9][14]

  • Primary Neurons: To investigate the neuroprotective or potential neurotoxic effects of PTP1B inhibition.[5][15][16][17][18]

  • Primary Adipocytes or Preadipocytes: For studies related to obesity and insulin resistance.

  • Primary Immune Cells (e.g., T-cells, microglia): To explore the immunomodulatory effects of PTP1B inhibition.[16][19]

Q4: What are the recommended initial concentration ranges for testing this compound in primary cells?

This compound has a reported IC50 value of 120 nM for the PTP1B enzyme.[1] For initial cytotoxicity screening in primary cells, it is advisable to test a broad range of concentrations spanning several orders of magnitude around the IC50 value. A suggested starting range could be from 10 nM to 100 µM.

Troubleshooting Guides

Issue 1: High background or inconsistent results in the MTT assay.
  • Possible Cause: Interference from the compound or culture medium.

    • Solution: Run a control with this compound in cell-free medium to check if the compound itself reacts with MTT. Phenol (B47542) red in the medium can also interfere with absorbance readings; consider using phenol red-free medium for the assay.

  • Possible Cause: Suboptimal cell seeding density.

    • Solution: Perform a cell titration experiment to determine the optimal seeding density for your primary cells that results in a linear relationship between cell number and absorbance.

  • Possible Cause: Incomplete solubilization of formazan (B1609692) crystals.

    • Solution: Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking the plate. Allow sufficient incubation time with the solubilization buffer.

Issue 2: Discrepancy between cytotoxicity data from different assays (e.g., MTT vs. LDH).
  • Possible Cause: Different mechanisms of cell death being measured.

    • Solution: Understand that MTT assays measure metabolic activity, which can be affected by factors other than cell death, while LDH assays measure membrane integrity (necrosis).[2][20][21] It is recommended to use multiple assays that measure different endpoints, such as an apoptosis assay (Annexin V/PI staining), to get a comprehensive picture of the compound's effect.

  • Possible Cause: Timing of the assay.

    • Solution: The kinetics of different cell death pathways can vary. Perform time-course experiments to identify the optimal time point to assess cytotoxicity for each assay.

Issue 3: Difficulty in interpreting Annexin V/PI staining results.
  • Possible Cause: Suboptimal compensation settings on the flow cytometer.

    • Solution: Use single-stained controls (Annexin V only and PI only) to set up proper compensation and quadrants.

  • Possible Cause: Cell handling during staining.

    • Solution: Handle cells gently during washing and staining to avoid inducing mechanical damage, which can lead to false-positive PI staining. Use a non-enzymatic cell detachment method for adherent cells.[6]

Data Presentation

Summarize your quantitative data in clearly structured tables. Below are template tables for common cytotoxicity assays.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
0.01
0.1
1
10
100

Table 2: Cytotoxicity as Determined by LDH Release Assay

Concentration of this compound (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
Spontaneous Release0
Maximum Release100
0 (Vehicle Control)
0.01
0.1
1
10
100

Table 3: Apoptosis Analysis by Annexin V/PI Staining

Concentration of this compound (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)
0.1
1
10

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the different concentrations of the compound or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[22]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[22]

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the crystals and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include wells for "spontaneous LDH release" (vehicle control) and "maximum LDH release" (cells lysed with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[2]

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2][23]

Protocol 3: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate) and treat with this compound as described above.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle, non-enzymatic cell dissociation solution.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[6][24]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[24][25]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

Visualizations

PTP1B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS IRS Proteins IR->IRS phosphorylates LeptinR Leptin Receptor JAK2 JAK2 LeptinR->JAK2 activates PTP1B PTP1B PTP1B->IR dephosphorylates (inhibition) PTP1B->JAK2 dephosphorylates (inhibition) PTP1B_IN_3 PTP1B-IN-3 diammonium PTP1B_IN_3->PTP1B inhibits PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 promotes STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression (Satiety) STAT3->Gene_Expression regulates Cytotoxicity_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Primary Cells treatment Treat with PTP1B-IN-3 (Dose-Response) start->treatment incubation Incubate (Time-Course) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh annexin Annexin V / PI (Apoptosis) incubation->annexin data Quantify Results (e.g., IC50) mtt->data ldh->data annexin->data conclusion Determine Cytotoxicity Profile data->conclusion Troubleshooting_Logic start Inconsistent Cytotoxicity Results q1 Are you using a single assay? start->q1 a1_yes Use multiple assays measuring different endpoints (MTT, LDH, Annexin V) q1->a1_yes Yes a1_no Check for technical issues q1->a1_no No end Consistent Results a1_yes->end q2 Is there high background? a1_no->q2 a2_yes Run compound-only and media-only controls q2->a2_yes Yes q3 Are results variable? q2->q3 No a2_yes->end a3_yes Optimize cell seeding density and incubation times q3->a3_yes Yes q3->end No a3_yes->end

References

How to minimize variability in PTP1B-IN-3 diammonium functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize variability in functional assays involving PTP1B-IN-3 diammonium, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary functional assays used to characterize PTP1B-IN-3, and what do they measure?

There are two main categories of functional assays for PTP1B inhibitors:

  • Biochemical (Enzymatic) Assays: These assays use purified, recombinant PTP1B enzyme to directly measure the inhibitor's effect on its catalytic activity. Common methods involve monitoring the dephosphorylation of a substrate. The signal is often generated by:

    • Chromogenic Substrates: Such as p-nitrophenyl phosphate (B84403) (pNPP), where the product is a colored molecule measured via absorbance[1][2].

    • Fluorogenic Substrates: Like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which become fluorescent upon dephosphorylation, offering high sensitivity in a continuous format[2][3].

    • Phosphate Detection: Using phosphopeptide substrates that mimic the natural targets of PTP1B (e.g., a sequence from the insulin (B600854) receptor). The released inorganic phosphate is then quantified, often using a Malachite Green-based colorimetric reagent[4][5].

  • Cell-Based Assays: These assays assess the inhibitor's activity within a biological context. This is crucial for confirming that the compound can cross the cell membrane and engage its target to produce a downstream effect. A typical approach involves:

    • Treating cells (e.g., HEK293) that express PTP1B with PTP1B-IN-3.

    • Stimulating a relevant signaling pathway (e.g., with insulin or leptin).

    • Measuring the phosphorylation status of a known PTP1B substrate, such as STAT3 or the insulin receptor, often via Western Blot or ELISA[6][7]. An increase in phosphorylation in the presence of the inhibitor indicates successful target engagement.

Q2: My IC50 values for this compound are highly variable between experiments. What are the most likely causes?

High variability in IC50 values is a common issue that can stem from multiple sources. The most frequent culprits include:

  • Reagent Handling and Stability:

    • Enzyme Activity: PTP1B is sensitive to handling. Minimize freeze-thaw cycles by preparing single-use aliquots. Always keep the enzyme on ice when thawed[8]. Over time, the specific activity of an enzyme stock can decrease, leading to drift in IC50 values.

    • Compound Weighing and Solubilization: The "diammonium" salt form of PTP1B-IN-3 may be hygroscopic. Ensure it is stored in a desiccator and weighed accurately. Incomplete solubilization in your vehicle (e.g., DMSO) will lead to inaccurate concentrations in the assay.

  • Assay Conditions:

    • DMSO Concentration: PTP1B activity can be inhibited by high concentrations of DMSO. Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤1%, but not exceeding 5%)[3][9].

    • Substrate Concentration: For competitive or mixed-type inhibitors, the measured IC50 value is dependent on the substrate concentration. To standardize results, the substrate concentration is often set at or near its Michaelis-Menten constant (Km)[3]. Variations in substrate preparation will directly impact results.

  • Pipetting and Plate Setup: Minor inaccuracies in pipetting reagents, especially the inhibitor serial dilutions and the enzyme, can lead to significant errors. Ensure pipettes are calibrated and use reverse pipetting for viscous solutions.

  • Incubation Times and Temperature: Ensure that incubation steps are precisely timed and that temperature is uniform across the microplate.

Q3: PTP1B-IN-3 is reported to inhibit both PTP1B and the closely related T-cell protein tyrosine phosphatase (TCPTP). How can I ensure my results are specific to PTP1B?

PTP1B-IN-3 has a reported IC50 of 120 nM for both PTP1B and TCPTP, indicating a lack of selectivity between these two highly homologous phosphatases[10]. To dissect the specific effects of PTP1B inhibition, you can employ several strategies:

  • Counter-Screening: Perform an identical functional assay using purified TCPTP enzyme. This will quantify the compound's activity against the most likely off-target and help interpret results from more complex systems.

  • Cellular Knockdown/Knockout Models: Use cell lines where PTP1B or TCPTP expression has been silenced (e.g., using siRNA or CRISPR). By comparing the effects of PTP1B-IN-3 in wild-type cells versus PTP1B-knockdown cells, you can attribute the observed cellular activity more definitively to PTP1B inhibition.

  • Use of Allosteric Inhibitors: As a control, consider using a known allosteric PTP1B inhibitor. Allosteric binding sites are generally less conserved than active sites, and these compounds often exhibit greater selectivity over TCPTP[7][11].

Q4: What is an acceptable Z-factor for a PTP1B inhibitor screening assay?

The Z-factor (or Z') is a statistical measure of assay quality and robustness, particularly for high-throughput screening. It reflects the separation between the high signal (negative control, e.g., DMSO) and low signal (positive control, e.g., a known inhibitor). A generally accepted scale is:

  • Z' > 0.5: An excellent, robust assay.

  • 0 < Z' < 0.5: A marginal assay that may require optimization.

  • Z' < 0: The assay is not suitable for screening.

For a well-optimized PTP1B assay, achieving a Z' factor of 0.7 or higher is common and indicates a reliable assay window. One published example for a PTP1B assay kit reported a Z' of 0.84.

Section 2: Troubleshooting Guides

Problem 1: High Background Signal

Q: My "no enzyme" or "no substrate" control wells show a high signal. What is causing this and how can I fix it?

Potential Cause Explanation & Solution
Phosphate Contamination (For Malachite Green Assays) The Malachite Green reagent is extremely sensitive to inorganic phosphate[4]. Contamination can come from glassware washed with phosphate-containing detergents, or from buffers (e.g., PBS). Solution: Use phosphate-free detergents and rinse glassware thoroughly with ultrapure water. Prepare all buffers with high-purity reagents and water.
Substrate Auto-hydrolysis Some phosphatase substrates, particularly pNPP, can slowly hydrolyze non-enzymatically in the assay buffer. This is exacerbated by suboptimal pH or high temperatures. Solution: Always include a "no enzyme" control and subtract its average signal from all other wells. Prepare substrate solutions fresh and avoid prolonged storage at assay temperature before starting the reaction.
Compound Interference PTP1B-IN-3 or other test compounds might interfere with the detection method (e.g., possess native fluorescence or absorbance at the measurement wavelength). Solution: Run a control plate containing only the inhibitor dilutions in assay buffer without enzyme or substrate. If a signal is detected, subtract it during data analysis[4].
Problem 2: Low or No Enzyme Activity

Q: My positive controls show very little signal change, suggesting the enzyme isn't working. What should I check?

Potential Cause Explanation & Solution
Enzyme Inactivation PTP1B is a sensitive enzyme. Repeated freeze-thaw cycles, improper storage (should be at -70°C or -80°C), or leaving it at room temperature for too long will degrade its activity[8]. Solution: Aliquot the enzyme into single-use volumes upon first thaw. Always keep the enzyme stock on ice when in use and refreeze promptly.
Incorrect Buffer Conditions PTP1B activity is highly dependent on pH and the presence of a reducing agent. The optimal pH is typically acidic (around 6.0)[1]. Most PTP1B assay buffers include a reducing agent like Dithiothreitol (DTT) to prevent oxidation of the catalytic cysteine residue. Solution: Double-check the pH of your assay buffer. Ensure that DTT is added fresh to the buffer just before use, as it is unstable in solution.
Expired or Degraded Reagents Substrates and other critical reagents can degrade over time, especially if not stored correctly. Solution: Check the expiration dates on all components. If possible, validate the activity of a new batch of enzyme with a fresh, validated lot of substrate.
Problem 3: Inconsistent Results in Cell-Based Assays

Q: I'm seeing poor reproducibility in my cell-based PTP1B inhibition experiments. What are the key variables to control?

Potential Cause Explanation & Solution
Cell Health & Passage Number Cells that are unhealthy, over-confluent, or have been passaged too many times can exhibit altered signaling responses and metabolic rates[12]. This is a major source of biological variability[13][14]. Solution: Use cells from a low-passage, frozen stock. Maintain a consistent cell splitting schedule and never allow cells to become over-confluent. Always perform a viability count before seeding plates[12].
Inconsistent Seeding Density The number of cells per well directly impacts the signal window and the overall cellular response. Solution: Ensure a homogenous single-cell suspension before plating. Optimize the cell seeding density during assay development to find a number that gives a robust and reproducible signal[12].
Mycoplasma Contamination Mycoplasma is a common, often undetected, cell culture contaminant that can profoundly alter cellular signaling, metabolism, and response to stimuli. Solution: Regularly test cell stocks for mycoplasma contamination using a reliable method (e.g., PCR-based test). Discard any contaminated cultures.
Stimulation/Inhibition Timing The timing of inhibitor pre-incubation and pathway stimulation (e.g., with insulin) is critical for observing a consistent effect. Solution: Standardize all incubation times. Optimize the pre-incubation time for PTP1B-IN-3 to ensure it has sufficient time to enter the cells and engage the target before stimulation.

Section 3: Data & Quality Control Parameters

Table 1: Properties of this compound
ParameterValueReference
Target Protein Tyrosine Phosphatase 1B (PTP1B)[10]
IC50 (PTP1B) 120 nM[10]
IC50 (TCPTP) 120 nM[10]
Inhibition Type Potentially allosteric or mixed-type; requires experimental determination.[11][15]
Form Diammonium Salt-
Table 2: Typical Reaction Conditions for PTP1B Biochemical Assays
ParameterRecommended RangeNotes
PTP1B Enzyme Conc. 0.1 - 5.0 nMHighly dependent on substrate and detection method. Titrate to find a concentration that gives a linear reaction rate within the desired timeframe[2][9].
Substrate Conc. Equal to KmStandardizes IC50 measurements. Km for pNPP is ~0.7-1.3 mM; for DiFMUP it is ~9 µM[2][3][9].
Assay Buffer pH 6.0PTP1B is most active at a slightly acidic pH[1].
Reducing Agent 1 mM DTTAdd fresh to buffer before use.
Incubation Temp. 30°C or 37°CMust be kept consistent[1][4].
Final DMSO Conc. ≤ 1%Higher concentrations can inhibit enzyme activity[3].
Table 3: Quality Control Parameters for PTP1B Assays
ParameterAcceptance CriteriaPurpose
Z-Factor > 0.7Ensures the assay has a sufficient signal window to reliably identify inhibitors.
Signal-to-Background > 5Confirms that the enzyme activity signal is significantly higher than the background noise.
Control Inhibitor IC50 Within 2-3 fold of historical averageA known inhibitor (e.g., Suramin or Sodium Orthovanadate) should be run on each plate to confirm assay performance and consistency[4][9].
CV of Replicates < 15%Ensures pipetting and other technical aspects of the assay are precise.

Section 4: Diagrams and Workflows

Signaling Pathway

PTP1B_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor Insulin / Leptin Receptor JAK2_P JAK2-P / IRS-P (Active Signal) Receptor->JAK2_P Stimulus (Insulin/Leptin) JAK2 JAK2 / IRS (Inactive) JAK2_P->JAK2 Dephosphorylation PTP1B PTP1B (Target) PTP1B->JAK2_P Inhibitor PTP1B-IN-3 Inhibitor->PTP1B Inhibition

Caption: Simplified PTP1B signaling pathway in response to insulin or leptin.

Experimental Workflow

Assay_Workflow start Start prep 1. Prepare Reagents (Buffer, Substrate, Enzyme) start->prep plate_inhibitor 2. Plate Inhibitor (Serial dilutions of PTP1B-IN-3) prep->plate_inhibitor add_enzyme 3. Add PTP1B Enzyme (Keep on ice until addition) plate_inhibitor->add_enzyme pre_incubate 4. Pre-incubate (Allows inhibitor to bind enzyme) add_enzyme->pre_incubate add_substrate 5. Add Substrate (Initiates reaction) pre_incubate->add_substrate incubate 6. Incubate (e.g., 30 min at 30°C) add_substrate->incubate stop_read 7. Stop Reaction & Read Plate (e.g., Add Malachite Green / Read Fluorescence) incubate->stop_read end End stop_read->end

Caption: General workflow for a biochemical PTP1B inhibition assay.

Troubleshooting Logic

Troubleshooting_Tree start High Assay Variability (CV > 15% or Drifting IC50) check_pipetting Pipetting Error? start->check_pipetting Start Here action_pipetting Calibrate Pipettes Use Reverse Pipetting Ensure No Bubbles check_pipetting->action_pipetting Yes check_reagents Reagent Issue? check_pipetting->check_reagents No action_reagents Check Storage (Temp, Light) Prepare Fresh Aliquots Validate New Lots Add DTT Fresh check_reagents->action_reagents Yes check_conditions Assay Condition Drift? check_reagents->check_conditions No action_conditions Verify Incubator Temp Standardize Incubation Times Keep DMSO % Constant check_conditions->action_conditions Yes check_cells Cell-Based Issue? check_conditions->check_cells No action_cells Check Passage Number Standardize Seeding Density Test for Mycoplasma check_cells->action_cells Yes

Caption: Decision tree for troubleshooting high variability in PTP1B assays.

References

Validation & Comparative

A Comparative Guide to Allosteric PTP1B Inhibitors: PTP1B-IN-3 Diammonium and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. The development of PTP1B inhibitors has been challenging, primarily due to the highly conserved and charged nature of the active site, which often leads to poor selectivity and low oral bioavailability. To circumvent these issues, research has increasingly focused on allosteric inhibitors that bind to less conserved sites on the enzyme, offering a promising avenue for developing potent and selective therapeutics.

This guide provides an objective comparison of PTP1B-IN-3 diammonium with other notable allosteric PTP1B inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Overview of PTP1B Signaling

PTP1B, encoded by the PTPN1 gene, is primarily localized to the cytoplasmic face of the endoplasmic reticulum. It functions by dephosphorylating phosphotyrosine residues on activated insulin and leptin receptors, thereby attenuating their downstream signaling cascades. Inhibition of PTP1B is expected to enhance insulin and leptin sensitivity, leading to improved glucose homeostasis and reduced body weight.

PTP1B_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (p-IR) IR->pIR Autophosphorylation pIRS1 p-IRS-1 pIR->pIRS1 phosphorylates IRS1 IRS-1 PI3K_AKT PI3K/AKT Pathway pIRS1->PI3K_AKT activates GLUT4 GLUT4 Translocation PI3K_AKT->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR PTP1B->pIRS1 dephosphorylates Inhibitor Allosteric PTP1B Inhibitor Inhibitor->PTP1B inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

Comparative Analysis of Allosteric PTP1B Inhibitors

This section details the performance of this compound against other well-characterized allosteric inhibitors. The data presented is compiled from various in vitro and in vivo studies.

Quantitative Performance Data

The following table summarizes the key quantitative metrics for a selection of allosteric PTP1B inhibitors.

InhibitorIC50 / Ki (PTP1B)Selectivity (vs. TCPTP)Mechanism of ActionOral BioavailabilityKey In Vivo Effects
This compound IC50: 120 nMIC50: 120 nM (non-selective)Not specified, potent inhibitorYesDose-dependent inhibition of glucose excursion in DIO mice (ED50 ~0.8 mg/kg)
Trodusquemine (MSI-1436) IC50: ~1 µM~200-fold selective (IC50: 224 µM)Non-competitive, allostericPoor, administered via injectionReduces body weight, improves insulin/leptin levels in DIO mice
DPM-1001 IC50: 100 nMSpecific (data not quantified)Non-competitiveYesInhibits diet-induced obesity, improves glucose tolerance in mice
JTT-551 Ki: 0.22 µM~42-fold selective (Ki: 9.3 µM)Mixed-typeYesDecreases blood glucose and triglyceride levels in db/db mice
Claramine Not specifiedSelective over TCPTPPTP1B inhibitorAdministered via injectionRestores glycemic control, suppresses feeding in diabetic mice

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Profile of Compared Inhibitors

This compound this compound is a potent, orally bioavailable inhibitor of PTP1B. A key characteristic is its lack of selectivity against the closely related T-cell protein tyrosine phosphatase (TCPTP), with an identical IC50 value of 120 nM for both enzymes. Despite this, it demonstrates significant in vivo efficacy, with dose-dependent improvement in glucose tolerance in diet-induced obese (DIO) mice.

Trodusquemine (MSI-1436) Trodusquemine, a naturally occurring aminosterol, is a well-studied allosteric inhibitor of PTP1B. It binds to a C-terminal non-catalytic region of the enzyme. Trodusquemine exhibits high selectivity for PTP1B over TCPTP. While it shows robust in vivo effects, including fat-specific weight loss and improved metabolic parameters, its clinical development has been hampered by poor oral bioavailability, requiring intravenous administration. Several clinical trials with Trodusquemine were discontinued (B1498344).

DPM-1001 DPM-1001 is an analog of Trodusquemine designed to have improved oral bioavailability. It is a potent and specific non-competitive inhibitor of PTP1B with an IC50 of 100 nM. In animal models of diet-induced obesity, DPM-1001 administration leads to weight loss and improved insulin and leptin signaling. This compound is considered a promising preclinical candidate.

JTT-551 JTT-551 is a selective PTP1B inhibitor with a mixed-type mode of inhibition. It demonstrates good selectivity over other phosphatases like TCPTP, CD45, and LAR. In vivo studies in diabetic mouse models have shown that chronic administration of JTT-551 leads to a hypoglycemic effect without causing weight gain. However, its development was discontinued due to insufficient efficacy and adverse effects in clinical trials.

Claramine Claramine is a synthetic polyaminosteroid derivative, structurally similar to Trodusquemine, but with a more straightforward manufacturing process. Like Trodusquemine, it selectively inhibits PTP1B over TCPTP and demonstrates insulin-mimetic effects in neuronal cells. In vivo, intraperitoneal administration of Claramine effectively restored glycemic control in diabetic mice.

Experimental Methodologies

The data presented in this guide are derived from standard biochemical and physiological assays. Below are detailed protocols for key experiments.

PTP1B Enzyme Inhibition Assay (p-NPP Substrate)

This assay quantifies the inhibitory effect of a compound on PTP1B's enzymatic activity using a chromogenic substrate.

PTP1B_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Buffer Prepare Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA) Enzyme Dilute PTP1B Enzyme in Assay Buffer Buffer->Enzyme Substrate Prepare pNPP Substrate Solution (e.g., 2 mM) Buffer->Substrate Preincubation Pre-incubate PTP1B with Test Compound (or DMSO control) Enzyme->Preincubation Inhibitor Prepare Serial Dilutions of Test Compound Inhibitor->Preincubation Initiation Initiate Reaction by adding pNPP Substrate->Initiation Preincubation->Initiation Incubation Incubate at 37°C (e.g., 30 min) Initiation->Incubation Termination Terminate Reaction with 1 M NaOH Incubation->Termination Measurement Measure Absorbance at 405 nm Termination->Measurement Analysis Calculate % Inhibition and determine IC50 Measurement->Analysis

Caption: Workflow for a typical PTP1B enzyme inhibition assay.

Protocol:

  • Reagents: Human recombinant PTP1B, p-nitrophenyl phosphate (B84403) (pNPP), assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA), test compounds, and a stop solution (e.g., 1 M NaOH).

  • Procedure: a. In a 96-well plate, add the test compound at various concentrations. b. Add a solution of PTP1B enzyme to each well and pre-incubate for a defined period (e.g., 10-30 minutes) at room temperature. c. Initiate the enzymatic reaction by adding the pNPP substrate. d. Incubate the plate at 37°C for 30 minutes. e. Stop the reaction by adding the stop solution. f. Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

  • Data Analysis: The percentage of inhibition is calculated relative to a control (without inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Glucose Tolerance Test in Mice

This experiment assesses the effect of a PTP1B inhibitor on glucose metabolism in a living organism.

Protocol:

  • Animal Model: Diet-induced obese (e.g., C57BL/6J mice on a high-fat diet) or genetic models of diabetes (e.g., db/db mice) are commonly used.

  • Procedure: a. Fast the mice overnight (e.g., 16 hours). b. Administer the test compound (e.g., PTP1B-IN-3) orally or via intraperitoneal injection at a specific dose. c. After a set period (e.g., 2 hours), administer a glucose challenge via oral gavage (e.g., 2 g/kg). d. Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge. e. Measure blood glucose levels using a glucometer.

  • Data Analysis: Plot the blood glucose concentration over time. The area under the curve (AUC) is calculated to quantify the overall glucose excursion. A reduction in the AUC for the treated group compared to the vehicle control group indicates improved glucose tolerance.

Mechanism of Allosteric Inhibition

Allosteric inhibitors bind to a site on PTP1B that is distinct from the active (catalytic) site. This binding event induces a conformational change in the enzyme that prevents it from effectively binding to and dephosphorylating its substrate. A key structural element involved in PTP1B catalysis is the WPD loop. In the "open" or inactive conformation, this loop is positioned away from the active site. For catalysis to occur, the WPD loop must move to a "closed" conformation. Many allosteric inhibitors function by locking the WPD loop in the open state, thereby preventing catalysis.

Allosteric_Inhibition cluster_active Catalytically Active State cluster_inhibited Allosterically Inhibited State PTP1B_Open PTP1B (Open WPD Loop) PTP1B_Closed PTP1B (Closed WPD Loop) PTP1B_Open->PTP1B_Closed WPD Loop Closure PTP1B_Inhibited PTP1B (Locked Open) Product Product (Tyr) PTP1B_Closed->Product dephosphorylates Substrate Substrate (p-Tyr) Substrate->PTP1B_Closed binds Substrate->PTP1B_Inhibited binding prevented No_Reaction No Catalysis PTP1B_Inhibited->No_Reaction Inhibitor Allosteric Inhibitor Inhibitor->PTP1B_Open binds to allosteric site

Caption: Mechanism of allosteric PTP1B inhibition.

Conclusion

The development of allosteric PTP1B inhibitors represents a significant advancement in the pursuit of effective therapies for metabolic diseases. While early candidates faced challenges with bioavailability (Trodusquemine) or clinical efficacy (JTT-551), newer compounds like DPM-1001 and this compound demonstrate the potential of this class of molecules.

This compound is a potent inhibitor with excellent in vivo activity in preclinical models. Its primary drawback appears to be a lack of selectivity against TCPTP, which could be a consideration for future development due to potential off-target effects. In contrast, inhibitors like Trodusquemine and DPM-1001 offer high selectivity. DPM-1001, in particular, combines potency, selectivity, and oral bioavailability, making it a highly promising candidate.

The choice of an inhibitor for research or therapeutic development will depend on the specific requirements of the study, balancing potency, selectivity, and pharmacokinetic properties. The continued exploration of the allosteric binding pocket of PTP1B will undoubtedly lead to the discovery of even more refined and effective drug candidates.

A Comparative Guide to PTP1B-IN-3 Diammonium and Active-Site PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and oncology.[1] The development of potent and selective PTP1B inhibitors is a significant focus of drug discovery. This guide provides a comparative analysis of PTP1B-IN-3 diammonium, a notable PTP1B inhibitor, and other active-site inhibitors, supported by experimental data and detailed protocols.

Mechanism of Action: Targeting the Catalytic Core

Active-site inhibitors of PTP1B function by directly binding to the enzyme's catalytic domain. This domain houses a highly conserved active-site pocket responsible for dephosphorylating target proteins such as the insulin (B600854) receptor (IR) and insulin receptor substrate-1 (IRS-1).[1] By blocking this site, these inhibitors prevent the dephosphorylation of key signaling molecules, thereby enhancing and prolonging the downstream signals of pathways like insulin and leptin.[1] The primary challenge in developing active-site inhibitors lies in achieving selectivity, particularly against the highly homologous T-cell protein tyrosine phosphatase (TCPTP), which shares approximately 72% sequence identity in its catalytic domain with PTP1B.[1]

This compound: A Profile

This compound is a potent and orally bioavailable inhibitor of PTP1B. It has demonstrated significant efficacy in preclinical models, positioning it as a compound of interest for further investigation.

Quantitative Comparison of PTP1B Inhibitors

The following table summarizes the inhibitory potency (IC50) and, where available, the selectivity of this compound against other active-site PTP1B inhibitors.

InhibitorPTP1B IC50TCPTP IC50Selectivity (TCPTP/PTP1B)Reference
This compound 120 nM120 nM1[2]
Ertiprotafib0.8 µM--
Suramin4.8 µM--
Cinnamic acid11.2 µM--
Oleanolic acid1.8 µM--
Ursolic acid3.6 µM--
Vanadate0.3 µM--

Note: The IC50 values may vary depending on the assay conditions. This table is intended for comparative purposes based on available data.

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the mechanism of PTP1B and the experimental approaches for its study, the following diagrams are provided.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_ptp1b PTP1B Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K_AKT PI3K/AKT Pathway IRS1->PI3K_AKT Activates GLUT4 GLUT4 Translocation PI3K_AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates PTP1B_Inhibitor PTP1B-IN-3 / Active-Site Inhibitor PTP1B_Inhibitor->PTP1B Inhibits PTP1B_Inhibition_Assay_Workflow cluster_workflow PTP1B Enzymatic Assay Workflow Start Start Prepare_Reagents Prepare Reagents: PTP1B Enzyme, pNPP Substrate, Inhibitor dilutions, Assay Buffer Start->Prepare_Reagents Incubate Pre-incubate PTP1B with Inhibitor Prepare_Reagents->Incubate Add_Substrate Add pNPP Substrate to initiate reaction Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm (kinetic or endpoint) Add_Substrate->Measure_Absorbance Analyze_Data Calculate % Inhibition and determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Trodusquemine (MSI-1436): A Comparative Analysis of a Selective PTP1B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, Trodusquemine (also known as MSI-1436), against a panel of phosphatases. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways and workflows.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in both insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[1][2][3] Selective inhibition of PTP1B over other protein tyrosine phosphatases is crucial to minimize off-target effects. This guide focuses on Trodusquemine (MSI-1436), a well-characterized, non-competitive, allosteric inhibitor of PTP1B.[4][5][6]

Selectivity Profile of Trodusquemine (MSI-1436)

Trodusquemine has demonstrated significant selectivity for PTP1B over other phosphatases, most notably T-cell protein tyrosine phosphatase (TCPTP), which shares a high degree of homology in its catalytic domain with PTP1B.[7][8] The table below summarizes the inhibitory activity of Trodusquemine against PTP1B and a selection of other phosphatases.

PhosphataseIC50 (µM)Selectivity (fold) vs. PTP1B
PTP1B ~1 -
TCPTP224~224
SHP2--
LAR--
PTPα--
PTPσ--
PTEN--

Data compiled from publicly available research.[4][8][9] Note: Data for SHP2, LAR, PTPα, PTPσ, and PTEN were not consistently available in the reviewed literature for a direct quantitative comparison with Trodusquemine.

Experimental Protocols

The following outlines a general methodology for determining the selectivity profile of a PTP1B inhibitor like Trodusquemine.

In Vitro Phosphatase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of PTP1B and other phosphatases.

Materials:

  • Recombinant human PTP1B and other phosphatases (e.g., TCPTP, SHP2)

  • Phosphatase substrate, such as p-nitrophenyl phosphate (B84403) (pNPP) or a fluorescent substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[10][11][12]

  • Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA).[11]

  • Test compound (Trodusquemine/MSI-1436) dissolved in an appropriate solvent (e.g., DMSO).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the diluted test compound, the recombinant phosphatase enzyme, and the assay buffer.

  • Initiate the enzymatic reaction by adding the phosphatase substrate (e.g., pNPP).

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).[11]

  • Stop the reaction, if necessary (e.g., by adding NaOH for pNPP).[11]

  • Measure the product formation using a microplate reader (e.g., absorbance at 405 nm for pNPP).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Workflow

PTP1B in Insulin and Leptin Signaling

PTP1B negatively regulates the insulin and leptin signaling pathways by dephosphorylating key components such as the insulin receptor (IR), insulin receptor substrate (IRS), and Janus kinase 2 (JAK2).[1][13][14] Inhibition of PTP1B is expected to enhance these signaling pathways, leading to improved glucose uptake and reduced appetite.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R JAK2 JAK2 Leptin_R->JAK2 STAT3 STAT3 JAK2->STAT3 Appetite_Suppression Appetite Suppression STAT3->Appetite_Suppression PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->JAK2 Dephosphorylates Inhibitor Trodusquemine (MSI-1436) Inhibitor->PTP1B Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor (Trodusquemine) Dilutions Assay_Plate Set up 96-well Plate: Inhibitor + Enzyme + Buffer Inhibitor_Prep->Assay_Plate Enzyme_Prep Prepare Phosphatase (PTP1B, TCPTP, etc.) Solutions Enzyme_Prep->Assay_Plate Substrate_Prep Prepare Substrate (pNPP) Solution Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Assay_Plate->Reaction Incubation Incubate at 37°C Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Measurement Measure Absorbance at 405 nm Stop_Reaction->Measurement Percent_Inhibition Calculate % Inhibition Measurement->Percent_Inhibition IC50_Determination Determine IC50 Values Percent_Inhibition->IC50_Determination Selectivity_Profile Generate Selectivity Profile IC50_Determination->Selectivity_Profile

References

PTP1B-IN-3 Diammonium: A Comparative Analysis Against Established Antidiabetic Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, PTP1B-IN-3 diammonium, with established antidiabetic drugs: Metformin (B114582), Liraglutide (B1674861) (a GLP-1 receptor agonist), and Empagliflozin (an SGLT2 inhibitor). This document synthesizes available preclinical and clinical data to objectively evaluate its potential efficacy and mechanism of action in the context of current therapeutic options for type 2 diabetes mellitus.

Mechanism of Action: A Head-to-Head Comparison

The fundamental difference in the mode of action between this compound and existing drugs lies in its direct targeting of a key negative regulator of insulin (B600854) signaling. PTP1B acts as a "brake" on the insulin and leptin signaling pathways by dephosphorylating the insulin receptor and its substrates.[1] Inhibition of PTP1B is therefore expected to enhance insulin sensitivity.[1]

Drug Class Drug Name Primary Mechanism of Action
PTP1B Inhibitor This compoundInhibits Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin and leptin signaling pathways. This enhances insulin receptor sensitivity.[1]
Biguanide MetforminPrimarily decreases hepatic glucose production (gluconeogenesis). It also decreases intestinal absorption of glucose and improves insulin sensitivity by increasing peripheral glucose uptake and utilization.[2][3][4][5]
GLP-1 Receptor Agonist LiraglutideActivates GLP-1 receptors, which stimulates glucose-dependent insulin secretion, suppresses glucagon (B607659) secretion, slows gastric emptying, and promotes satiety.[6][7][8][9][10]
SGLT2 Inhibitor EmpagliflozinInhibits the Sodium-Glucose Co-transporter 2 (SGLT2) in the proximal tubules of the kidneys, reducing the reabsorption of glucose and increasing urinary glucose excretion.[11][12][13][14]

Efficacy Data: Preclinical and Clinical Findings

Direct comparative clinical trials between this compound and other antidiabetic drugs are not yet available. The following tables summarize the available efficacy data for PTP1B inhibitors and the established comparator drugs.

Preclinical Efficacy of a PTP1B Inhibitor
Compound Model Dosage Key Findings
PTP1B Inhibitor (7Fb) BKS db/db diabetic mice50 mg/kg per day for 4 weeksSignificantly lowered postprandial blood glucose (from 29.4 to 24.7 mmol/L) and fasting blood glucose (from 27.3 to 23.6 mmol/L).[15]
Clinical Efficacy of a PTP1B Inhibitor (IONIS-PTP-1BRx)
Parameter Dosage Treatment Duration Result vs. Placebo
HbA1c Reduction 200 mg once weekly36 weeks-0.69%[16]
Body Weight Reduction 200 mg once weekly27 weeks-2.6 kg[16]
Clinical Efficacy of Established Antidiabetic Drugs
Drug Parameter Dosage Treatment Duration Result vs. Placebo
Metformin HbA1c Reduction 500-2000 mg daily11 weeks-0.6% to -2.0%[17]
Fasting Plasma Glucose Reduction 500-2000 mg daily11 weeks-19 to -84 mg/dL[17]
Liraglutide HbA1c Reduction 1.8 mg daily26-52 weeks-0.9% to -2.2%[18][19]
Body Weight Reduction 3.0 mg daily56 weeks6.0% (6.4 kg) from baseline[20][21]
Empagliflozin HbA1c Reduction 10 mg and 25 mg daily24 weeksSignificant reductions from baseline[22][23]
Body Weight Reduction 10 mg and 25 mg daily24 weeksSignificant reductions from baseline[22][23]
Cardiovascular Death Reduction 10 mg or 25 mg dailyMedian 3.1 years38% reduction in patients with T2D and established CVD[24][25]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of standard experimental protocols used to assess the efficacy of antidiabetic drugs.

Oral Glucose Tolerance Test (OGTT) in Mice

This test assesses the ability of an animal to clear a glucose load from the bloodstream, providing insights into insulin sensitivity and glucose metabolism.[26][27][28][29][30]

  • Animal Preparation: Mice are fasted for a period of 4-6 hours with free access to water.[26][28]

  • Baseline Measurement (t=0): A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.[30]

  • Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered orally via gavage.[28][30]

  • Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[26][30]

  • Data Analysis: Blood glucose levels at each time point are plotted to generate a glucose tolerance curve. The area under the curve (AUC) is often calculated to quantify glucose tolerance.

Insulin Tolerance Test (ITT) in Mice

The ITT is used to evaluate peripheral insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin injection.[31][32][33][34][35]

  • Animal Preparation: Mice are typically fasted for 4-6 hours.[31][35]

  • Baseline Measurement (t=0): A baseline blood glucose measurement is taken from the tail vein.[33]

  • Insulin Administration: A bolus of human regular insulin (e.g., 0.75 U/kg body weight) is administered via intraperitoneal (IP) injection.[34][35]

  • Blood Sampling: Blood glucose levels are measured at various time points post-injection (e.g., 15, 30, 45, and 60 minutes).[33][35]

  • Data Analysis: The percentage decrease in blood glucose from baseline is plotted over time to assess insulin sensitivity.

Glycated Hemoglobin (HbA1c) Measurement in Clinical Trials
  • Sample Collection: Whole blood samples are collected from participants at baseline and at specified follow-up intervals throughout the trial.

  • Analysis Method: HbA1c levels are measured using standardized and certified laboratory methods such as high-performance liquid chromatography (HPLC), immunoassay, or capillary electrophoresis.[36]

  • Reporting: Results are typically reported in both percentage (%) and mmol/mol units.[36]

  • Data Interpretation: The change in HbA1c from baseline is a primary measure of the efficacy of the investigational drug.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological and experimental processes can facilitate understanding.

Insulin_Signaling_Pathway cluster_membrane Cell Membrane Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS Insulin Receptor Substrate (IRS) IR->IRS phosphorylates PTP1B PTP1B PTP1B->IR dephosphorylates PI3K PI3K IRS->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B_IN_3 PTP1B-IN-3 diammonium PTP1B_IN_3->PTP1B inhibits

Caption: Insulin signaling pathway and the inhibitory role of PTP1B.

Antidiabetic_Drug_Efficacy_Workflow start Start: Identify Diabetic Animal Model treatment Administer Investigational Drug (e.g., PTP1B-IN-3) or Vehicle start->treatment monitoring Monitor Body Weight and Food/Water Intake treatment->monitoring ogtt_itt Perform OGTT and ITT monitoring->ogtt_itt biochemical Collect Blood for Biochemical Analysis (e.g., Insulin, Lipids) ogtt_itt->biochemical tissue Tissue Collection (Liver, Muscle, Adipose) biochemical->tissue analysis Analyze Data: - Glucose Tolerance - Insulin Sensitivity - Gene/Protein Expression tissue->analysis end Conclusion on Efficacy analysis->end

Caption: Preclinical workflow for evaluating antidiabetic drug efficacy.

References

Unraveling the Selectivity of PTP1B-IN-3 Diammonium: A Comparative Guide for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology, metabolic disorders, and oncology, the precise targeting of protein tyrosine phosphatases (PTPs) is a critical endeavor. This guide provides a comparative analysis of PTP1B-IN-3 diammonium, focusing on its cross-reactivity with the closely related T-cell protein tyrosine phosphatase (TCPTP) in cellular models. Understanding the selectivity profile of this inhibitor is paramount for the accurate interpretation of experimental results and for advancing drug development programs.

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for type 2 diabetes, obesity, and certain cancers due to its role as a negative regulator of insulin (B600854) and leptin signaling pathways. However, the high degree of homology in the catalytic domains of PTPs, particularly between PTP1B and TCPTP, presents a considerable challenge in developing selective inhibitors. This compound is a potent, orally bioavailable inhibitor of PTP1B. This guide delves into its activity against both PTP1B and TCPTP, offering insights into its potential applications and off-target effects in a cellular context.

Performance Comparison: A Dual Inhibitor Profile

Biochemical assays have revealed that this compound is a potent dual inhibitor of both PTP1B and TCPTP. This lack of selectivity is a crucial consideration for its use as a research tool and for its therapeutic potential.

Enzyme This compound IC50 Reference
PTP1B120 nM[1]
TCPTP120 nM[1]

Table 1: In Vitro Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) values indicate that this compound inhibits both PTP1B and TCPTP with equal potency, classifying it as a non-selective, dual inhibitor.

Impact on Cellular Signaling Pathways

The dual inhibitory nature of this compound means it will simultaneously impact the signaling pathways regulated by both PTP1B and TCPTP. PTP1B is a key negative regulator of the insulin signaling pathway, while both PTP1B and TCPTP are implicated in negatively regulating the leptin signaling pathway.

Insulin Signaling Pathway

PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, which dampens the downstream signaling cascade that leads to glucose uptake. By inhibiting PTP1B, this compound is expected to enhance insulin sensitivity.

G cluster_membrane Cell Membrane IR Insulin Receptor (IR) IRS IRS (pY) IR->IRS phosphorylates Insulin Insulin Insulin->IR binds PI3K PI3K IRS->PI3K activates AKT Akt (pT308) PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PTP1B_IN_3 PTP1B-IN-3 diammonium PTP1B_IN_3->PTP1B inhibits

Figure 1: Insulin Signaling Pathway and the action of this compound.

Leptin Signaling Pathway

Both PTP1B and TCPTP are known to negatively regulate the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2) and the signal transducer and activator of transcription 3 (STAT3). Therefore, this compound is expected to potentiate leptin signaling.

G cluster_membrane Cell Membrane Leptin_R Leptin Receptor JAK2 JAK2 (pY) Leptin_R->JAK2 activates Leptin Leptin Leptin->Leptin_R binds STAT3 STAT3 (pY) JAK2->STAT3 phosphorylates Gene_Expression Gene Expression (e.g., SOCS3, POMC) STAT3->Gene_Expression regulates PTP1B PTP1B PTP1B->JAK2 dephosphorylates TCPTP TCPTP TCPTP->STAT3 dephosphorylates PTP1B_IN_3 PTP1B-IN-3 diammonium PTP1B_IN_3->PTP1B inhibits PTP1B_IN_3->TCPTP inhibits

Figure 2: Leptin Signaling Pathway and the dual inhibition by this compound.

Experimental Protocols for Cellular Cross-Reactivity Assessment

To experimentally verify the dual inhibitory action of this compound in a cellular context, the following protocols can be employed.

Western Blot Analysis of Key Signaling Phosphoproteins

This method allows for the direct visualization and quantification of the phosphorylation status of downstream targets of PTP1B and TCPTP.

Objective: To measure the effect of this compound on insulin- and leptin-stimulated phosphorylation of key signaling proteins.

Cell Lines:

  • HepG2 (human liver cancer cell line): A well-established model for studying insulin signaling.

  • GT1-7 (immortalized hypothalamic neurons): A relevant model for investigating leptin signaling.

Experimental Workflow:

G cluster_workflow Western Blot Workflow A 1. Cell Culture & Starvation (e.g., HepG2, GT1-7) B 2. Pre-treatment with this compound (various concentrations) A->B C 3. Stimulation (Insulin for HepG2, Leptin for GT1-7) B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE E->F G 7. Western Transfer F->G H 8. Immunoblotting (p-IR, p-AKT, p-JAK2, p-STAT3, and total protein controls) G->H I 9. Detection & Quantification H->I

References

Validating PTP1B as a Drug Target: A Comparative Guide to PTP1B-IN-3 Diammonium and Other Tool Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a drug target is a critical step in the therapeutic development pipeline. Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a promising target for metabolic diseases, particularly type 2 diabetes and obesity. This guide provides a comprehensive comparison of PTP1B-IN-3 diammonium, a potent PTP1B inhibitor, with other well-characterized tool compounds, Trodusquemine (MSI-1436) and JTT-551. This analysis, supported by experimental data and detailed protocols, aims to assist researchers in selecting the appropriate tool compound for their PTP1B validation studies.

Mechanism of Action of PTP1B Inhibitors

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways. It dephosphorylates the activated insulin receptor and its downstream substrates, thereby attenuating insulin signaling and contributing to insulin resistance. PTP1B inhibitors block this enzymatic activity, leading to sustained phosphorylation of the insulin receptor and its substrates, which in turn enhances downstream signaling cascades. This ultimately results in increased glucose uptake by cells and improved insulin sensitivity.

Comparative Analysis of PTP1B Inhibitors

The selection of a suitable tool compound is crucial for the accurate validation of PTP1B as a drug target. The following tables provide a comparative overview of the biochemical potency, cellular activity, and pharmacokinetic properties of this compound, Trodusquemine, and JTT-551.

Table 1: Biochemical Potency of PTP1B Inhibitors

CompoundTarget(s)IC50 (nM)Ki (µM)Mechanism of Inhibition
This compound PTP1B, TCPTP120-Not specified
Trodusquemine (MSI-1436) PTP1B10000.6Allosteric, Non-competitive
JTT-551 PTP1B-0.22Mixed-type

Note: IC50 and Ki values can vary between different assay conditions. TCPTP (T-cell protein tyrosine phosphatase) is a closely related phosphatase, and selectivity against it is a key consideration.

Table 2: Cellular Activity of PTP1B Inhibitors

CompoundCell LineAssayEffective ConcentrationObserved Effect
This compound Not specifiedNot specifiedNot specifiedAntidiabetic and anticancer effects reported
Trodusquemine (MSI-1436) HepG2Insulin-stimulated IRβ and STAT3 phosphorylationNot specifiedEnhanced phosphorylation
JTT-551 L6 myoblastsInsulin-stimulated glucose uptake10 - 30 µMIncreased glucose uptake

Table 3: Pharmacokinetic Properties of PTP1B Inhibitors in Rodents

CompoundOral Bioavailability (%)Half-life (t½)CmaxTmax
This compound Good (analog DPM-1001)---
Trodusquemine (MSI-1436) Poor~ 1 week--
JTT-551 Not specifiedNot specifiedNot specifiedNot specified

Note: Pharmacokinetic data can vary significantly depending on the animal model and formulation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating PTP1B as a drug target. Below are established methods for key in vitro and in vivo assays.

PTP1B Enzymatic Assay (Colorimetric)

This assay measures the enzymatic activity of PTP1B by detecting the dephosphorylation of a chromogenic substrate, p-nitrophenyl phosphate (B84403) (pNPP).

Materials:

  • Recombinant human PTP1B enzyme

  • pNPP substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of recombinant PTP1B in assay buffer.

  • Add the PTP1B solution to the wells of a 96-well plate.

  • To test inhibitor activity, pre-incubate the enzyme with various concentrations of the inhibitor (e.g., this compound) for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, which reflects PTP1B activity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cellular Insulin-Stimulated Glucose Uptake Assay

This assay measures the ability of a PTP1B inhibitor to enhance glucose uptake in a relevant cell line, such as HepG2 human liver cancer cells, in response to insulin.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Insulin

  • 2-NBDG (a fluorescent glucose analog)

  • PTP1B inhibitor (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Serum-starve the cells for 3-4 hours in serum-free medium.

  • Pre-treat the cells with various concentrations of the PTP1B inhibitor or vehicle control for 1-2 hours.

  • Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 30 minutes.

  • Add 2-NBDG to the wells and incubate for 30-60 minutes to allow for glucose uptake.

  • Wash the cells with cold PBS to remove extracellular 2-NBDG.

  • Measure the fluorescence intensity at an excitation/emission of ~485/535 nm using a fluorescence microplate reader.

  • The increase in fluorescence intensity corresponds to an increase in glucose uptake.

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

This in vivo model is used to assess the therapeutic potential of a PTP1B inhibitor to improve metabolic parameters in an obesity and insulin-resistant state.

Materials:

  • Male C57BL/6J mice

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • PTP1B inhibitor (e.g., this compound)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water)

  • Glucometer and test strips

  • Insulin assay kit (e.g., ELISA)

Procedure:

  • Induce obesity and insulin resistance in C57BL/6J mice by feeding them an HFD for 8-12 weeks. A control group should be fed a standard chow diet.

  • Randomize the DIO mice into treatment and vehicle control groups.

  • Administer the PTP1B inhibitor or vehicle daily via oral gavage for a specified period (e.g., 4 weeks). The dosage will depend on the specific compound's potency and pharmacokinetic profile. For example, a dose of 10-50 mg/kg can be a starting point.

  • Monitor body weight and food intake regularly throughout the study.

  • At the end of the treatment period, perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) to assess glucose metabolism and insulin sensitivity.

  • For the OGTT, fast the mice overnight, then administer a bolus of glucose via oral gavage. Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.

  • For the ITT, fast the mice for a shorter period (e.g., 4-6 hours), then administer an intraperitoneal injection of insulin. Measure blood glucose levels at various time points (e.g., 0, 15, 30, 45, and 60 minutes) post-insulin injection.

  • At the end of the study, collect blood samples to measure plasma insulin, triglycerides, and cholesterol levels.

  • Tissues such as the liver, adipose, and muscle can be collected for further analysis of protein phosphorylation and gene expression.

Visualizing the Pathway and Experimental Workflow

To further aid in the understanding of PTP1B's role and the process of validating its inhibitors, the following diagrams have been generated.

Insulin_Signaling_Pathway cluster_cell Cell Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates PTP1B_Inhibitor PTP1B-IN-3 diammonium PTP1B_Inhibitor->PTP1B Inhibits PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_Vesicle GLUT4 Vesicles Akt->GLUT4_Vesicle Promotes GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Caption: Insulin signaling pathway and the inhibitory action of this compound.

PTP1B_Inhibitor_Validation_Workflow Start Start: Compound Library Enzymatic_Screening In Vitro Enzymatic Assay (e.g., pNPP Assay) Start->Enzymatic_Screening Hit_Identification Hit Identification (Potency & Selectivity) Enzymatic_Screening->Hit_Identification Hit_Identification->Enzymatic_Screening Inactive Cellular_Assays Cell-Based Assays (e.g., Glucose Uptake) Hit_Identification->Cellular_Assays Active Compounds Lead_Selection Lead Compound Selection (Cellular Efficacy) Cellular_Assays->Lead_Selection Lead_Selection->Cellular_Assays Ineffective In_Vivo_PK In Vivo Pharmacokinetics (Rodent Model) Lead_Selection->In_Vivo_PK Efficacious Compounds In_Vivo_Efficacy In Vivo Efficacy Studies (DIO Mouse Model) In_Vivo_PK->In_Vivo_Efficacy Target_Validation Target Validation Confirmed In_Vivo_Efficacy->Target_Validation

Assessing the Therapeutic Index of PTP1B-IN-3 Diammonium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of PTP1B-IN-3 diammonium against other notable Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and cancer. A favorable therapeutic index, the ratio between a drug's therapeutic effect and its toxic effects, is crucial for the clinical success of any PTP1B inhibitor. This guide synthesizes available preclinical and clinical data to facilitate an objective comparison.

Comparative Analysis of PTP1B Inhibitors

The therapeutic utility of a PTP1B inhibitor is determined by its potency, selectivity, and safety profile. While a definitive therapeutic index for this compound is not publicly available, a comparative analysis of its efficacy and the available toxicity data for it and its alternatives can provide valuable insights into its potential therapeutic window.

InhibitorTarget(s)Efficacy (Potency)Toxicological Data/Maximum Tolerated Dose (MTD)Therapeutic Index (Qualitative Assessment)
This compound PTP1B, TCPTPIC50: 120 nM (for both PTP1B and TCPTP) In vivo ED50: 0.8 mg/kg (oral, mice, for glucose excursion inhibition)[1] Effective in tumor models at 30 mg/kg (oral, mice, for 21 days)[1]Specific LD50 or MTD not publicly available. Higher intracerebroventricular doses (3- to 10-fold the effective dose for leptin sensitization) in rats led to decreased food intake without reported overt toxicity in that study.[2]Potentially favorable, given the dose separation between efficacy in metabolic and oncology models, but requires further toxicological studies for a definitive assessment.
Trodusquemine (MSI-1436) PTP1BIC50: ~1 µM[3] In vivo effective dose: 5-10 mg/kg (i.p. or i.v., mice)[2]Human MTD: 40 mg/m² (intravenous)[2]. Generally well-tolerated in Phase 1 clinical trials.[3]Favorable, with a defined MTD in humans and demonstrated efficacy in preclinical models at lower dose ranges.
ABBV-CLS-484 PTPN1 (PTP1B), PTPN2IC50: 2.5 nM (PTPN1), 1.8 nM (PTPN2)[4]Well-tolerated in rats up to 300 mg/kg (oral).[4]Potentially very favorable, demonstrating high potency and a high tolerated dose in preclinical species.
Ertiprotafib PTP1B, PPARα/γIC50 not consistently reported.Discontinued in Phase II clinical trials due to unsatisfactory efficacy and dose-limiting adverse effects.Poor, as evidenced by its clinical trial discontinuation due to an unfavorable risk-benefit profile.
KQ-791 PTP1BPreclinical efficacy data not detailed in available sources.Reported to have good tolerability in early-phase (single and multiple ascending dose) clinical trials for type 2 diabetes.Promising, based on initial clinical safety data, but a full assessment requires efficacy data from later-stage trials.

PTP1B Signaling Pathway

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in key metabolic signaling pathways. It acts by dephosphorylating the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating downstream signaling. Similarly, PTP1B dephosphorylates Janus kinase 2 (JAK2), which is associated with the leptin receptor (LEPR), dampening the cellular response to leptin. Inhibition of PTP1B is expected to enhance both insulin and leptin sensitivity.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation IRS IRS pIR->IRS pIRS p-IRS IRS->pIRS Phosphorylation PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 Leptin Leptin LEPR Leptin Receptor (LEPR) Leptin->LEPR JAK2 JAK2 LEPR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Gene_Expression Gene Expression (Appetite Regulation) pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR Dephosphorylation PTP1B->pIRS Dephosphorylation PTP1B->pJAK2 Dephosphorylation Inhibitor PTP1B Inhibitor (e.g., PTP1B-IN-3) Inhibitor->PTP1B

Caption: PTP1B negatively regulates insulin and leptin signaling.

Experimental Workflow for Therapeutic Index Assessment

The determination of a therapeutic index involves a series of in vitro and in vivo experiments to establish both the efficacy and the safety profile of a compound.

Therapeutic_Index_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_calculation Therapeutic Index Calculation Enzyme_Assay PTP1B Enzymatic Assay (Determine IC50) Selectivity_Assay Selectivity Profiling (vs. other PTPs, e.g., TCPTP) Enzyme_Assay->Selectivity_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on cell lines) (Determine CC50) Enzyme_Assay->Cytotoxicity_Assay Efficacy_Models Efficacy Models (e.g., Oral Glucose Tolerance Test in DIO mice to find ED50) Cytotoxicity_Assay->Efficacy_Models Proceed if favorable in vitro profile PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Efficacy_Models->PK_PD Therapeutic_Index Therapeutic Index (e.g., LD50 / ED50 or MTD / Effective Dose) Efficacy_Models->Therapeutic_Index MTD_Study Maximum Tolerated Dose (MTD) Study PK_PD->MTD_Study Acute_Toxicity Acute Toxicity Study (Determine LD50) Acute_Toxicity->MTD_Study MTD_Study->Therapeutic_Index

Caption: Workflow for assessing the therapeutic index of a PTP1B inhibitor.

Experimental Protocols

In Vitro PTP1B Inhibition Assay (p-Nitrophenyl Phosphate (B84403) - pNPP)

This assay spectrophotometrically measures the activity of PTP1B through the dephosphorylation of the substrate p-nitrophenyl phosphate (pNPP), which yields a yellow-colored product, p-nitrophenol.

  • Reagents and Materials:

    • Recombinant human PTP1B enzyme.

    • Assay Buffer: 50 mM HEPES (pH 7.2), 50 mM NaCl, 1 mM DTT, 1 mM EDTA.

    • p-Nitrophenyl phosphate (pNPP) substrate solution.

    • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Stop Solution: 1 M NaOH.

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at 405 nm.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • In a 96-well plate, add the assay buffer, the test inhibitor dilutions, and the PTP1B enzyme. Include controls with no inhibitor (vehicle control) and no enzyme (background control).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the pNPP substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding the stop solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Reagents and Materials:

    • Mammalian cell line (e.g., HepG2, 3T3-L1).

    • Cell culture medium and supplements.

    • Test inhibitor.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

    • 96-well cell culture plate.

    • Microplate reader capable of measuring absorbance at 570 nm.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This test assesses the ability of an animal to clear a glucose load from the blood, a measure of insulin sensitivity that can be improved by PTP1B inhibition.

  • Animals and Reagents:

    • Diet-induced obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet).

    • Test inhibitor formulated for oral gavage.

    • Glucose solution (e.g., 2 g/kg body weight).

    • Glucometer and test strips.

  • Procedure:

    • Fast the mice overnight (approximately 12-16 hours) with free access to water.

    • Record the baseline blood glucose level (t=0) from a tail snip.

    • Administer the test inhibitor or vehicle control via oral gavage.

    • After a specific time (e.g., 30-60 minutes) to allow for drug absorption, administer the glucose solution via oral gavage.

    • Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.

    • A significant reduction in the glucose AUC in the inhibitor-treated group compared to the vehicle group indicates improved glucose tolerance and in vivo efficacy of the inhibitor. The ED50 can be determined by testing a range of doses.

References

Safety Operating Guide

Navigating the Proper Disposal of PTP1B-IN-3 Diammonium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the responsible management of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of PTP1B-IN-3 diammonium, a potent and orally active PTP1B inhibitor. In the absence of a specific Safety Data Sheet (SDS), a cautious approach is necessary, treating the compound as potentially hazardous to ensure the safety of laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety practices. Appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective garments.

All handling of this compound, including weighing and transfer, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The following step-by-step guide outlines a comprehensive and safety-conscious procedure for the disposal of this compound. This procedure is based on general best practices for chemical waste management and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) protocols and local regulations.

  • Waste Identification and Collection:

    • Treat all unused, surplus, or contaminated this compound as chemical waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.

    • Collect the solid waste in a dedicated, clearly labeled hazardous waste container. The container must be chemically compatible with the compound and have a secure, tight-fitting lid. The original product container, if in good condition, is often a suitable choice.

  • Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include the full chemical name ("this compound"), the quantity of waste, and the date of accumulation. Avoid using abbreviations or chemical formulas.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal service to arrange for collection and final disposal.

    • Provide them with all available information about the compound.

    • Never dispose of this compound down the drain or in the regular trash.[1]

Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Report: Inform your laboratory supervisor and EHS department immediately.

  • Clean-up (if trained and equipped):

    • For small spills, and only if you are trained and have the appropriate spill kit, carefully clean up the material.

    • Avoid generating dust. Moisten the spilled solid with a suitable solvent (e.g., water, if compatible) to prevent it from becoming airborne.

    • Use an absorbent material to collect the spill.

    • Place all contaminated materials, including PPE, into a sealed, labeled hazardous waste container.

    • For large spills, or if you are unsure how to proceed, await the arrival of trained emergency response personnel.

Quantitative Data Summary

ParameterGuideline
Waste Classification Treat as potentially hazardous chemical waste
Container Type Chemically compatible, sealed container
Labeling Requirements Full chemical name, quantity, accumulation date
Storage Location Designated, secure, well-ventilated secondary containment
Disposal Method Licensed professional hazardous waste disposal service

Logical Workflow for Disposal

DisposalWorkflow Start Identify this compound for Disposal WearPPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->WearPPE CollectWaste Collect Solid Waste in a Dedicated, Labeled Container WearPPE->CollectWaste SealContainer Securely Seal the Waste Container CollectWaste->SealContainer StoreWaste Store in Designated Secondary Containment Area SealContainer->StoreWaste ContactEHS Contact Institutional EHS or Licensed Disposal Service StoreWaste->ContactEHS ArrangePickup Arrange for Waste Pickup and Final Disposal ContactEHS->ArrangePickup End Disposal Complete ArrangePickup->End

Caption: Workflow for the proper disposal of this compound.

By adhering to these precautionary procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the research environment. Always prioritize consulting your institution's specific safety protocols and local regulatory requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling PTP1B-IN-3 Diammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of PTP1B-IN-3 diammonium, a potent protein tyrosine phosphatase 1B (PTP1B) inhibitor. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.

This compound is a valuable tool for researchers in metabolic and cancer studies, known for its ability to inhibit PTP1B and TCPTP with an IC50 of 120 nM.[1][2][3] While a specific Safety Data Sheet (SDS) is not publicly available, the following recommendations are based on information for the parent compound and general best practices for handling similar research chemicals.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is mandatory when handling this compound in powdered form or in solution. The following table summarizes the required equipment.

Body PartRequired PPESpecifications & Best Practices
Eyes Safety Glasses or GogglesANSI Z87.1 certified. Goggles are required when there is a splash hazard.
Hands Nitrile GlovesChemically resistant. Inspect for tears before use and change frequently.
Body Laboratory CoatFully buttoned.
Respiratory Fume Hood or RespiratorUse a certified fume hood when handling the powder. A respirator may be necessary for large quantities or if a fume hood is unavailable.

General guidance for similar compounds suggests they can be irritating to the eyes and skin, and harmful if swallowed or in contact with skin.[4]

Operational Plan: From Receipt to Experiment

A systematic approach to handling this compound minimizes risk and ensures experimental reproducibility.

Receiving and Storage: Upon receipt, inspect the container for any damage. The compound is typically shipped at room temperature, but long-term storage conditions are critical for maintaining its stability.[5]

FormStorage TemperatureDuration
Powder -20°C3 years
In Solvent -80°C1 year

Preparation of Solutions: this compound is a solid that is typically dissolved in a solvent for experimental use.[5]

  • Solubility: Soluble in DMSO.

  • Procedure:

    • Ensure all work is performed in a chemical fume hood.

    • Wear all required PPE.

    • Calculate the required amount of this compound and solvent.

    • Carefully weigh the powder and transfer it to an appropriate container.

    • Add the solvent and mix thoroughly until the solid is completely dissolved.

Experimental Workflow: The following diagram illustrates a typical workflow for an in-vitro experiment using this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Weigh this compound C Dissolve Compound to Create Stock Solution A->C B Prepare Solvent (e.g., DMSO) B->C D Dilute Stock Solution to Working Concentration C->D Store at -80°C E Treat Cells or Enzyme with Working Solution D->E F Incubate for a Defined Period E->F G Perform Assay (e.g., Phosphatase Activity Assay) F->G H Collect Data G->H I Analyze and Interpret Results H->I

A typical in-vitro experimental workflow using this compound.

Disposal Plan: Responsible Waste Management

All materials that have come into contact with this compound must be disposed of as chemical waste.

Waste TypeDisposal Procedure
Unused Solid Compound Collect in a designated, labeled hazardous waste container.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, labeled hazardous waste container.
Liquid Waste (e.g., unused solutions) Collect in a designated, labeled hazardous waste container for liquid chemical waste.

Follow all local and institutional regulations for the disposal of hazardous chemical waste.

PTP1B Signaling Pathway Inhibition

PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways. Its inhibition is a therapeutic strategy for type 2 diabetes and obesity. The following diagram illustrates the simplified signaling pathway and the point of inhibition by this compound.

ptp1b_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (p-IR) (Active) IR->pIR Autophosphorylation PTP1B PTP1B pIR->PTP1B pIRS Phosphorylated IRS (p-IRS) pIR->pIRS Phosphorylates PTP1B->pIR Dephosphorylates IRS IRS Proteins PI3K PI3K-Akt Pathway pIRS->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4 Glucose Glucose Uptake GLUT4->Glucose PTP1B_Inhibitor This compound PTP1B_Inhibitor->PTP1B Inhibits

Simplified insulin signaling pathway showing inhibition of PTP1B.

By adhering to these safety and handling protocols, researchers can confidently and safely utilize this compound in their pursuit of scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.